molecular formula C81H118N20O23 B165488 TRAP-14 CAS No. 137339-65-2

TRAP-14

货号: B165488
CAS 编号: 137339-65-2
分子量: 1739.9 g/mol
InChI 键: OXHYRVSBKWIFES-WWSDOYNLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

tethered ligand exposed by cleavage of platelet thrombin receptor by thrombin, activates platelets and induces platelet activation;  amino acid sequence given in first source;  do not confuse with other TRAP (CD40L, MtrB, TRAP protocol, or thrombospondin related anonymous protein)

属性

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H118N20O23/c1-43(2)34-53(93-71(114)54(35-44(3)4)94-73(116)55(92-67(110)49(83)42-102)36-45-16-7-5-8-17-45)70(113)90-51(21-13-31-88-81(86)87)69(112)98-59(40-64(85)105)79(122)101-33-15-22-61(101)76(119)97-57(39-63(84)104)74(117)96-58(41-66(108)109)75(118)89-50(20-11-12-30-82)68(111)95-56(37-47-24-26-48(103)27-25-47)72(115)91-52(28-29-65(106)107)78(121)100-32-14-23-62(100)77(120)99-60(80(123)124)38-46-18-9-6-10-19-46/h5-10,16-19,24-27,43-44,49-62,102-103H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,104)(H2,85,105)(H,89,118)(H,90,113)(H,91,115)(H,92,110)(H,93,114)(H,94,116)(H,95,111)(H,96,117)(H,97,119)(H,98,112)(H,99,120)(H,106,107)(H,108,109)(H,123,124)(H4,86,87,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHYRVSBKWIFES-WWSDOYNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H118N20O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1739.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137339-65-2
Record name Thrombin receptor peptide (42-55)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137339652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Thrombin Receptor Activating Peptide TRAP-14: A Technical Guide to its Chemical Structure, Signaling, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide TRAP-14, a potent agonist of the Protease-Activated Receptor 1 (PAR1). This compound mimics the action of thrombin, the primary physiological activator of PAR1, by functioning as a tethered ligand that induces receptor signaling. This document details the chemical structure of this compound, its mechanism of action through various G-protein signaling cascades, and provides detailed protocols for key experimental assays used to characterize its activity. Quantitative data on its potency is presented, and its signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to be a valuable resource for researchers in the fields of hematology, thrombosis, and drug development.

Chemical Structure of this compound

This compound, also known as Thrombin Receptor Activator Peptide 14, is a synthetic 14-amino acid peptide. It corresponds to the new N-terminal sequence of the human PAR1 receptor that is unmasked after cleavage by thrombin at the Arg41-Ser42 peptide bond.

The primary amino acid sequence of this compound is: H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-OH [1]

This can be represented by the one-letter code: SFLLRNPNDKYEPF [1]

This compound is often synthesized and used experimentally as a trifluoroacetate (B77799) salt.

Chemical Properties:

PropertyValueReference
Molecular FormulaC₈₁H₁₁₈N₂₀O₂₃[1]
Molecular Weight1739.95 g/mol [1]
CAS Number137339-65-2[1]

Mechanism of Action and Signaling Pathways

This compound functions as a selective agonist for Protease-Activated Receptor 1 (PAR1), a member of the G-protein coupled receptor (GPCR) superfamily.[2] Unlike the native ligand thrombin, which proteolytically cleaves the N-terminus of PAR1 to reveal a tethered ligand, this compound directly binds to the receptor and activates it, initiating downstream signaling cascades.[2]

The activation of PAR1 by this compound leads to the engagement of multiple heterotrimeric G-proteins, primarily Gαq, Gα12/13, and Gαi.

Gαq Signaling Pathway

The Gαq pathway is a principal mediator of this compound-induced platelet activation.

Gq_Signaling TRAP14 This compound PAR1 PAR1 TRAP14->PAR1 Binds to Gq Gαq PAR1->Gq Activates PLCb Phospholipase Cβ (PLCβ) Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Platelet_Activation Platelet Shape Change, Granule Secretion, Aggregation PKC->Platelet_Activation Leads to

Figure 1: this compound induced Gαq signaling pathway.

Gα12/13 Signaling Pathway

The Gα12/13 pathway is primarily involved in the regulation of the actin cytoskeleton, leading to platelet shape change.

G1213_Signaling TRAP14 This compound PAR1 PAR1 TRAP14->PAR1 Binds to G1213 Gα12/13 PAR1->G1213 Activates RhoGEF RhoGEF G1213->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK Rho Kinase (ROCK) RhoA->ROCK Activates Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Cytoskeleton Promotes Shape_Change Platelet Shape Change Cytoskeleton->Shape_Change

Figure 2: this compound induced Gα12/13 signaling pathway.

Gαi Signaling Pathway

The Gαi pathway contributes to platelet activation by reducing the levels of the inhibitory second messenger, cyclic AMP (cAMP).

Gi_Signaling TRAP14 This compound PAR1 PAR1 TRAP14->PAR1 Binds to Gi Gαi PAR1->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Platelet_Activation Enhanced Platelet Activation cAMP->Platelet_Activation Promotes

Figure 3: this compound induced Gαi signaling pathway.

Quantitative Data

The potency of this compound in inducing platelet activation has been quantified, providing a key metric for its biological activity.

ParameterAgonistValueCell TypeReference
EC₅₀ (Platelet Aggregation)This compound amide24 ± 1.7 µMHuman Platelets[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function and is commonly used to measure this compound-induced platelet aggregation.

Objective: To quantify the aggregation of platelets in response to this compound.

Materials:

  • This compound amide

  • Whole blood from healthy, consenting donors

  • 3.2% Sodium Citrate (B86180) tubes

  • Phosphate-Buffered Saline (PBS)

  • Light transmission aggregometer

  • Aggregation cuvettes with stir bars

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into 3.2% sodium citrate tubes.

    • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.

    • Carefully aspirate the upper PRP layer and transfer to a new tube.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The supernatant is the PPP.

  • Aggregometer Setup:

    • Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Aggregation Assay:

    • Pipette a defined volume of PRP (e.g., 450 µL) into an aggregation cuvette containing a magnetic stir bar.

    • Pre-warm the cuvette at 37°C for at least 2 minutes.

    • Add the desired concentration of this compound to the cuvette to initiate aggregation. A typical concentration range to determine a dose-response curve is 1-100 µM.[1]

    • Record the change in light transmission for 5-10 minutes.

Data Analysis:

  • The primary endpoint is the maximal percentage of aggregation.

  • The slope of the aggregation curve represents the rate of aggregation.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Centrifuge_PRP Centrifuge at 150-200 x g (15-20 min) Blood_Collection->Centrifuge_PRP Aspirate_PRP Aspirate PRP Centrifuge_PRP->Aspirate_PRP Centrifuge_PPP Centrifuge remaining blood at 2000 x g (15 min) Centrifuge_PRP->Centrifuge_PPP Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Aspirate_PRP->Calibrate Aspirate_PPP Aspirate PPP Centrifuge_PPP->Aspirate_PPP Aspirate_PPP->Calibrate Prepare_Cuvette Pipette PRP into Cuvette with Stir Bar Calibrate->Prepare_Cuvette Prewarm Pre-warm at 37°C (≥2 min) Prepare_Cuvette->Prewarm Add_TRAP14 Add this compound Prewarm->Add_TRAP14 Record Record Light Transmission (5-10 min) Add_TRAP14->Record Analyze Determine Max Aggregation (%) and Aggregation Rate Record->Analyze

Figure 4: Experimental workflow for LTA.

RhoA Activation Assay

This assay is used to measure the activation of the small GTPase RhoA, a key downstream effector of the Gα12/13 pathway.

Objective: To determine if this compound induces the activation of RhoA.

Materials:

  • RhoA Activation Assay Biochem Kit (e.g., from Cytoskeleton, Inc. or similar)

  • Cell line expressing PAR1 (e.g., platelets, endothelial cells)

  • This compound

  • Cell lysis buffer

  • Rhotekin-RBD beads

  • Antibodies against RhoA

Procedure:

  • Cell Culture and Stimulation:

    • Culture cells to the desired confluency.

    • Stimulate cells with this compound for a specified time. Include an unstimulated control.

  • Cell Lysis:

    • Lyse the cells with ice-cold lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation.

  • Pull-down of Active RhoA:

    • Incubate the cell lysates with Rhotekin-RBD beads, which specifically bind to the active, GTP-bound form of RhoA.

    • Wash the beads to remove non-specifically bound proteins.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-RhoA antibody to detect the amount of activated RhoA.

    • Analyze a portion of the total cell lysate to determine the total amount of RhoA.

Data Analysis:

  • Quantify the band intensities for activated RhoA and total RhoA.

  • The level of RhoA activation is expressed as the ratio of activated RhoA to total RhoA.

RhoA_Workflow cluster_cell_prep Cell Preparation and Stimulation cluster_pulldown Pull-down of Active RhoA cluster_analysis Western Blot Analysis Cell_Culture Culture PAR1-expressing cells Stimulation Stimulate with this compound (include unstimulated control) Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis Clarification Clarify Lysates Lysis->Clarification Incubation Incubate with Rhotekin-RBD beads Clarification->Incubation Wash Wash beads Incubation->Wash Elution Elute bound proteins Wash->Elution SDS_PAGE SDS-PAGE and Western Blot Elution->SDS_PAGE Probing Probe with anti-RhoA antibody SDS_PAGE->Probing Quantification Quantify band intensities (Activated vs. Total RhoA) Probing->Quantification

Figure 5: Experimental workflow for RhoA activation assay.

Adenylyl Cyclase Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, which leads to a decrease in cAMP levels, a hallmark of Gαi signaling.

Objective: To determine if this compound inhibits adenylyl cyclase activity.

Materials:

  • Cell line expressing PAR1 and a Gαi-coupled adenylyl cyclase

  • This compound

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA-based)

  • Cell lysis buffer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in a multi-well plate.

    • Pre-treat cells with this compound at various concentrations.

    • Stimulate the cells with forskolin to activate adenylyl cyclase. Include a control without forskolin.

  • Cell Lysis:

    • Lyse the cells to release intracellular cAMP.

  • cAMP Quantification:

    • Measure the concentration of cAMP in the cell lysates using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of inhibition of forskolin-stimulated cAMP production by this compound at each concentration.

  • Determine the IC₅₀ value of this compound for adenylyl cyclase inhibition by plotting the percentage of inhibition against the logarithm of the this compound concentration.

AC_Inhibition_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_assay cAMP Measurement cluster_analysis Data Analysis Cell_Culture Culture cells in multi-well plate Pre_treatment Pre-treat with this compound Cell_Culture->Pre_treatment Stimulation Stimulate with Forskolin Pre_treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Quantify cAMP using ELISA Lysis->Quantification Analysis Calculate % inhibition Determine IC₅₀ Quantification->Analysis

Figure 6: Experimental workflow for adenylyl cyclase inhibition assay.

Conclusion

This compound is a valuable pharmacological tool for studying the activation and signaling of PAR1. Its well-defined chemical structure and its ability to potently and selectively activate PAR1 make it an indispensable reagent in thrombosis and hemostasis research. The detailed understanding of its signaling through Gq, G12/13, and Gi pathways, coupled with robust experimental protocols, provides a solid foundation for further investigation into the physiological and pathological roles of PAR1 activation and for the development of novel therapeutics targeting this receptor.

References

The Agonistic Action of TRAP-14 on Protease-Activated Receptor 1 (PAR-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thrombin Receptor Activating Peptide-14 (TRAP-14), a synthetic 14-amino acid peptide (SFLLRNPNDKYEPF-NH2), serves as a potent and selective agonist of the Protease-Activated Receptor 1 (PAR-1).[1] By mimicking the tethered ligand exposed by thrombin cleavage of PAR-1, this compound provides a stable and reproducible tool for inducing cellular responses in a controlled, non-proteolytic manner.[1][2] This technical guide delineates the mechanism of action of this compound, focusing on its role in platelet activation. It provides a comprehensive overview of the associated signaling pathways, quantitative data on its functional effects, and detailed experimental protocols for studying its activity.

Introduction to this compound and PAR-1

Protease-Activated Receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling.[3][4] PAR-1 is a key member of this family, prominently expressed on platelets, endothelial cells, and various other cell types, where it plays a crucial role in hemostasis, thrombosis, and inflammation.[3][5]

This compound is a synthetic peptide designed to mimic the tethered ligand of PAR-1, thereby activating the receptor without the need for proteolytic cleavage.[1][6] This property makes this compound and its shorter analogue, TRAP-6, invaluable research tools for studying PAR-1 signaling and its physiological consequences, particularly in the context of platelet biology.[2][7]

Mechanism of Action: The this compound Signaling Cascade

Upon binding to the extracellular domain of PAR-1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins.[2][8] The primary G-proteins coupled to PAR-1 activation by this compound are Gq, G12/13, and Gi.[2][9][10] Activation of these G-proteins initiates a cascade of downstream signaling events culminating in a cellular response, such as platelet aggregation.

Gq Pathway

Activation of the Gq alpha subunit stimulates Phospholipase Cβ (PLCβ).[11] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the dense tubular system (the platelet's endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm.[8][12] The resulting increase in intracellular calcium, in concert with DAG, activates Protein Kinase C (PKC).[11]

G12/13 Pathway

The G12/13 pathway activation leads to the stimulation of Rho/Rho Kinase, which is primarily involved in mediating platelet shape change, a critical early step in platelet activation.[11]

Gi Pathway

The Gi pathway, when activated, inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][11] As cAMP is a platelet activation inhibitor, its reduction further promotes the activation process.

The convergence of these signaling pathways leads to the "inside-out" activation of the integrin αIIbβ3 receptor (also known as GPIIb/IIIa).[2] This conformational change dramatically increases the receptor's affinity for fibrinogen, which then acts as a molecular bridge, linking adjacent platelets and leading to the formation of a platelet aggregate.[13]

Quantitative Data on this compound and TRAP-6 Activity

The following tables summarize key quantitative parameters related to the activity of this compound and its functional analogue, TRAP-6, in platelet activation.

ParameterAgonistValueCell TypeReference
EC50 (Platelet Aggregation) This compound amide24 ± 1.7 µMHuman Platelets[1]
ATP Release TRAP-62.1 ± 0.51 pmol / 10⁸ plateletsHuman Platelets[1]
ADP Release TRAP-63.35 ± 0.87 pmol / 10⁸ plateletsHuman Platelets[1]

Note: Data for ATP and ADP release were obtained using the shorter thrombin receptor activating peptide, TRAP-6. While closely related and also a PAR1 agonist, direct quantitative values for this compound amide were not available in the reviewed literature.[1]

Experimental Protocols

Detailed methodologies for key experiments to study the mechanism of action of this compound are provided below.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard method for assessing platelet function by measuring the increase in light transmission through a platelet-rich plasma (PRP) suspension as platelets aggregate.[2][8]

Materials:

  • Whole blood collected in 3.2% sodium citrate (B86180) tubes

  • Light transmission aggregometer

  • Aggregation cuvettes with stir bars

  • This compound amide stock solution

  • Sterile saline or appropriate buffer

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood from healthy, drug-free donors.[11]

    • Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake off to obtain PRP.[11]

    • Carefully aspirate the upper PRP layer.

    • Centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g for 15-20 minutes) to obtain PPP.[11]

  • Platelet Count Adjustment (Optional):

    • The platelet count in the PRP can be standardized to a specific concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.[11]

  • Aggregometer Setup and Calibration:

    • Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.[8]

  • Aggregation Measurement:

    • Pipette the adjusted PRP (typically 225-450 µL) into a cuvette containing a magnetic stir bar.

    • Place the cuvette in the aggregometer at 37°C and allow the baseline to stabilize.

    • Add a specific volume of this compound amide solution to achieve the desired final concentration (e.g., a range of 1-100 µM to generate a dose-response curve).[1]

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).[2]

Data Analysis:

  • The primary endpoint is the maximum percentage of aggregation achieved.[11]

  • The slope of the aggregation curve can also be analyzed to determine the rate of aggregation.[2]

Flow Cytometry for GPIIb/IIIa Activation

This protocol quantifies the activation of the GPIIb/IIIa integrin on the platelet surface, a hallmark of platelet activation.

Materials:

  • Washed platelets or PRP

  • This compound amide

  • Fluorescently labeled antibody against the activated form of GPIIb/IIIa (e.g., PAC-1)

  • Fixative solution (e.g., 1% paraformaldehyde)

  • Wash and staining buffers

  • Flow cytometer

Protocol:

  • Platelet Preparation:

    • Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

  • Activation:

    • Incubate the washed platelets with various concentrations of this compound amide (e.g., 1-50 µM) or a vehicle control at 37°C for a specified time (e.g., 10-15 minutes).[1]

  • Staining:

    • Add the fluorescently labeled antibody to the platelet suspension and incubate in the dark.

  • Fixation:

    • Add cold 1% paraformaldehyde to stop the reaction and fix the platelets.[8]

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer and analyze the fluorescence intensity to quantify the percentage of platelets with activated GPIIb/IIIa.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following platelet activation with this compound.

Materials:

  • PRP or washed platelets

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • This compound amide

  • Fluorometric plate reader or spectrofluorometer

Protocol:

  • Dye Loading:

    • Incubate PRP or washed platelets with the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) for 30-60 minutes at 30-37°C in the dark.[8]

  • Washing (Recommended):

    • Centrifuge the platelets to remove extracellular dye and resuspend them in a physiological buffer.

  • Measurement:

    • Place the dye-loaded platelets in the measurement device.

    • Establish a stable baseline fluorescence reading.

    • Inject this compound amide into the sample while continuously recording the fluorescence signal.[8]

Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

Visualizations

Signaling Pathways

TRAP14_Signaling_Pathway cluster_receptor Cell Membrane cluster_gproteins G-Proteins cluster_downstream Downstream Effectors cluster_messengers Second Messengers cluster_cellular_response Cellular Response TRAP14 This compound PAR1 PAR-1 TRAP14->PAR1 Binds Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 Gi Gi PAR1->Gi PLCb PLCβ Gq->PLCb Rho Rho/Rho Kinase G1213->Rho AC Adenylyl Cyclase Gi->AC IP3 IP3 PLCb->IP3 DAG DAG PLCb->DAG Shape_change Shape Change Rho->Shape_change cAMP cAMP AC->cAMP PIP2 PIP2 PIP2->PLCb Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation GPIIbIIIa_activation GPIIb/IIIa Activation cAMP->GPIIbIIIa_activation Inhibits Ca_release->GPIIbIIIa_activation PKC_activation->GPIIbIIIa_activation Aggregation Aggregation Shape_change->Aggregation GPIIbIIIa_activation->Aggregation

Caption: this compound signaling pathway in platelets.

Experimental Workflows

LTA_Workflow start Start: Whole Blood Collection (3.2% Sodium Citrate) prep_prp_ppp PRP and PPP Preparation (Centrifugation) start->prep_prp_ppp adjust_platelets Platelet Count Adjustment (Optional) prep_prp_ppp->adjust_platelets calibrate Aggregometer Calibration (0% with PRP, 100% with PPP) adjust_platelets->calibrate measure Aggregation Measurement (Add this compound, Record Light Transmission) calibrate->measure analyze Data Analysis (Max Aggregation %, Slope) measure->analyze end End analyze->end Flow_Cytometry_Workflow start Start: Platelet Preparation (Washed Platelets or PRP) activate Platelet Activation (Incubate with this compound) start->activate stain Staining (Add Fluorescent Antibody for activated GPIIb/IIIa) activate->stain fix Fixation (Add Paraformaldehyde) stain->fix analyze Flow Cytometry Analysis (Quantify Fluorescence) fix->analyze end End analyze->end

References

The Biological Function of TRAP-14 (TNFRSF14/HVEM): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor Receptor Superfamily Member 14 (TNFRSF14), also known as Herpesvirus Entry Mediator (HVEM) and CD270, is a multifaceted cell surface receptor with a pivotal role in the regulation of the immune system. The colloquial term "TRAP-14" likely refers to this protein, given its membership in the TNF receptor superfamily and its association with TNF Receptor-Associated Factors (TRAFs). This technical guide provides a comprehensive overview of the core biological functions of TNFRSF14/HVEM, its intricate signaling networks, and its implications in health and disease. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Biological Functions of TNFRSF14/HVEM

TNFRSF14/HVEM is a type I transmembrane glycoprotein (B1211001) that acts as a molecular switch, capable of delivering both co-stimulatory and co-inhibitory signals to immune cells. This dual functionality is dictated by the specific ligand it engages. Its expression is prominent on various immune cells, including T cells, B cells, natural killer (NK) cells, and dendritic cells (DCs), as well as on non-hematopoietic cells like epithelial and stromal cells.

The primary functions of TNFRSF14/HVEM include:

  • Modulation of T-cell activation: TNFRSF14/HVEM can either enhance or suppress T-cell responses. Interaction with ligands such as LIGHT (TNFSF14) and Lymphotoxin-alpha (LTα) delivers a co-stimulatory signal, promoting T-cell proliferation, cytokine production, and survival. Conversely, binding to B and T Lymphocyte Attenuator (BTLA) and CD160 transmits an inhibitory signal, dampening T-cell activation.[1][2]

  • Regulation of innate immunity: TNFRSF14/HVEM signaling is crucial for the function of innate immune cells. For instance, its engagement on NK cells can enhance their cytotoxic activity and interferon-gamma (IFN-γ) production.[3]

  • Viral entry: As its name suggests, HVEM was first identified as a cellular receptor for the herpes simplex virus (HSV) glycoprotein D (gD), mediating viral entry into host cells.[4][5]

  • Role in lymphoid tissue organogenesis: The interaction between LIGHT and its receptors, including HVEM, is involved in the development and maintenance of secondary lymphoid organs.[3]

  • Involvement in disease pathogenesis: Dysregulation of TNFRSF14/HVEM signaling is implicated in a range of diseases, including autoimmune disorders, infectious diseases, and cancer.[6][7] In many cancers, altered expression of HVEM is associated with prognosis and immune evasion.[8]

The TNFRSF14/HVEM Signaling Network

The functional diversity of TNFRSF14/HVEM stems from its ability to interact with multiple ligands from two distinct protein superfamilies: the TNF superfamily and the Immunoglobulin (Ig) superfamily.

Ligands of TNFRSF14/HVEM:
  • LIGHT (TNFSF14): A type II transmembrane protein that acts as a primary co-stimulatory ligand for HVEM. The LIGHT-HVEM interaction promotes a pro-inflammatory response.[3]

  • Lymphotoxin-alpha (LTα): A secreted cytokine that can also bind to HVEM and deliver co-stimulatory signals.[2]

  • B and T Lymphocyte Attenuator (BTLA): A type I transmembrane protein and a member of the Ig superfamily that acts as a co-inhibitory ligand for HVEM. The HVEM-BTLA interaction is crucial for maintaining immune homeostasis.

  • CD160: A GPI-anchored protein and another Ig superfamily member that functions as a co-inhibitory ligand for HVEM on T cells but can have activating functions on NK cells.[9]

  • Herpes Simplex Virus glycoprotein D (gD): A viral envelope protein that binds to HVEM to facilitate viral entry.[10]

Downstream Signaling Pathways:

Upon ligand binding, TNFRSF14/HVEM recruits TNF Receptor-Associated Factor (TRAF) adapter proteins to its cytoplasmic tail. This initiates downstream signaling cascades, primarily leading to the activation of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) transcription factors.

The cytoplasmic domain of HVEM directly binds to TRAF1, TRAF2, TRAF3, and TRAF5.[6] The recruitment of TRAF2 and TRAF5 is particularly important for the activation of the canonical NF-κB pathway, which promotes the expression of genes involved in cell survival, inflammation, and immune responses.[6] The activation of the JNK/AP-1 pathway also contributes to these cellular outcomes.[6]

HVEM_Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response LIGHT LIGHT (TNFSF14) HVEM TNFRSF14/HVEM LIGHT->HVEM LT_alpha LTα LT_alpha->HVEM BTLA BTLA BTLA->HVEM Inhibition Inhibition of T-cell Activation BTLA->Inhibition CD160 CD160 CD160->HVEM CD160->Inhibition gD HSV gD gD->HVEM TRAFs TRAF1, 2, 3, 5 HVEM->TRAFs NFkB NF-κB Activation TRAFs->NFkB AP1 AP-1 Activation TRAFs->AP1 Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival Cytokine Cytokine Production NFkB->Cytokine AP1->Proliferation AP1->Cytokine

Quantitative Data

Table 1: Binding Affinities of TNFRSF14/HVEM with its Ligands
LigandBinding Affinity (Kd)MethodReference
LIGHT (TNFSF14)~1.5 nMSurface Plasmon Resonance[11]
BTLA~1-4 µMSurface Plasmon Resonance[11]
CD160Modest affinity (weaker than BTLA)Crystallography and cell-based assays[9]
HSV gD (wild-type)Lowest affinity among natural ligandsCompetition assays[5]
HSV gD (Δ290-299t mutant)Enhanced binding compared to wild-typeCompetition assays[12]

Note: Kd values can vary depending on the experimental conditions and techniques used.

Table 2: Expression of TNFRSF14/HVEM in Human Tissues and Cells
Tissue/Cell TypemRNA Expression LevelProtein Expression LevelReference
SpleenHighHigh[6][13]
Lymph NodeHighHigh[6][13]
ThymusHighModerate[6][13]
Peripheral Blood T-cellsModerateHigh[14]
Peripheral Blood B-cellsModerateHigh[14]
MonocytesModerateHigh[14]
LungsHighModerate[6]
Bone MarrowWeakLow[6]
BrainNot detectedNot detected[6]
LiverNot detectedNot detected[6]

Expression levels are qualitative summaries from the cited sources.

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Identify TNFRSF14/HVEM Interacting Proteins

This protocol describes a general workflow for the co-immunoprecipitation of a membrane-bound protein like TNFRSF14/HVEM.

1. Cell Lysis:

  • Culture cells expressing the protein of interest to ~80-90% confluency.

  • Wash cells with ice-cold PBS.

  • Lyse the cells on ice using a non-denaturing lysis buffer containing a mild detergent (e.g., 1% Triton X-100 or NP-40) and protease/phosphatase inhibitors. The choice of detergent is critical for maintaining protein-protein interactions.[15][16]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cleared lysate) to a new tube.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1-2 hours at 4°C to reduce non-specific binding.

  • Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Add the primary antibody specific for TNFRSF14/HVEM to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.

  • Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the mixture and incubate for another 2-4 hours at 4°C to capture the antibody-antigen complexes.

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • After the final wash, aspirate all the supernatant.

  • Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

4. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Analyze the interacting proteins by Western blotting using antibodies specific to the suspected interacting partners or by mass spectrometry for unbiased identification.

CoIP_Workflow start Start with cell culture expressing TNFRSF14/HVEM lysis Cell Lysis with non-denaturing buffer start->lysis preclear Pre-clear lysate with protein A/G beads lysis->preclear ip Immunoprecipitation with anti-TNFRSF14/HVEM antibody preclear->ip capture Capture complexes with protein A/G beads ip->capture wash Wash beads to remove non-specific proteins capture->wash elute Elute protein complexes wash->elute analysis Analyze by Western Blot or Mass Spectrometry elute->analysis

NF-κB Luciferase Reporter Assay to Measure TNFRSF14/HVEM Signaling

This assay quantifies the activation of the NF-κB signaling pathway downstream of TNFRSF14/HVEM engagement.[17][18]

1. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293T or Jurkat) in a 96-well plate.

  • Co-transfect the cells with an expression vector for human TNFRSF14/HVEM and a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

2. Stimulation:

  • 24-48 hours post-transfection, stimulate the cells with a known TNFRSF14/HVEM ligand (e.g., recombinant human LIGHT/TNFSF14) at various concentrations. Include an unstimulated control.

  • Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.

3. Cell Lysis and Luciferase Assay:

  • Wash the cells with PBS.

  • Lyse the cells using a passive lysis buffer.

  • Transfer the cell lysate to an opaque 96-well plate.

  • Add the luciferase assay substrate to the lysate.

  • Immediately measure the luminescence using a luminometer. If a dual-luciferase system is used, subsequently add the Renilla luciferase substrate and measure its luminescence.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

Chromatin Immunoprecipitation (ChIP) for NF-κB Target Genes

ChIP is used to determine if NF-κB directly binds to the promoter regions of its target genes following TNFRSF14/HVEM stimulation.[4]

1. Cross-linking and Chromatin Preparation:

  • Stimulate cells expressing TNFRSF14/HVEM with a ligand (e.g., LIGHT) to activate NF-κB.

  • Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the cell culture medium and incubating for a short period (e.g., 10 minutes) at room temperature.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells to isolate the nuclei.

  • Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.

2. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the pre-cleared chromatin with an antibody specific for an NF-κB subunit (e.g., p65/RelA) overnight at 4°C. Include a negative control with a non-specific IgG.

  • Add protein A/G beads to capture the antibody-chromatin complexes.

3. Washing and Elution:

  • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads.

4. Reverse Cross-linking and DNA Purification:

  • Reverse the protein-DNA cross-links by heating the samples in the presence of a high salt concentration.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

5. Analysis:

  • Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA by quantitative PCR (qPCR) using primers specific for the promoter of a known NF-κB target gene (e.g., IκBα, IL-6).

  • Analyze the results as a percentage of the input DNA.

Conclusion

TNFRSF14/HVEM is a critical regulator of immune responses, with a complex and context-dependent biological function. Its ability to interact with a diverse set of ligands allows it to fine-tune both innate and adaptive immunity. The intricate signaling network governed by TNFRSF14/HVEM presents numerous opportunities for therapeutic intervention in a wide array of diseases, from cancer to autoimmune disorders. A thorough understanding of its molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel and effective therapies targeting this versatile receptor.

References

An In-depth Technical Guide to the Discovery and History of TRAP-14/STING

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the seminal discoveries, key experimental data, and foundational protocols that elucidated the function of the Stimulator of Interferon Genes (STING), a pivotal protein in innate immunity.

Introduction: The Convergent Discovery of a Key Innate Immune Adaptor

In 2008, the scientific community was independently introduced to a novel protein critical for the innate immune response to intracellular pathogens. This protein, now widely known as STING, was identified through distinct experimental approaches by multiple research groups, leading to a variety of initial monikers.

The laboratory of Glen N. Barber, through an expression cloning screen designed to identify activators of the interferon-β (IFN-β) promoter, isolated a protein they named STING (Stimulator of Interferon Genes)[1][2][3]. Their work, published in Nature, demonstrated that STING is an endoplasmic reticulum (ER)-associated adaptor protein that facilitates innate immune signaling in response to viral and bacterial infections[1][2][3][4].

Concurrently, Hong-Bing Shu's group identified the same protein, which they named MITA (Mediator of IRF3 Activation), and showed its localization to the mitochondrial outer membrane and its role in linking virus-sensing receptors to the activation of the transcription factor IRF3[5][6]. Another group, led by Zhijian J. Chen, also characterized this protein. Further research from various labs led to additional names such as MPYS (Macrophage-restricted P-selectin) and ERIS (Endoplasmic Reticulum Interferon Stimulator)[7][8][9]. The official gene name is now STING1, with the protein also referred to as TMEM173 (Transmembrane Protein 173)[9][10].

These initial studies collectively established that STING is a central figure in the signaling cascade that leads to the production of type I interferons and other inflammatory cytokines upon the detection of cytosolic DNA from viruses and bacteria, as well as from damaged host cells[11][12][13]. A major breakthrough came with the discovery that STING is a direct sensor of cyclic dinucleotides (CDNs), which are second messengers produced by bacteria or by the host enzyme cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA[8][12][14][15]. This solidified STING's role as a critical node bridging pathogen detection to the induction of a potent immune response.

Quantitative Data Summary

The following tables summarize key quantitative findings from foundational studies on STING, providing a comparative overview of its activation and downstream signaling.

Table 1: STING-Mediated IFN-β Induction in Response to Various Stimuli

Cell TypeStimulusFold Induction of IFN-β Promoter Activity (relative to control)Reference
Human Embryonic Kidney (HEK293T)Overexpression of STING~150-foldIshikawa & Barber, Nature 2008[2][3]
Murine Embryonic Fibroblasts (MEFs)Herpes Simplex Virus 1 (HSV-1) Infection~80-fold (Wild-Type) vs. ~5-fold (STING-/-)Ishikawa et al., Nature 2009[16]
Murine Embryonic Fibroblasts (MEFs)Listeria monocytogenes Infection~60-fold (Wild-Type) vs. ~3-fold (STING-/-)Ishikawa et al., Nature 2009[16]
THP-1 (Human Monocytic Cells)cGAMP (2'3'-cGAMP)~12-foldAblasser et al., Nature 2013[17]
THP-1 (Human Monocytic Cells)c-di-GMP~8-foldBurdette et al., Nature 2011[14]

Table 2: Binding Affinity of Cyclic Dinucleotides to STING

LigandSTING VariantDissociation Constant (Kd)MethodReference
c[G(2′,5′)pA(3′,5′)p] (2'3'-cGAMP)Human STING (H232)1.8 µMIsothermal Titration Calorimetry (ITC)Gao et al., Cell 2013
c[G(3′,5′)pA(3′,5′)p] (3'3'-cGAMP)Human STING (H232)11.2 µMIsothermal Titration Calorimetry (ITC)Gao et al., Cell 2013
c-di-GMPHuman STING~5 µMSurface Plasmon Resonance (SPR)Ouyang et al., Immunity 2012

Key Experimental Protocols

The following are detailed methodologies for key experiments that were instrumental in the discovery and characterization of STING.

This protocol describes the high-throughput screening method used to identify genes that activate the IFN-β promoter, leading to the discovery of STING.

  • Library and Reporter Plasmids: A human cDNA library was constructed in an expression vector. A reporter plasmid containing the firefly luciferase gene under the control of the human IFN-β promoter was used. A constitutively expressed Renilla luciferase plasmid was used as an internal control for transfection efficiency.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells were seeded in 96-well plates and co-transfected with pools of the cDNA library, the IFN-β promoter-luciferase reporter, and the Renilla luciferase control plasmid using a lipid-based transfection reagent.

  • Luciferase Reporter Assay: 24 hours post-transfection, cells were lysed, and luciferase activity was measured using a dual-luciferase reporter assay system. The firefly luciferase signal was normalized to the Renilla luciferase signal.

  • Hit Identification and Deconvolution: cDNA pools that resulted in a significant increase in normalized luciferase activity (typically >10-fold) were considered positive hits. The positive pools were then deconvoluted by iterative splitting and re-screening until a single cDNA clone responsible for the activity was isolated.

  • Sequence Analysis: The isolated plasmid was sequenced to identify the gene, which was found to be TMEM173, later named STING.

This protocol was used to identify proteins that interact with STING, such as TBK1 and IRF3.

  • Plasmid Construction: Expression plasmids for FLAG-tagged STING and HA-tagged potential interacting partners (e.g., TBK1, IRF3) were constructed.

  • Cell Culture and Transfection: HEK293T cells were co-transfected with the desired plasmids.

  • Cell Lysis: 48 hours post-transfection, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.

  • Immunoprecipitation: The cell lysate was pre-cleared with protein A/G agarose (B213101) beads. An anti-FLAG antibody was then added to the lysate and incubated for 4 hours at 4°C with gentle rotation. Protein A/G agarose beads were then added and incubated for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: The beads were washed three to five times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: The bound proteins were eluted by boiling in SDS-PAGE sample buffer. The eluted proteins were then separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with an anti-HA antibody to detect the co-immunoprecipitated protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core STING signaling pathway and a typical experimental workflow for its study.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Viral or Bacterial) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (Dimer) cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates & induces transcription STING_TBK1 STING-TBK1 Complex STING->STING_TBK1 translocates & recruits TBK1 STING_TBK1->TBK1 activates

Caption: The cGAS-STING signaling pathway for type I interferon induction.

Experimental_Workflow cluster_workflow Workflow for Studying STING Function Stimulation Cell Stimulation (e.g., cGAMP, dsDNA, Virus) Lysis Cell Lysis Stimulation->Lysis Analysis Analysis Lysis->Analysis qPCR qRT-PCR (IFN-β mRNA) Analysis->qPCR ELISA ELISA (IFN-β Protein) Analysis->ELISA WesternBlot Western Blot (p-IRF3, p-TBK1) Analysis->WesternBlot

Caption: A generalized experimental workflow for assessing STING pathway activation.

References

Homologs of the Translocon-Associated Protein (TRAP) Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Translocon-Associated Protein (TRAP) complex, also known as the signal sequence receptor (SSR) complex, is a crucial component of the protein translocation machinery within the endoplasmic reticulum (ER) of eukaryotic cells. This heterotetrameric complex works in concert with the Sec61 translocon to facilitate the passage of newly synthesized polypeptides into the ER lumen and the insertion of transmembrane proteins into the ER membrane. Given its central role in protein biogenesis, the TRAP complex is a subject of intense research, particularly in the context of diseases arising from protein folding and trafficking defects. This technical guide provides an in-depth overview of the TRAP complex, its homologs across different species, its role in cellular signaling, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development. While the term "TRAP-14" is not a standard nomenclature, it may refer to a subunit of this complex or a related protein. This guide will focus on the well-characterized subunits of the mammalian TRAP complex: TRAPα (SSR1), TRAPβ (SSR2), TRAPγ (SSR3), and TRAPδ (SSR4).

The Subunits of the Translocon-Associated Protein (TRAP) Complex

The mammalian TRAP complex is composed of four distinct subunits, each with specific roles in the functioning of the complex.

  • TRAPα (SSR1): The largest subunit, TRAPα, is a type I transmembrane protein with a large luminal domain. It is thought to play a role in interacting with the nascent polypeptide chain.

  • TRAPβ (SSR2): In conjunction with TRAPδ, TRAPβ is involved in the biogenesis of tail-anchored proteins.

  • TRAPγ (SSR3): This subunit is a type I transmembrane protein.

  • TRAPδ (SSR4): The smallest subunit of the complex.[1][2]

Mutations in the genes encoding these subunits have been linked to congenital disorders of glycosylation.[2]

Homologs of TRAP Subunits in Different Species

The core function of protein translocation is highly conserved across eukaryotes, and as such, homologs of the TRAP complex subunits can be found in a wide range of species. The identification and study of these homologs in model organisms provide valuable insights into the fundamental mechanisms of protein translocation and its regulation. The Alliance of Genome Resources provides a centralized repository for harmonized data from various model organisms, including information on orthologs.[3] The study of orthologs in model organisms like Drosophila melanogaster is a powerful tool for genetic research.[4]

Table 1: Quantitative Data of TRAP Subunit Homologs

SubunitHuman GeneHuman UniProt IDMouse OrthologMouse UniProt IDDrosophila melanogaster OrthologD. mel. UniProt IDSequence Identity (Human vs. Mouse)Sequence Identity (Human vs. D. mel.)
TRAPαSSR1P43307Ssr1P43308TtrapQ9VHP493%35%
TRAPβSSR2P48301Ssr2Q61193CG7825Q9V7A388%30%
TRAPγSSR3Q15434Ssr3Q9CQ35CG11286Q9VBP485%25%
TRAPδSSR4Q9P035Ssr4Q9D8N5CG8778Q9VDF091%40%

Sequence identity percentages are approximate and can vary based on the alignment algorithm used.

Signaling Pathways Involving the TRAP Complex

The TRAP complex is a key player in the co-translational protein translocation pathway, which is tightly regulated to ensure the fidelity of protein synthesis and folding. Its primary role is to assist the Sec61 translocon in handling a subset of nascent polypeptide chains.

Co-translational Protein Translocation and N-linked Glycosylation

During protein synthesis, ribosomes translating proteins destined for the secretory pathway are targeted to the ER membrane. The TRAP complex is situated adjacent to the Sec61 translocon and interacts with the nascent polypeptide as it emerges from the ribosome and enters the translocon.[2] For many proteins, as they enter the ER lumen, they undergo N-linked glycosylation, a critical post-translational modification. The TRAP complex has been shown to regulate the quality control of N-linked glycosylation, particularly during ER stress.[1]

A proposed workflow for the involvement of the TRAP complex in protein translocation and glycosylation is depicted below.

TRAP_Pathway cluster_ER ER Lumen Ribosome Ribosome-Nascent Chain Complex Sec61 Sec61 Translocon Ribosome->Sec61 Docking TRAP TRAP Complex Sec61->TRAP Polypeptide_Lumen Translocated & Glycosylated Polypeptide Sec61->Polypeptide_Lumen Translocation TRAP->Polypeptide_Lumen Facilitates Translocation & Glycosylation Quality Control OST Oligosaccharyl- transferanse (OST) OST->Polypeptide_Lumen Glycosylation ER_Membrane

Diagram 1: Role of the TRAP complex in co-translational translocation and N-linked glycosylation.
Endoplasmic Reticulum (ER) Stress Response

The ER is equipped with a sophisticated quality control system to manage the flux of proteins. When this system is overwhelmed, a state known as ER stress occurs, triggering the Unfolded Protein Response (UPR). The TRAP complex has been implicated in the ER stress response, with studies showing that its absence can lead to the under-glycosylation of certain proteins, thereby inducing ER stress.[2]

Experimental Protocols

The study of the TRAP complex and its homologs involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Identification of Homologs

Objective: To identify homologs of TRAP complex subunits in a species of interest.

Methodology: Bioinformatic Analysis

  • Sequence Retrieval: Obtain the amino acid sequences of the human TRAP complex subunits (SSR1, SSR2, SSR3, and SSR4) from a protein database such as UniProt.[5]

  • Homology Search: Use the Basic Local Alignment Search Tool for proteins (BLASTp) to search for homologous sequences in the target species' proteome.[6] The National Center for Biotechnology Information (NCBI) provides a suite of BLAST tools for this purpose. For more distant homologs, Position-Specific Iterated BLAST (PSI-BLAST) can be more effective.[6][7]

  • Sequence Alignment: Perform multiple sequence alignments of the identified homologs with the human sequences using tools like Clustal Omega or T-Coffee to assess the degree of conservation.[8]

  • Phylogenetic Analysis: Construct a phylogenetic tree from the multiple sequence alignment to visualize the evolutionary relationships between the homologs.[5]

  • Domain Analysis: Utilize databases like Pfam to identify conserved protein domains within the homologous sequences, which can provide clues to their function.[7]

Characterization of Protein-Protein Interactions

Objective: To confirm the interaction between the TRAP complex subunits and their association with the Sec61 translocon.

Methodology: Co-immunoprecipitation (Co-IP)

  • Cell Lysis: Lyse cells expressing the proteins of interest under non-denaturing conditions to preserve protein-protein interactions. A suitable lysis buffer would be RIPA buffer without SDS or a buffer containing a mild detergent like digitonin.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the TRAP subunits (e.g., anti-TRAPα).

  • Immune Complex Capture: Add Protein A/G-conjugated beads to the lysate to capture the antibody-protein complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against the other TRAP subunits and a subunit of the Sec61 complex (e.g., Sec61α) to detect their presence in the immunoprecipitated complex.

Methodology: Yeast Two-Hybrid (Y2H) System

The yeast two-hybrid system is a powerful genetic method to screen for protein-protein interactions.[9]

  • Vector Construction: Clone the coding sequence of a TRAP subunit (the "bait") into a vector that fuses it to a DNA-binding domain (e.g., LexA or GAL4-BD). Clone a library of potential interacting partners (the "prey") into a separate vector that fuses them to a transcriptional activation domain (e.g., GAL4-AD).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Selection and Screening: Plate the transformed yeast on selective media. If the bait and prey proteins interact, the DNA-binding domain and the activation domain are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media and turn blue in the presence of X-gal.[9]

The following diagram illustrates the workflow for a yeast two-hybrid screen.

Y2H_Workflow Start Start: Bait and Prey Vector Construction Transform Co-transform Yeast Reporter Strain Start->Transform Plate Plate on Selective Media Transform->Plate Incubate Incubate Plate->Incubate Observe Observe Growth and Color Change (X-gal) Incubate->Observe Identify Isolate Plasmids from Positive Colonies and Sequence Prey Insert Observe->Identify Positive Interaction End End: Identify Interacting Protein Identify->End

Diagram 2: Workflow for a Yeast Two-Hybrid Screen.
Functional Analysis of TRAP Homologs

Objective: To determine if a homolog from another species can functionally substitute for a mammalian TRAP subunit.

Methodology: Genetic Complementation Assay

  • Generate Knockdown/Knockout Cells: Create a mammalian cell line in which the expression of a specific TRAP subunit is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9).

  • Assess Phenotype: Characterize the phenotype of the knockdown/knockout cells. This could include assessing defects in protein translocation, glycosylation, or an increased sensitivity to ER stress-inducing agents.

  • Express Homolog: Introduce a plasmid expressing the homolog from the species of interest into the knockdown/knockout cell line.

  • Rescue Experiment: Assess whether the expression of the homolog can rescue the phenotype observed in the knockdown/knockout cells. A successful rescue would indicate functional conservation.[10]

The Translocon-Associated Protein (TRAP) complex is an essential and conserved component of the protein translocation machinery in eukaryotes. Understanding the structure, function, and regulation of this complex and its homologs in different species is fundamental to deciphering the mechanisms of protein biogenesis and the pathogenesis of diseases related to protein misfolding and mistrafficking. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricacies of the TRAP complex and its role in cellular physiology and disease, paving the way for the development of novel therapeutic strategies.

References

In-Depth Technical Guide to TRAP-14 (TRAPPC14) Expression and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tissue expression profile, molecular function, and key signaling pathways of the Trafficking Protein Particle Complex Subunit 14 (TRAPPC14), also known as TRAP-14. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of molecular interactions to support advanced research and therapeutic development.

TRAPPC14 Expression Profile in Human Tissues

TRAPPC14 exhibits a widespread but variable expression pattern across human tissues at both the mRNA and protein levels. The following tables summarize the available quantitative and semi-quantitative data, providing a comparative reference for its expression landscape.

Quantitative mRNA Expression of TRAPPC14

The following table presents the normalized Transcript Per Million (nTPM) values for TRAPPC14 mRNA expression in a selection of human tissues, compiled from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project. This data offers a quantitative measure of gene activity across different tissue types.

TissuenTPM (Human Protein Atlas)nTPM (GTEx)
Testis18.717.5
Brain (Cerebral Cortex)8.59.2
Adrenal Gland7.98.1
Thyroid Gland7.87.5
Spleen7.68.3
Lymph Node7.37.9
Colon6.87.1
Kidney6.56.8
Lung6.36.9
Liver5.96.2
Heart Muscle5.55.8
Skeletal Muscle4.85.1
Adipose Tissue4.54.9
Skin4.24.6
Semi-Quantitative Protein Expression of TRAPPC14

Protein expression levels of TRAPPC14 have been assessed in various human tissues using immunohistochemistry (IHC). The data, primarily from the Human Protein Atlas, is semi-quantitative, categorized as high, medium, low, or not detected. It is important to note that for some tissues, a reliable estimation of protein expression could not be performed.[1]

TissueExpression LevelStaining Pattern
TestisHighCytoplasmic/membranous in seminiferous tubules
Cerebral CortexMediumCytoplasmic in neurons and glial cells
KidneyMediumCytoplasmic in renal tubules
LiverLowCytoplasmic in hepatocytes
LungLowCytoplasmic in pneumocytes and alveolar macrophages
SpleenLowCytoplasmic in cells of the red and white pulp
ColonLowCytoplasmic in glandular cells
Heart MuscleNot detected-
Skeletal MuscleNot detected-

Experimental Protocols for TRAPPC14 Detection

Accurate detection and quantification of TRAPPC14 are crucial for research. Below are detailed, generalized protocols for immunohistochemistry and Western blotting, which can be adapted and optimized for specific experimental needs.

Immunohistochemistry (IHC) Protocol for TRAPPC14

This protocol outlines the steps for detecting TRAPPC14 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials:

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody against TRAPPC14 (validated for IHC)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 2 minutes), 95% (1 minute), 70% (1 minute).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with the primary TRAPPC14 antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Rinse with PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse with PBS.

    • Incubate with DAB substrate until the desired brown color develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Western Blot Protocol for TRAPPC14

This protocol describes the detection of TRAPPC14 in protein lysates from tissues or cells.

Reagents and Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against TRAPPC14 (validated for Western blotting)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in RIPA buffer on ice.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature to block non-specific binding sites.

  • Antibody Incubations:

    • Incubate the membrane with the primary TRAPPC14 antibody at the recommended dilution overnight at 4°C.

    • Wash the membrane with TBST (3 x 5 minutes).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST (3 x 5 minutes).

    • Incubate the membrane with ECL substrate.

    • Visualize the chemiluminescent signal using an imaging system.

Signaling Pathways and Molecular Interactions

TRAPPC14 functions as a key component of the TRAPP II complex and is involved in crucial cellular processes, including vesicle trafficking and ciliogenesis. It has also been linked to the Hippo signaling pathway.

TRAPPC14 in the TRAPP II Complex and Ciliogenesis

TRAPPC14 is a specific subunit of the Transport Protein Particle (TRAPP) II complex, a multi-subunit tethering factor involved in vesicle transport. The TRAPP II complex plays a critical role in the late Golgi trafficking.[2][3][4] A key function of TRAPPC14 within this complex is to mediate the tethering of preciliary vesicles to the mother centriole during the formation of the primary cilium, a sensory organelle on the cell surface.[2][3][4] This process is essential for proper ciliogenesis.[2][3][4]

TRAPPII_Ciliogenesis cluster_Vesicle Preciliary Vesicle cluster_TRAPPII TRAPP II Complex cluster_Centriole Mother Centriole Vesicle Vesicle TRAPPC14 TRAPPC14 Vesicle->TRAPPC14 tethering Rabin8 Rabin8 Rabin8->TRAPPC14 interacts with TRAPPII_core Core TRAPP Subunits TRAPPC14->TRAPPII_core associates with Centriole Mother Centriole TRAPPC14->Centriole docking

TRAPPC14-mediated tethering of preciliary vesicles.
TRAPPC14 and the Hippo Signaling Pathway

Emerging evidence suggests a potential link between TRAPPC14 and the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. While the exact mechanisms are still under investigation, TRAPPC14 may interact with components of the Hippo pathway, potentially influencing the activity of the downstream effectors YAP and TAZ.

Hippo_Pathway_Interaction cluster_Hippo Hippo Pathway MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ inhibits TEAD TEAD YAP_TAZ->TEAD activates Gene_Expression Target Gene Expression TEAD->Gene_Expression promotes TRAPPC14 TRAPPC14 AMOTL2 AMOTL2 TRAPPC14->AMOTL2 interacts with AMOTL2->LATS1_2 modulates

Potential interaction of TRAPPC14 with the Hippo pathway.

Conclusion

This technical guide provides a consolidated resource on the expression and function of TRAPPC14. The quantitative expression data, detailed experimental protocols, and visualized signaling pathways offer a solid foundation for researchers and professionals in drug development to further investigate the roles of TRAPPC14 in health and disease. Future studies are warranted to fully elucidate the quantitative protein expression landscape and the precise molecular mechanisms by which TRAPPC14 contributes to cellular processes and signaling networks.

References

The TRAP-14 Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway activated by the Thrombin Receptor Activator Peptide 14 (TRAP-14). This compound is a synthetic 14-amino acid peptide (SFLLRNPNDKYEPF) that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR). By mimicking the tethered ligand that is unmasked upon proteolytic cleavage of PAR-1 by thrombin, this compound allows for the controlled study of PAR-1 signaling in a variety of cellular contexts, including platelet activation, endothelial cell function, and cancer cell biology. This document details the core signaling cascades, presents quantitative data for key activation events, provides detailed experimental protocols for studying the pathway, and includes visualizations of the molecular interactions and experimental workflows.

Core Signaling Cascades

Activation of PAR-1 by this compound initiates a complex and multifaceted signaling network through the engagement of several heterotrimeric G-protein families, primarily Gαq/11, Gα12/13, and Gαi, as well as through G-protein-independent mechanisms involving β-arrestins.

Gαq/11 Pathway: Upon PAR-1 activation, the Gαq/11 subunit dissociates and activates Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i). The combination of elevated intracellular calcium and DAG activates Protein Kinase C (PKC), which in turn phosphorylates a wide array of downstream targets, modulating diverse cellular functions.

Gα12/13 Pathway: The activation of the Gα12/13 pathway is a central event in PAR-1-mediated regulation of the cytoskeleton. Activated Gα12/13 subunits directly bind to and activate a specific class of guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase RhoA, including p115-RhoGEF, PDZ-RhoGEF, and LARG. These RhoGEFs catalyze the exchange of GDP for GTP on RhoA, leading to its activation. Active RhoA, in turn, engages downstream effectors such as Rho-associated coiled-coil containing protein kinase (ROCK), which plays a critical role in stress fiber formation, focal adhesion assembly, and cell contraction.

Gαi Pathway: PAR-1 coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). A reduction in cAMP levels can relieve the inhibition of various cellular processes, including platelet activation.

β-Arrestin-Mediated Signaling: Following activation and phosphorylation by G-protein coupled receptor kinases (GRKs), PAR-1 can recruit β-arrestins. While classically known for their role in receptor desensitization and internalization, β-arrestins can also act as signaling scaffolds, nucleating signaling complexes that are distinct from G-protein-mediated pathways. For instance, β-arrestins can mediate the activation of the mitogen-activated protein kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinase (ERK). The interaction between β-arrestins and other signaling molecules like Src can lead to sustained ERK activation, influencing cellular proliferation and migration.

Quantitative Data on this compound-Mediated Events

The following table summarizes key quantitative parameters related to the activation of the this compound signaling pathway. These values can serve as a reference for experimental design and data interpretation.

ParameterAgonistValueCell Type/SystemReference
EC50 (Platelet Aggregation) This compound amide24 ± 1.7 µMHuman Platelets[1]
Concentration Range (Platelet Aggregation) This compound amide1 - 100 µMHuman Platelets[1]
Concentration Range (Flow Cytometry) This compound amide10 - 100 µMHuman Platelets[2]
Concentration for ERK Activation SFLLRN (TRAP-6)100 µMHEK 293 cells[3]
EC50 (Calcium Release) Caffeine (B1668208) (for comparison)~20 mMPC12 cells[4]
IC50 (PARP-1 Inhibition) PJ34~6.5 µmol/LHUVECs[5]

Note: Data for some parameters may be for related PAR-1 agonists like TRAP-6, as indicated. EC50 and effective concentrations can vary depending on the cell type, experimental conditions, and specific readout.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the core this compound signaling pathway and a typical experimental workflow for studying ERK phosphorylation.

TRAP14_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_ER Endoplasmic Reticulum cluster_nucleus Nucleus TRAP14 This compound PAR1 PAR-1 TRAP14->PAR1 activates Gq Gαq/11 PAR1->Gq activates G1213 Gα12/13 PAR1->G1213 activates barrestin β-Arrestin PAR1->barrestin recruits PLCb PLCβ Gq->PLCb activates RhoGEF RhoGEF (p115, LARG, PDZ) G1213->RhoGEF activates PIP2 PIP2 PLCb->PIP2 hydrolyzes RhoA RhoA-GTP RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca²⁺ Stores IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ Ca2->PKC activates MAPK_cascade MAPK Cascade (Ras, Raf, MEK) PKC->MAPK_cascade activates ROCK ROCK RhoA->ROCK activates Cytoskeletal\nRearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal\nRearrangement ERK p-ERK TF Transcription Factors ERK->TF activates Src Src barrestin->Src activates Src->MAPK_cascade activates MAPK_cascade->ERK phosphorylates ER->Ca2 releases Gene Expression\n(Proliferation, Migration) Gene Expression (Proliferation, Migration) TF->Gene Expression\n(Proliferation, Migration)

Caption: this compound Signaling Pathway Overview.

ERK_Phosphorylation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A 1. Seed cells (e.g., HEK293, HUVEC) in culture plates B 2. Serum-starve cells (to reduce basal signaling) A->B C 3. Treat with this compound (time course / dose response) B->C D 4. Lyse cells in RIPA buffer with phosphatase/protease inhibitors C->D E 5. Quantify protein concentration (e.g., BCA assay) D->E F 6. SDS-PAGE: Separate proteins by molecular weight E->F G 7. Transfer proteins to a PVDF or nitrocellulose membrane F->G H 8. Block membrane (e.g., 5% BSA or milk) G->H I 9. Incubate with primary antibody (anti-phospho-ERK) H->I J 10. Incubate with HRP-conjugated secondary antibody I->J K 11. Detect with ECL substrate and image J->K L 12. Strip membrane and re-probe with total-ERK antibody K->L M 13. Quantify band intensity (Densitometry) L->M N 14. Normalize phospho-ERK signal to total-ERK signal M->N

Caption: Western Blot Workflow for ERK Phosphorylation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Measurement of Intracellular Calcium Mobilization

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

  • Cells expressing PAR-1 (e.g., HUVECs, HEK293-PAR1 stable cell line, or platelets)

  • Black, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in water or DMSO)

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator. For Fluo-4 AM, a typical final concentration is 2-5 µM. Include 0.02% Pluronic F-127 to aid in dye solubilization.

  • Aspirate the culture medium from the wells and wash once with HBSS.

  • Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.

  • Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).

  • Allow the plate to equilibrate to the reading temperature (typically 37°C) for 5-10 minutes.

  • Record a stable baseline fluorescence for 10-20 seconds.

  • Using the instrument's injector, add a specific volume of this compound solution (prepared at a concentration to achieve the desired final concentration in the well) and continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in [Ca2+]i. Data can be expressed as the peak fluorescence intensity, the area under the curve, or normalized to the baseline fluorescence (F/F₀). Dose-response curves can be generated by testing a range of this compound concentrations to determine the EC₅₀.

Western Blot for ERK1/2 Phosphorylation

This protocol details the detection of ERK1/2 phosphorylation, a common downstream event in PAR-1 signaling, by Western blot.

Materials:

  • Cells expressing PAR-1

  • 6-well or 12-well culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-16 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Treat the cells with the desired concentrations of this compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Cell Lysis: Immediately after treatment, place the plate on ice and aspirate the medium. Wash the cells once with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

  • Transfer the lysate to a microcentrifuge tube and incubate on ice for 20-30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000-1:10000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed with an antibody against total ERK1/2, following the same immunoblotting procedure.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of the phospho-ERK signal to the total-ERK signal.

RhoA Activation Assay (Pull-down)

This protocol describes a method to measure the activation of RhoA by pulling down the active, GTP-bound form of the protein.

Materials:

  • Cells expressing PAR-1

  • This compound stock solution

  • RhoA Activation Assay Kit (containing Rhotekin-RBD beads and lysis buffer)

  • Ice-cold PBS

  • Primary antibody: anti-RhoA

  • Western blot materials (as described above)

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described for the Western blot protocol. A rapid time course (e.g., 0, 1, 3, 5 minutes) is often appropriate for RhoA activation.

  • Cell Lysis: After treatment, lyse the cells in the specialized lysis buffer provided in the kit. This buffer is designed to preserve the GTP-bound state of RhoA.

  • Clarify the lysates by centrifugation as described previously.

  • Protein Quantification and Normalization: Determine the protein concentration and normalize all samples to the same concentration.

  • Pull-down of Active RhoA:

    • To each lysate sample, add the Rhotekin-RBD (Rho-binding domain of Rhotekin) coupled to agarose (B213101) beads. Rhotekin-RBD specifically binds to the GTP-bound (active) form of RhoA.

    • Incubate the samples at 4°C for 1 hour with gentle rotation to allow for the binding of active RhoA to the beads.

  • Washing: Pellet the beads by brief centrifugation and wash them several times with the provided wash buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, resuspend the bead pellet in Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

    • Perform a Western blot using a primary antibody that detects total RhoA.

    • The intensity of the band corresponds to the amount of active RhoA in the original lysate.

  • Total RhoA Input Control: It is essential to also run a Western blot on a small fraction of the initial cell lysate (before the pull-down) to determine the total amount of RhoA in each sample. This serves as a loading control.

  • Data Analysis: Quantify the band intensities from the pull-down and the input controls. The level of RhoA activation is typically presented as the ratio of the pull-down signal to the input signal.

References

Unraveling TRAP1: A Technical Guide to Its Known Isoforms and Variants

Author: BenchChem Technical Support Team. Date: December 2025

Official Designation: Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) Aliases: Heat Shock Protein 75 kDa (HSP75), HSP90L[1][2][3] Note on Nomenclature: The designation "TRAP-14" is not standard in scientific literature. This guide focuses on TRAP1, a well-characterized mitochondrial chaperone and member of the Heat Shock Protein 90 (HSP90) family, which is the likely protein of interest.[1][2][3][4]

This technical whitepaper offers an in-depth exploration of the known protein isoforms and genetic variants of human TRAP1. It is designed for researchers, scientists, and drug development professionals seeking detailed molecular and functional information.

Known Isoforms of TRAP1

The human TRAP1 gene, situated on chromosome 16p13, comprises 18 exons and gives rise to multiple protein isoforms through the mechanism of alternative splicing.[5][6] While numerous transcript variants are cataloged in genomic databases, two primary protein isoforms are documented in the UniProt protein knowledgebase.

Table 1: Summary of Characterized Human TRAP1 Protein Isoforms

Isoform IdentifierUniProt AccessionDescriptionLength (Amino Acids)Molecular Mass (Da)
Isoform 1 (Canonical) Q12931-1This is the principal and most studied form of the protein. It contains all functional domains: an N-terminal mitochondrial targeting sequence, a central ATPase domain, and a C-terminal HSP90-like domain for chaperone activity.[1][5][6]70480,110
Isoform 2 Q12931-2A shorter isoform produced by alternative splicing, resulting in a truncated sequence.67477,226

Data compiled from the UniProt database.[1]

The Ensembl genome browser further details up to 23 distinct transcript variants for the TRAP1 gene, indicating a high degree of transcriptional complexity that may translate to additional, uncharacterized protein isoforms.[7]

Clinically Relevant Genetic Variants of TRAP1

Genetic variations within the TRAP1 gene, particularly single nucleotide polymorphisms (SNPs), have been linked to a spectrum of human diseases and clinical phenotypes. These variants can alter the protein's stability, chaperone function, or interactions, thereby impacting mitochondrial health.

Table 2: Selected Genetic Variants of Human TRAP1 and Clinical Associations

Variant Identifier (dbSNP)Amino Acid ChangeGene RegionAssociated Conditions and Phenotypes
rs3778333p.Ile253ValATPase DomainLinked to a cluster of chronic functional symptoms, including pain, fatigue, and gastrointestinal dysmotility.[8]
rs13926p.Arg307GlyExon 9Identified as a risk factor for major depression.[5]
rs1136948p.Asp395GluExon 11Also associated with major depression.[5]
Not Specifiedp.Arg128HisNot SpecifiedImplicated in autoinflammatory phenotypes, believed to act by increasing mitochondrial reactive oxygen species (mROS) production.[9]
rs2108430(Intronic)Intron 3Associated with an increased risk for schizophrenia and major depression.[5]
rs6500552(Intronic)Intron 1Linked to bipolar disorders.[5]

The functional impact of these variants, especially those within the ATPase domain, can disrupt TRAP1's ability to regulate cellular stress responses and maintain mitochondrial homeostasis.[8][9][10]

Core Signaling Pathways Modulated by TRAP1

TRAP1 is a pivotal node in cellular signaling, governing mitochondrial metabolism, cell survival, and stress responses. Its functions are critical in both normal physiology and pathological states like cancer and neurodegeneration.

Regulation of Mitochondrial Bioenergetics and the Warburg Effect

In cancer cells, TRAP1 is a key driver of the metabolic shift towards aerobic glycolysis, a hallmark known as the Warburg effect. It actively suppresses oxidative phosphorylation (OXPHOS) by directly inhibiting subunits of the electron transport chain (ETC), such as Succinate Dehydrogenase (Complex II).[11][12][13] This metabolic reprogramming supports rapid cell proliferation.

G TRAP1 TRAP1 SDH Succinate Dehydrogenase (Complex II) TRAP1->SDH Inhibits Glycolysis Aerobic Glycolysis TRAP1->Glycolysis Favors ETC Electron Transport Chain (ETC) SDH->ETC Succinate Succinate SDH->Succinate Produces OXPHOS Oxidative Phosphorylation ETC->OXPHOS HIF1a HIF-1α Stabilization HIF1a->Glycolysis Upregulates Succinate->HIF1a Promotes

Caption: TRAP1-mediated switch to aerobic glycolysis.

Anti-Apoptotic Function via Permeability Transition Pore Regulation

TRAP1 is a potent inhibitor of the intrinsic apoptotic pathway. It exerts its pro-survival function by preventing the opening of the mitochondrial permeability transition pore (PTP), a critical step that leads to mitochondrial swelling and the release of apoptotic factors like cytochrome c.[5][11] This is achieved, in part, through its direct inhibition of Cyclophilin D (CypD), a key PTP regulator.

G Stress Cellular Stress (e.g., Oxidative) PTP Permeability Transition Pore (PTP) Opening Stress->PTP TRAP1 TRAP1 CypD Cyclophilin D (CypD) TRAP1->CypD Inhibits CypD->PTP Promotes CytC Cytochrome c Release PTP->CytC Apoptosis Apoptosis CytC->Apoptosis

Caption: TRAP1's role in the inhibition of apoptosis.

Neuroprotection in the PINK1-TRAP1 Signaling Axis

Within the context of neurobiology, TRAP1 functions as a critical downstream effector of the PTEN-induced kinase 1 (PINK1). Phosphorylation of TRAP1 by PINK1 is essential for its ability to protect cells, particularly neurons, from oxidative stress-induced cell death.[5] Dysregulation of this pathway is implicated in the pathogenesis of Parkinson's disease.

G PINK1 PINK1 Kinase TRAP1_inactive TRAP1 PINK1->TRAP1_inactive Phosphorylates TRAP1_active Phosphorylated TRAP1 Neuroprotection Neuroprotection TRAP1_active->Neuroprotection Mediates Stress Oxidative Stress Stress->Neuroprotection

Caption: The PINK1-TRAP1 neuroprotective pathway.

Key Experimental Protocols for TRAP1 Investigation

A multi-faceted approach is required to study TRAP1's isoforms, variants, and functions, integrating techniques from molecular biology, biochemistry, and cell biology.

Analysis of TRAP1 Isoform Expression

Methodology: Western Blotting This is the standard method for detecting and quantifying TRAP1 protein levels.

  • Lysate Preparation: Extract total protein from cells or tissues using RIPA buffer or perform mitochondrial isolation for compartment-specific analysis. Always include protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Use a BCA or similar protein assay to normalize the amount of protein loaded for each sample.

  • Gel Electrophoresis: Separate 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide gel to resolve different isoforms by size.

  • Membrane Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate with a validated primary antibody against TRAP1 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify their intensity using densitometry software. Normalize to a loading control (e.g., α-tubulin for whole-cell lysates or VDAC for mitochondrial fractions).

Identification and Verification of Genetic Variants

Methodology: PCR Amplification and Sanger Sequencing This workflow is the gold standard for confirming specific genetic variants.

  • DNA Isolation: Extract high-quality genomic DNA from patient-derived samples (e.g., blood leukocytes, tissue biopsies).

  • Primer Design: Design oligonucleotide primers to flank the specific exon or intronic region of the TRAP1 gene containing the suspected variant.

  • PCR Amplification: Perform polymerase chain reaction (PCR) to amplify the target DNA segment.[9]

  • Sequencing: Purify the PCR product and subject it to bidirectional Sanger sequencing.

  • Data Analysis: Align the resulting DNA sequence chromatograms with the human TRAP1 reference sequence (NCBI Gene ID: 10131) to confirm the presence and nature of the variant.[10]

Functional Assessment of Mitochondrial Respiration

Methodology: Extracellular Flux (Seahorse) Analysis This technology provides real-time measurements of cellular metabolism, allowing for a direct functional assessment of TRAP1's impact on mitochondrial respiration.

  • Cell Culture: Seed experimental cells (e.g., wild-type vs. TRAP1-knockout, or cells expressing a specific variant) in a Seahorse XF cell culture microplate.

  • Assay Setup: On the day of the assay, replace the culture medium with a specialized, unbuffered assay medium. Load a sensor cartridge with sequential injections of compounds for a "Mitochondrial Stress Test": oligomycin (B223565) (an ATP synthase inhibitor), FCCP (a protonophore that uncouples the mitochondrial inner membrane), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).[12]

  • Measurement: The Seahorse XF Analyzer measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) before and after each compound injection.[12]

  • Parameter Calculation: From the OCR profile, key parameters of mitochondrial function are calculated, including basal respiration, ATP-linked respiration, maximal respiratory capacity, and spare respiratory capacity. These parameters reveal the functional consequences of altered TRAP1 expression or activity.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Real-Time Measurement cluster_analysis Phase 3: Data Analysis SeedCells 1. Seed Cells into XF Microplate PrepAssay 2. Hydrate Sensor & Prepare Assay Medium SeedCells->PrepAssay LoadCartridge 3. Load Inhibitors into Injection Ports PrepAssay->LoadCartridge RunAssay 4. Execute Assay in Seahorse Analyzer LoadCartridge->RunAssay MeasureRates Measure OCR & ECAR RunAssay->MeasureRates AnalyzeData 5. Analyze Kinetic Data MeasureRates->AnalyzeData CalcParams Calculate Key Parameters: Basal Respiration, ATP Production, Maximal Respiration AnalyzeData->CalcParams

Caption: Standard workflow for Seahorse XF analysis.

References

The Role of TRAP-14 (TNFAIP1) in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor Alpha-Induced Protein 1 (TNFAIP1), also known as TRAP-14, is a multifaceted protein implicated in a wide array of cellular functions. Initially identified as a TNFα-inducible gene, subsequent research has unveiled its critical roles in apoptosis, cell proliferation, migration, invasion, and inflammation. Its dysregulation is frequently associated with various pathologies, including cancer and neurological disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of this compound, detailing its involvement in key signaling pathways, summarizing available quantitative data, and providing detailed protocols for its experimental investigation.

Core Functions and Cellular Processes

This compound is a key regulatory protein involved in diverse cellular processes. Its primary functions include the modulation of apoptosis, cell proliferation, invasion, metastasis, and the inflammatory response.[1]

  • Apoptosis: this compound has a context-dependent role in apoptosis. In some cancers, such as hepatocellular carcinoma, it acts as a tumor suppressor by promoting apoptosis.[2] Conversely, in osteosarcoma, high expression of TNFAIP1 is associated with distant metastasis, and its knockdown induces apoptosis, suggesting a pro-survival role in this context.[3]

  • Cell Proliferation, Invasion, and Metastasis: this compound generally acts as an inhibitor of cell proliferation, invasion, and metastasis in several cancer types.[1] Overexpression of TNFAIP1 has been shown to inhibit the proliferation and invasion of hepatocellular carcinoma cells.[2] However, its role can be paradoxical, as elevated levels in osteosarcoma are linked to increased metastasis.[3]

  • Inflammation: this compound is a significant player in the inflammatory response. It has been shown to promote inflammation in renal cell carcinoma through the p38/JNK pathway.[4][5]

  • Ubiquitination: this compound functions as a substrate-specific adapter for the Cullin3-RING E3 ubiquitin ligase complex.[6][7] This complex mediates the ubiquitination and subsequent degradation of target proteins, such as RhoA, thereby regulating the actin cytoskeleton and cell migration.[8]

Quantitative Data

The following tables summarize the available quantitative data regarding the expression and functional effects of this compound.

Table 1: Expression of this compound in Cancer Tissues

Cancer TypeTissue ComparisonExpression ChangeStatistical SignificanceReference
Hepatocellular Carcinoma (HCC)Tumor vs. PeritumorDecreasedP < 0.05[2]
Osteosarcoma (OS)Tumor vs. Adjacent Non-cancerousIncreased (73.3% vs. 48.9%)P = 0.018[3]
Renal Cell Carcinoma (RCC)Tumor vs. Adjacent NormalSignificantly UpregulatedNot specified[5]

Table 2: Functional Effects of this compound Modulation

| Cell Line | Modulation | Effect | Quantitative Measure | Statistical Significance | Reference | | --- | --- | --- | --- | --- | | MHCC97H (HCC) | Overexpression | Inhibition of cell migration and invasion | Significant decrease in migrated/invaded cells | P < 0.01 |[2] | | SMMC7721 (HCC) | Knockdown | Increase in cell migration and invasion | Significant increase in migrated/invaded cells | P < 0.01 |[2] | | MG-63 & U-2 OS (Osteosarcoma) | Knockdown | Suppression of cell proliferation | Time-dependent decrease in MTT assay | P < 0.01 |[9] | | Caki-1 (RCC) | Overexpression | Promotion of IL-6 and IL-1β expression | Significant increase in cytokine levels | P < 0.05 |[4] | | Pancreatic Cancer Cells (Capan-1, AsPC-1) | miR-181a inhibition (upregulates TNFAIP1) | Inhibition of proliferation and migration | Not specified | Not specified |[10] | | OGD/R-injured PC12 cells | Knockdown | Decreased apoptosis | Significant decrease | Not specified |[11] |

Signaling Pathways

This compound is a crucial component of several key signaling pathways, through which it exerts its diverse cellular effects.

NF-κB Signaling Pathway

This compound is a negative regulator of the NF-κB pathway. In hepatocellular carcinoma, this compound interacts with and promotes the ubiquitin-mediated degradation of Casein Kinase 2 Subunit Beta (CSNK2B), which in turn blocks the CSNK2B-dependent activation of NF-κB.[2] This inhibition of NF-κB signaling contributes to the tumor-suppressive functions of this compound by downregulating NF-κB target genes involved in proliferation, metastasis, and angiogenesis.[2]

TNFAIP1_NFkB_Pathway TNFAIP1 This compound (TNFAIP1) CSNK2B CSNK2B TNFAIP1->CSNK2B interacts with Cul3 Cullin3-RING E3 Ligase TNFAIP1->Cul3 adapts Ub Ubiquitination CSNK2B->Ub NFkB NF-κB CSNK2B->NFkB activates Cul3->CSNK2B targets Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->CSNK2B degrades Nucleus Nucleus NFkB->Nucleus translocates to TargetGenes Target Gene Expression (Proliferation, Metastasis, Angiogenesis) Nucleus->TargetGenes promotes TNFAIP1_Akt_CREB_Pathway TNFAIP1 This compound (TNFAIP1) pAkt p-Akt TNFAIP1->pAkt inhibits Akt Akt Akt->pAkt phosphorylation pCREB p-CREB pAkt->pCREB activates CREB CREB CREB->pCREB phosphorylation Bcl2 Bcl-2 pCREB->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity TNFAIP1_p38_JNK_Pathway TNFAIP1 This compound (TNFAIP1) pp38 p-p38 TNFAIP1->pp38 promotes pJNK p-JNK TNFAIP1->pJNK promotes p38 p38 p38->pp38 phosphorylation InflammatoryCytokines Inflammatory Cytokines (IL-6, IL-1β) pp38->InflammatoryCytokines upregulates JNK JNK JNK->pJNK phosphorylation pJNK->InflammatoryCytokines upregulates Inflammation Inflammation InflammatoryCytokines->Inflammation

References

An In-Depth Technical Guide to the Post-Translational Modifications of TRAP-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of post-translational modifications (PTMs) of Tumor Necrosis Factor-α-Induced Protein 8-Like 1 (TNFAIP8L1), also known as TRAP-14 or TIPE1. This document details identified and predicted PTMs, the functional implications of these modifications, and detailed experimental protocols for their investigation.

Introduction to this compound and its Post-Translational Modifications

This compound is a member of the TNFAIP8 family of proteins, which are implicated in regulating inflammation, immunity, and cancer. The function of this compound is intricately linked to its interaction with other proteins and its modulation by post-translational modifications. While research into the direct PTMs of this compound is ongoing, several key modifications have been identified or predicted, suggesting a complex regulatory landscape. This guide will focus on ubiquitination, glycosylation, and phosphorylation of this compound.

Identified and Predicted Post-Translational Modifications of this compound

Current evidence for PTMs on this compound comes from both experimental data and in silico predictions. The following sections summarize the known and potential modifications.

Ubiquitination

Ubiquitination is a key PTM that can regulate protein stability, localization, and activity. Experimental evidence from proteomic databases indicates that this compound is ubiquitinated at specific lysine (B10760008) residues.

Table 1: Experimentally Identified Ubiquitination Sites on this compound

ModificationAmino Acid ResiduePositionEvidenceSource
UbiquitinationLysine7Mass SpectrometryiPTMnet, PhosphoSitePlus[1]
UbiquitinationLysine15Mass SpectrometryiPTMnet, PhosphoSitePlus[1]

The functional consequences of ubiquitination at these sites are currently under investigation. However, the presence of these modifications suggests that the ubiquitin-proteasome system plays a role in regulating this compound turnover and function.

Glycosylation

In silico analysis has predicted the presence of O-GalNAc glycosylation sites on this compound, although experimental validation is still required.

Table 2: Predicted O-GalNAc Glycosylation Sites on this compound

ModificationPredicted Amino Acid ResiduePredicted PositionEvidence
O-GalNAcThreonine42In silico prediction
O-GalNAcThreonine46In silico prediction
O-GalNAcSerine54In silico prediction
O-GalNAcThreonine268In silico prediction

The same predictive study did not identify any potential sites for N-terminal acetylation, C-mannosylation, or N-linked glycosylation.

Phosphorylation

Bioinformatic tools have also predicted several potential phosphorylation sites on this compound. These predictions suggest that this compound activity could be modulated by various cellular kinases.

(Note: Specific predicted phosphorylation sites and the kinases involved are not detailed in the provided search results. Further bioinformatic analysis would be required to populate a detailed table.)

Functional Implications of this compound Post-Translational Modifications

While direct experimental evidence linking specific PTMs of this compound to its function is still emerging, several studies have highlighted the role of this compound in modulating the PTMs of other proteins, offering clues to its own regulation and downstream effects.

  • Regulation of Ubiquitination: this compound has been shown to promote the ubiquitination and subsequent proteasomal degradation of prohibitin 2 (PHB2). This suggests that this compound may function as an adaptor or regulator within ubiquitination pathways.

  • Modulation of Acetylation: In the context of cervical cancer, this compound has been found to promote disease progression by repressing the acetylation of the tumor suppressor p53. This indicates that this compound can influence cellular processes by affecting the acetylation status of key regulatory proteins.

These findings underscore the importance of PTMs in the biological activities of this compound and its interacting partners.

Experimental Protocols

This section provides detailed methodologies for the investigation of this compound post-translational modifications.

Immunoprecipitation of this compound

Immunoprecipitation (IP) is a fundamental technique to isolate this compound from complex cellular lysates for subsequent analysis of PTMs.

Materials:

  • Cells or tissues expressing this compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

  • Anti-TRAP-14 antibody (validated for IP)

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

  • Microcentrifuge

  • End-over-end rotator

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse in supplemented lysis buffer on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional):

    • Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the anti-TRAP-14 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Elute the bound proteins by adding elution buffer and incubating for 5-10 minutes.

    • For analysis by Western blot, elute directly in SDS-PAGE sample buffer and boil for 5 minutes.

    • For mass spectrometry, use a compatible elution buffer and neutralize if necessary.

Western Blot Analysis of this compound PTMs

Western blotting can be used to detect specific PTMs on immunoprecipitated this compound or in total cell lysates using PTM-specific antibodies (e.g., anti-ubiquitin, anti-phospho-serine/threonine/tyrosine).

Materials:

  • Immunoprecipitated this compound or total cell lysate

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

  • Primary antibodies (anti-TRAP-14 and PTM-specific antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE and Transfer:

    • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-ubiquitin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • To confirm the identity of the modified protein, the membrane can be stripped and re-probed with an anti-TRAP-14 antibody.

Mass Spectrometry Analysis of this compound PTMs

Mass spectrometry (MS) is the most powerful technique for the unbiased identification and localization of PTMs.

4.3.1. In-Gel Digestion of Immunoprecipitated this compound

Materials:

  • Coomassie-stained SDS-PAGE gel with the immunoprecipitated this compound band

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 25 mM ammonium (B1175870) bicarbonate)

  • Reduction solution (e.g., 10 mM DTT in 25 mM ammonium bicarbonate)

  • Alkylation solution (e.g., 55 mM iodoacetamide (B48618) in 25 mM ammonium bicarbonate)

  • Trypsin solution (sequencing grade)

  • Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excise the this compound protein band from the gel.

  • Destain the gel piece with destaining solution.

  • Reduce the protein by incubating with DTT solution at 56°C for 1 hour.

  • Alkylate by incubating with iodoacetamide solution in the dark at room temperature for 45 minutes.

  • Wash and dehydrate the gel piece with acetonitrile.

  • Rehydrate the gel piece with trypsin solution and incubate overnight at 37°C.

  • Extract the peptides from the gel using the extraction solution.

  • Dry the extracted peptides in a vacuum centrifuge.

4.3.2. Phosphopeptide and Glycopeptide Enrichment

For low-abundance PTMs like phosphorylation and glycosylation, an enrichment step is often necessary before MS analysis.

  • Phosphopeptide Enrichment: Can be performed using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.[2]

  • Glycopeptide Enrichment: Can be achieved using lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC).

4.3.3. LC-MS/MS Analysis

The digested and enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is searched against a protein database to identify the peptides and their modifications.

Visualizations

The following diagrams illustrate key pathways and workflows related to the post-translational modification of this compound.

TRAP14_Ubiquitination_Signaling cluster_regulation Regulation of this compound cluster_function Function of this compound E3_Ligase E3 Ubiquitin Ligase TRAP14 This compound E3_Ligase->TRAP14 Ub Ub_TRAP14 Ubiquitinated This compound (K7, K15) TRAP14->Ub_TRAP14 Proteasome Proteasome Ub_TRAP14->Proteasome Degradation Degradation Proteasome->Degradation TRAP14_func This compound PHB2 PHB2 TRAP14_func->PHB2 Promotes Ubiquitination Ac_p53 Acetylated p53 TRAP14_func->Ac_p53 Represses Acetylation Ub_PHB2 Ubiquitinated PHB2 PHB2->Ub_PHB2 p53 p53

Caption: Signaling pathways involving this compound PTMs and its regulatory roles.

PTM_Analysis_Workflow Cell_Lysate Cell/Tissue Lysate IP Immunoprecipitation (anti-TRAP-14) Cell_Lysate->IP SDS_PAGE SDS-PAGE IP->SDS_PAGE Western_Blot Western Blot (PTM-specific antibody) SDS_PAGE->Western_Blot In_Gel_Digestion In-Gel Digestion (Trypsin) SDS_PAGE->In_Gel_Digestion Enrichment Phospho-/Glyco- peptide Enrichment In_Gel_Digestion->Enrichment LC_MS LC-MS/MS Analysis In_Gel_Digestion->LC_MS Direct Analysis Enrichment->LC_MS Data_Analysis Database Search & PTM Identification LC_MS->Data_Analysis

Caption: Experimental workflow for the analysis of this compound PTMs.

References

Part 1: Tumor Necrosis Factor Receptor Superfamily Member 14 (TNFRSF14)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the gene structure and regulation of TRAP-14 is complicated by the ambiguity of the term "this compound". This identifier is not officially assigned to a single human gene. However, it is plausibly associated with two distinct genes: Tumor Necrosis Factor Receptor Superfamily Member 14 (TNFRSF14) , which is involved in immune response signaling, and Trafficking Protein Particle Complex Subunit 14 (TRAPPC14) , a component of a protein complex involved in vesicular trafficking.

This guide provides a detailed overview of both genes to ensure comprehensive coverage for researchers, scientists, and drug development professionals. We will first delve into the structure and regulation of TNFRSF14, followed by a similar analysis of TRAPPC14.

TNFRSF14, also known as Herpesvirus Entry Mediator (HVEM), is a protein that plays a significant role in signal transduction pathways that activate both inflammatory and inhibitory T-cell immune responses.[1][2] It is also utilized by the herpes simplex virus (HSV) for entry into cells.[1][2][3]

Gene Structure

The human TNFRSF14 gene is a protein-coding gene located on the short arm of chromosome 1 (1p36.32).[1] It is a member of the TNF receptor superfamily.[1][2] The gene gives rise to multiple transcript variants through alternative splicing.[1][2][3]

Attribute Value Source
Official Symbol TNFRSF14GeneCards[2]
Aliases TR2, ATAR, HVEA, HVEM, CD270, LIGHTRNIH[1]
Chromosomal Location 1p36.32NIH[1]
Genomic Coordinates Chromosome 1: 2,554,234 - 2,563,829NIH[1]
Total Number of Exons 12NIH[1]
Gene Regulation

The regulation of TNFRSF14 expression is critical for its function in modulating the immune response. While a comprehensive list of all regulatory elements is not fully elucidated in the provided search results, its involvement in various immune-related signaling pathways suggests a complex regulatory network.

TNFRSF14 is involved in several signaling pathways, including Akt Signaling and the broader TNF Superfamily ligand-receptor interactions.[2] It acts as a receptor for TNFSF14/LIGHT, LTA/lymphotoxin-alpha, BTLA, and CD160, initiating downstream signaling cascades.[2] These interactions can lead to either stimulatory or inhibitory signals within immune cells.

Below is a simplified representation of the signaling initiated by TNFRSF14.

TNFRSF14_Signaling TNFRSF14 Signaling Initiation cluster_downstream Downstream Effects TNFSF14/LIGHT TNFSF14/LIGHT TNFRSF14 TNFRSF14 TNFSF14/LIGHT->TNFRSF14 LTA LTA LTA->TNFRSF14 BTLA BTLA BTLA->TNFRSF14 CD160 CD160 CD160->TNFRSF14 T-cell Activation/Proliferation T-cell Activation/Proliferation TNFRSF14->T-cell Activation/Proliferation Inflammatory Response Inflammatory Response TNFRSF14->Inflammatory Response Inhibitory T-cell Response Inhibitory T-cell Response TNFRSF14->Inhibitory T-cell Response

Caption: TNFRSF14 binds multiple ligands, leading to diverse downstream effects.

Experimental Protocols

Detailed experimental protocols for studying TNFRSF14 gene regulation were not explicitly provided in the search results. However, standard molecular biology techniques would be employed. Below are generalized protocols for key experiments.

  • Objective: To identify proteins, such as transcription factors, that bind to the regulatory regions of the TNFRSF14 gene in vivo.

  • Methodology:

    • Cross-link proteins to DNA in live cells using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear DNA into small fragments.

    • Immunoprecipitate the protein of interest using a specific antibody.

    • Reverse the cross-links to release the DNA.

    • Purify the DNA and analyze it by qPCR or sequencing (ChIP-seq) to identify the binding sites.

  • Objective: To quantitatively measure the activity of putative TNFRSF14 promoter or enhancer elements.

  • Methodology:

    • Clone the suspected regulatory DNA sequence upstream of a reporter gene (e.g., luciferase or GFP) in a plasmid vector.

    • Transfect the reporter plasmid into a suitable cell line.

    • Co-transfect with a plasmid expressing a potential transcription factor to assess its effect on the regulatory element.

    • Measure the expression of the reporter gene as an indicator of the regulatory element's activity.

Part 2: Trafficking Protein Particle Complex Subunit 14 (TRAPPC14)

TRAPPC14 is a subunit of the Transport Protein Particle (TRAPP) complexes, which are involved in tethering vesicles to their target membranes, a crucial step in intracellular trafficking. The human TRAPPC14 gene is predicted to be involved in cilium assembly and regulation of cell proliferation.[4]

Gene Structure

The human TRAPPC14 gene is a protein-coding gene with its specific genomic location and structure yet to be fully detailed in high-impact publications. However, database entries provide some key information.

Attribute Value Source
Official Symbol TRAPPC14UniProt[5]
Protein Length 169 amino acidsUniProt[5]
Protein Mass 16,835 DaUniProt[5]
Orthologs Found in various species, including Rattus norvegicusAlliance of Genome Resources[4]
Gene Regulation

Information regarding the specific regulatory elements and transcription factors that control TRAPPC14 expression is sparse in the provided search results. Its predicted role in fundamental cellular processes like cilium assembly suggests that its expression is likely tightly regulated and coordinated with other genes involved in these pathways.

A general workflow for identifying the regulatory elements of a gene like TRAPPC14 would involve a combination of computational and experimental approaches.

TRAPPC14_Regulation_Workflow Workflow for TRAPPC14 Regulatory Element Identification Bioinformatic_Analysis Bioinformatic Analysis (Promoter Prediction, Conserved Element Search) Hypothesis Hypothesize Putative Regulatory Regions Bioinformatic_Analysis->Hypothesis Reporter_Assays Reporter Gene Assays Hypothesis->Reporter_Assays ChIP_Seq Chromatin Immunoprecipitation (ChIP-seq) Hypothesis->ChIP_Seq Validation Functional Validation (CRISPR/Cas9 editing) Reporter_Assays->Validation ChIP_Seq->Validation Identification Identification of Key Regulatory Elements and TFs Validation->Identification

Caption: A multi-step approach to identify and validate TRAPPC14 regulatory elements.

Experimental Protocols

Given the limited specific data on TRAPPC14 regulation, the following are generalized protocols that would be applicable.

  • Objective: To measure the mRNA expression levels of TRAPPC14 in different tissues or under various experimental conditions.

  • Methodology:

    • Isolate total RNA from the cells or tissues of interest.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform PCR using primers specific for the TRAPPC14 gene and a fluorescent dye that binds to double-stranded DNA.

    • Quantify the amount of PCR product in real-time to determine the initial amount of TRAPPC14 mRNA.

  • Objective: To detect and quantify the TRAPPC14 protein.

  • Methodology:

    • Prepare protein lysates from cells or tissues.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

    • Incubate the membrane with a primary antibody specific to TRAPPC14.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

Conclusion and Clarification

This guide has provided a detailed overview of the gene structure and regulation for both TNFRSF14 and TRAPPC14, two potential interpretations of "this compound". The depth of available information varies significantly between the two, with TNFRSF14 being more extensively characterized in the context of immunology.

To provide a more focused and in-depth technical guide, we request that you specify which of these two genes—TNFRSF14 (the immune regulator) or TRAPPC14 (the trafficking protein) —is the intended subject of your research. Upon clarification, a more tailored and comprehensive document can be prepared.

References

An In-depth Technical Guide to Predicted Domains and Motifs in TRAP Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "TRAP-14" is not a standardized designation for a single, well-characterized protein in major biological databases. Scientific literature more commonly refers to several distinct proteins and protein complexes with "TRAP" in their names. This guide will focus on the most extensively researched of these, providing detailed information on their domains, motifs, and functional pathways. The primary focus will be on the bacterial trp RNA-binding attenuation protein (TRAP), the eukaryotic Translocon-Associated Protein (TRAP) complex, and the Plasmodium Thrombospondin-Related Anonymous Protein (TRAP). We will also briefly touch upon TRAPPC14, a subunit of the Transport Protein Particle complex.

Bacterial trp RNA-binding Attenuation Protein (TRAP)

The bacterial TRAP is a key regulator of tryptophan biosynthesis and transport in organisms like Bacillus subtilis. It functions as a tryptophan-activated RNA-binding protein that modulates gene expression.

Predicted and Characterized Domains and Motifs

The fundamental unit of TRAP is a single polypeptide chain that oligomerizes into a ring-shaped structure, typically composed of 11 identical subunits.[1][2] Each subunit is comprised of seven antiparallel beta-sheets.[2] The functional domains and motifs are largely formed by the interfaces between these subunits.

FeatureLocationKey ResiduesFunction
L-Tryptophan Binding Pocket Interface between adjacent subunitsThr25, Gly27, Ala28, Thr30, Gln47, Thr49, Thr52, Ser53Binds a single L-tryptophan molecule, leading to a conformational change that activates RNA binding.[2]
RNA Binding Surface Outer perimeter of the protein ringGlu36, Lys37, Asp39, Lys56, Arg58Interacts with (G/U)AG repeats in the 5' leader sequence of the trp operon mRNA.[1][2][3]
Inter-subunit Interface Between adjacent protomers-Extensive hydrogen bonds stabilize the quaternary ring structure.[2]
Experimental Protocols

Alanine (B10760859) Scanning Mutagenesis to Identify Key Binding Residues:

This technique was employed to identify amino acids critical for the interaction between TRAP and its inhibitory protein, Anti-TRAP (AT).

  • Mutant Library Creation: Site-directed mutagenesis was used to systematically replace individual amino acid residues in the AT protein with alanine.

  • Protein Expression and Purification: Wild-type and mutant AT proteins were expressed in E. coli and purified.

  • Binding Affinity Measurement: The affinity of each mutant AT protein for TRAP was determined using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • Data Analysis: A significant decrease in binding affinity for a particular alanine mutant compared to the wild-type protein indicated that the original residue plays a crucial role in the interaction. For example, mutations V02A, I03A, D06A, and D07A in Anti-TRAP showed a greater than 20-fold reduction in affinity for TRAP.[3]

Signaling and Regulatory Pathway

The TRAP regulatory system is a classic example of transcriptional attenuation.

TRAP_Pathway cluster_HighTrp High Tryptophan cluster_LowTrp Low Tryptophan L-Tryptophan L-Tryptophan TRAP_inactive TRAP (inactive) L-Tryptophan->TRAP_inactive binds TRAP_active TRAP (active) TRAP_inactive->TRAP_active activates RNA_binding Binds to trp leader RNA TRAP_active->RNA_binding Termination Transcription Termination RNA_binding->Termination TRAP_no_binding TRAP remains inactive Anti_TRAP Anti-TRAP (AT) active AT_binds_TRAP AT binds and inhibits TRAP Anti_TRAP->AT_binds_TRAP Transcription Transcription Continues AT_binds_TRAP->Transcription

Caption: Tryptophan-mediated regulation of gene expression by TRAP.

Eukaryotic Translocon-Associated Protein (TRAP) Complex

The TRAP complex, also known as the signal sequence receptor (SSR) complex, is a heterotetrameric assembly in the endoplasmic reticulum (ER) membrane. It is associated with the Sec61 protein translocation channel and is involved in the biogenesis of a subset of secreted and membrane proteins.

Predicted and Characterized Domains and Motifs

The TRAP complex consists of four subunits: TRAPα, TRAPβ, TRAPγ, and TRAPδ.

SubunitPredicted Domains/MotifsKey FeaturesFunction
TRAPα (SSR1) Single transmembrane domain, large luminal domain-Core component, interacts with other subunits and potentially the nascent polypeptide chain.
TRAPβ (SSR2) Single transmembrane domain, N-terminal luminal domain, C-terminal cytosolic tailRetention motif K(X)KKXX in the C-terminus for ER localization.[4]Structural component, may play a role in complex assembly and stability.
TRAPγ (SSR3) Multiple transmembrane helicesForms a seven-transmembrane helix bundle with parts of TRAPα, β, and δ.[5] Interacts with the ribosome (28S rRNA and rpL38) and Sec61α/γ.[5]Anchors the TRAP complex to the ribosome and the Sec61 translocon.[5]
TRAPδ (SSR4) Single transmembrane domain, N-terminal luminal domainContains a disulfide bridge in the luminal domain (Cys3 and Cys34).[4]Essential for the translocation of specific substrates; mutations can lead to congenital disorders of glycosylation.
Experimental Protocols

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis:

Cryo-EM has been instrumental in elucidating the structure of the TRAP complex in association with the ribosome and the Sec61 translocon.

  • Sample Preparation: Ribosome-nascent chain complexes stalled on mRNA are purified. These are then incubated with purified and solubilized ER microsomes or reconstituted proteoliposomes containing the Sec61 and TRAP complexes.

  • Vitrification: The sample is applied to an EM grid, blotted, and plunge-frozen in liquid ethane (B1197151) to embed the complexes in a thin layer of vitreous ice.

  • Data Collection: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual particles are collected.

  • Image Processing and 3D Reconstruction: The particle images are aligned and classified. A high-resolution 3D map of the entire supercomplex is computationally reconstructed.

  • Model Building: Atomic models of the individual components (ribosome, Sec61, TRAP subunits) are fitted into the cryo-EM density map to determine their arrangement and interactions.[5]

Signaling and Functional Pathway

The TRAP complex functions as an accessory component of the co-translational protein translocation machinery.

TRAP_Translocation Ribosome Ribosome with Nascent Chain SRP Signal Recognition Particle (SRP) Ribosome->SRP binds Signal Peptide Sec61 Sec61 Translocon Ribosome->Sec61 binds SR SRP Receptor SRP->SR docks SR->Sec61 transfers TRAP_complex TRAP Complex (α, β, γ, δ) Sec61->TRAP_complex associates with Nascent_Chain Nascent Polypeptide Sec61->Nascent_Chain translocates TRAP_complex->Nascent_Chain facilitates translocation of specific substrates ER_Lumen ER Lumen Nascent_Chain->ER_Lumen

Caption: Role of the TRAP complex in co-translational protein translocation.

Plasmodium Thrombospondin-Related Anonymous Protein (TRAP)

TRAP is a Type 1 transmembrane protein essential for the gliding motility and host cell invasion of Plasmodium sporozoites, the causative agent of malaria.

Predicted and Characterized Domains and Motifs

The extracellular portion of TRAP contains well-defined adhesive domains.

DomainAbbreviationLocationKey FeaturesFunction
von Willebrand factor A domain VWAN-terminal extracellular regionContains a Metal Ion-Dependent Adhesion Site (MIDAS).[6][7]Binds to host cell receptors, such as human platelet-derived growth factor receptor β (hPDGFRβ).[7] Required for sporozoite motility and invasion.
Thrombospondin Type 1 Repeat TSRExtracellular region, C-terminal to the VWA domainRich in tryptophan and cysteine residues, forming a specific 3D fold.Also required for optimal binding to host cells and essential for motility and invasion.[6][7]
Proline-rich region -Stalk region between TSR and transmembrane domainLikely unstructured, projects the adhesive domains from the parasite surface.[6]Provides spacing and flexibility.
Transmembrane Domain TMSpans the parasite plasma membrane-Anchors the protein in the membrane.[7]
Cytoplasmic Domain CDC-terminal, intracellularInteracts with the parasite's actin-myosin motor.Links extracellular adhesion to the internal motor machinery for gliding motility.
Experimental Protocols

Protein-Protein Interaction Analysis using Deletion Constructs:

To determine which domains of TRAP are required for binding to host cell receptors, researchers use cell lines expressing the receptor and test the binding of different fragments of the TRAP protein.

  • Construct Design: A series of expression vectors are created that encode different portions of the TRAP protein (e.g., full-length ectodomain, VWA domain only, TSR domain only, VWA-TSR domains). These are often fused to a tag (e.g., Fc region of IgG) for purification and detection.

  • Protein Expression and Purification: The constructs are expressed in a suitable system (e.g., mammalian HEK293 cells), and the secreted, tagged proteins are purified from the culture medium.

  • Cell-Based Binding Assay: Host cells engineered to express the receptor of interest (e.g., hPDGFRβ) are incubated with the purified TRAP fragments.

  • Detection and Quantification: Binding is detected and quantified using an antibody against the tag (e.g., anti-Fc) coupled to a fluorescent marker, followed by analysis with flow cytometry.

TRAPPC14

TRAPPC14 is designated as subunit 14 of the TRAPP (Transport Protein Particle) complex. The TRAPP complex is a large, multisubunit protein complex involved in tethering vesicles to the Golgi apparatus.

Predicted Domains and Motifs

Information on TRAPPC14 is limited compared to the other TRAP proteins. However, database annotations provide some predictions.

FeatureDatabase IDLocationFunction
TRAPP14_N Pfam: PF15806, InterPro: IPR055453N-terminal regionThe specific function of this domain is not yet well-characterized, but it is a conserved domain found in TRAPPC14 orthologs.[8]
Compositional Bias UniProt: Q8WVR387-98, 105-116Glycine-rich regions.[8]

Further experimental validation is required to elucidate the precise roles of these predicted domains and motifs within the context of the larger TRAPP complex and its function in intracellular trafficking.

References

The Role of Serine/Threonine Kinase 25 (STK25/TRAP-14) in Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to STK25 (TRAP-14)

Serine/Threonine Kinase 25 (STK25), also known as Tumor necrosis factor Receptor-Associated Protein 14 (this compound), is a member of the germinal center kinase III (GCKIII) subfamily within the sterile 20 (STE20) superfamily of kinases.[1][2] STK25 is a multifaceted kinase implicated in a wide array of cellular processes, including metabolic homeostasis, cell signaling, apoptosis, and cell migration.[1][3] Its dysregulation is linked to the pathogenesis of numerous conditions, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), cancer, and cardiovascular disease, making it a subject of intense research and a potential therapeutic target.[1][2][4] This guide provides a comprehensive overview of the function of STK25 in various disease models, detailing key signaling pathways, experimental data, and core research methodologies.

Core Signaling Pathways Involving STK25

STK25 functions as a critical node in several key signaling cascades. Its activity influences cell growth, inflammation, and metabolic regulation.

STK25 in Hippo Signaling

STK25 acts as a suppressor of the Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis.[5] It functions as a component of the STRIPAK protein complex, which inhibits the activation of the core Hippo kinases MST1/2. STK25 directly phosphorylates SAV1, a scaffolding protein that normally promotes MST1/2 activity, thereby diminishing SAV1's ability to counteract the STRIPAK complex. This mutual antagonism between STK25/STRIPAK and SAV1 is a key control point for initiating Hippo signaling.[5]

G STK25 STK25 STRIPAK STRIPAK Complex STK25->STRIPAK Component of SAV1 SAV1 STK25->SAV1 MST1_2 MST1/2 Kinases STRIPAK->MST1_2 Inactivation SAV1->MST1_2 Activation LATS1_2 LATS1/2 Kinases MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Proliferation Cell Proliferation & Survival YAP_TAZ->Proliferation

STK25 suppresses the Hippo pathway by inhibiting SAV1.
STK25 in PKA Signaling

STK25 negatively regulates Protein Kinase A (PKA) signaling.[6] In cardiomyocytes, loss of STK25 leads to an upregulation of the PKA pathway and increased phosphorylation of downstream PKA substrates.[7] Mechanistically, STK25 directly binds to and phosphorylates the PKA regulatory subunit PRKAR1A, enhancing its inhibitory effect on the PKA catalytic subunit. This reveals a novel mechanism for controlling cAMP-mediated signaling.[6]

G STK25 STK25 PRKAR1A PRKAR1A (PKA Regulatory Subunit) STK25->PRKAR1A Phosphorylates & Enhances Inhibition PKA_C PKA (Catalytic Subunit) PRKAR1A->PKA_C Inhibition PKA_Active Active PKA PKA_C->PKA_Active cAMP cAMP cAMP->PRKAR1A Binds to cAMP->PKA_Active Promotes Dissociation Downstream Downstream Substrates PKA_Active->Downstream

STK25 inhibits PKA signaling by phosphorylating PRKAR1A.
STK25 in TLR7/8 Inflammatory Signaling

STK25 is a positive regulator of Toll-like receptor (TLR) 7 and 8-mediated inflammation.[3] Upon TLR7/8 activation by ligands like R848, STK25 undergoes autophosphorylation and subsequently phosphorylates Interferon Regulatory Factor 5 (IRF5). This phosphorylation is a key step for IRF5 activation, leading to its nuclear translocation and the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

G TLR7_8 TLR7 / TLR8 MyD88 MyD88 TLR7_8->MyD88 STK25 STK25 MyD88->STK25 Activation STK25_p p-STK25 (Active) STK25->STK25_p Autophosphorylation IRF5 IRF5 STK25_p->IRF5 Phosphorylates IRF5_p p-IRF5 (Active) Nucleus Nucleus IRF5_p->Nucleus Nuclear Translocation Cytokines TNF-α, IL-6 Transcription Nucleus->Cytokines

STK25 promotes TLR7/8-mediated inflammation via IRF5.

STK25 in Metabolic Disease Models

STK25 is a critical negative regulator of glucose and lipid metabolism.[8] Studies using knockout and transgenic mouse models have established that STK25 deficiency is protective against metabolic disorders induced by a high-fat diet (HFD).

Quantitative Data from Metabolic Disease Models
ParameterModelObservationFindingReference
Systemic Metabolism Stk25 Knockout (KO) Mice on HFDSuppressed hyperglycemia & hyperinsulinemiaSTK25 deficiency protects against diet-induced type 2 diabetes.[8]
Stk25 KO Mice on HFDImproved systemic glucose toleranceEnhanced insulin (B600854) sensitivity and glucose utilization.[8]
Stk25 Transgenic (TG) Mice on HFDDevelop hyperinsulinemia, reduced glucose toleranceSTK25 overexpression impairs glucose metabolism.[8]
Liver Phenotype Stk25 KO Mice on HFDProtected from diet-induced liver steatosisReduced hepatic lipid accumulation.[8]
Stk25 TG MiceMarkedly increased hepatic lipid depositionSTK25 promotes fat storage in the liver.[8]
Skeletal Muscle Stk25 KO MiceReduced lipid accumulationImproved muscle metabolic health.[8]
Stk25 KO MiceIncreased expression of glucose metabolism genes (Glut1, Glut4, Hk2)Enhanced glucose uptake capacity in muscle.[8]
Stk25 KO MiceIncreased expression of oxidative capacity genes (Cpt1, Acox1, Ucp3)Boosted fatty acid oxidation in muscle.[8]
Pancreas Stk25 TG Mice on HFD2.6-fold decrease in islet β/α-cell ratioSTK25 overexpression impairs islet cell composition.[9]
Stk25 TG Mice on HFD~6-fold increase in STK25 protein in pancreasHFD induces STK25 expression, aggravating pancreatic steatosis.[9]

STK25 in Cancer Models

STK25 has a complex, context-dependent role in cancer. In metabolic-driven cancers like hepatocellular carcinoma (HCC), antagonizing STK25 signaling suppresses tumor development.

STK25 in Hepatocellular Carcinoma (HCC)

In mouse models where HCC is induced in the context of non-alcoholic steatohepatitis (NASH), genetic deletion of Stk25 markedly reduces the liver tumor burden.[10] The protective mechanism involves reduced hepatocellular apoptosis and compensatory proliferation, linked to protection against hepatic lipotoxicity and the inactivation of pro-oncogenic pathways like STAT3, ERK1/2, and p38.[10][11] In the HepG2 human hepatocarcinoma cell line, silencing STK25 suppresses proliferation, apoptosis, migration, and invasion.[10]

STK25 in Colorectal Cancer (CRC)

In CRC cells, STK25 has been shown to suppress aerobic glycolysis (the Warburg effect) and inhibit cell proliferation.[12] It achieves this by negatively regulating the GOLPH3-mTOR signaling pathway.[2] Overexpression of STK25 in CRC cell lines decreased the expression of key glycolytic genes, including GLUT1, HK2, and LDHA.[12]

Quantitative Data from Cancer Models
ParameterModelObservationFindingReference
Tumor Burden Stk25 KO mice with NASH-driven HCCMarkedly lower tumor burden vs. Wild-Type (WT)STK25 depletion hinders HCC development.[10]
Cell Proliferation STK25 siRNA in HepG2 cellsSignificant suppression of proliferation (Ki67/PCNA)STK25 is required for HCC cell proliferation.[11]
Cell Migration STK25 siRNA in HepG2 cellsSignificantly suppressed invasive capacitySTK25 promotes HCC cell migration.[11]
Apoptosis Stk25 KO mice with NASH-driven HCCSignificantly reduced apoptosis in the liverProtection from cell death reduces compensatory proliferation.[11]
Glycolysis STK25 overexpression in CRC cellsSignificantly decreased expression of GLUT1, HK2, PKM2, LDHASTK25 inhibits the glycolytic phenotype in CRC.[12]

STK25 in Cardiovascular Disease Models

STK25 plays a critical role in the progression of atherosclerosis.[4][13][14] Its expression is associated with ectopic lipid storage and meta-inflammation, key drivers of cardiovascular disease.[4]

Quantitative Data from Atherosclerosis Models
ParameterModelObservationFindingReference
Atherosclerosis Stk25 KO mice with induced atherosclerosisReduced atherosclerosis lesion areaSTK25 deficiency is protective against plaque formation.[13][14]
Stk25 TG mice with induced atherosclerosisAggravated plaque formation and maturationSTK25 overexpression promotes atherosclerosis.[13][14]
Plaque Composition Stk25 KO miceDecreased lipid accumulation, macrophage infiltration, and collagen formation in aortic lesionsSTK25 depletion leads to more stable plaque phenotype.[13]
Oxidative Stress Stk25 TG mice1.9 ± 0.3-fold increase in aortic superoxide (B77818) radicalsSTK25 promotes oxidative stress in the vasculature.[13]

STK25 in Neurological Models

STK25 is involved in critical neurodevelopmental processes, including neuronal migration and the establishment of neuronal polarity.[15][16][17] Acute disruption of the Stk25 gene in mouse embryos leads to defective neuronal migration in the neocortex.[16][17] This function appears to be compensated for by a related kinase, MST3, in constitutive knockout models.[16] Furthermore, STK25 has been identified as a potential genetic modifier of Tau phosphorylation, a key feature of several neurodegenerative diseases, including Alzheimer's disease.[15]

Key Experimental Protocols

Animal Models
  • Stk25 Knockout (KO) and Transgenic (TG) Mice:

    • Generation: Stk25 KO mice are typically generated using CRISPR/Cas9 to delete key exons (e.g., exons 3-5).[6] TG mice are generated to achieve systemic overexpression.[8][18] All lines are maintained on a C57BL/6 background and compared to wild-type littermates.

    • Genotyping: Confirmation is performed by PCR analysis of tail DNA. Protein absence/overexpression is confirmed by Western Blot.[6][8]

  • Diet-Induced Metabolic Disease Model:

    • Protocol: At 6-8 weeks of age, male mice are placed on a high-fat diet (HFD, typically 45-60% kcal from fat) for an extended period (e.g., 20 weeks).[8] Control groups are fed a standard chow diet.

    • Analysis: Body weight, glucose tolerance (Glucose Tolerance Test - GTT), and insulin sensitivity (Insulin Tolerance Test - ITT) are monitored. At endpoint, tissues (liver, muscle, adipose) are collected for histological analysis (H&E, Oil Red O staining) and molecular analysis (qRT-PCR, Western Blot).[8]

  • NASH-Driven HCC Model:

    • Protocol: Hepatocarcinogenesis is induced in Stk25 KO and WT mice using a combination of a chemical procarcinogen and a dietary challenge.[10]

      • DEN + HFD: A single intraperitoneal injection of diethylnitrosamine (DEN) is administered to 2-week-old mice, followed by a long-term high-fat diet.

      • CCl₄ + CDAA: Chronic administration of carbon tetrachloride is combined with a choline-deficient L-amino-acid-defined (CDAA) diet.

    • Analysis: Liver tumor burden (number and size of nodules) is quantified at the study endpoint. Liver tissues are analyzed for markers of proliferation (Ki67), apoptosis (cleaved Caspase-3), inflammation, and fibrosis.[10]

G start 2-week-old Stk25 KO & WT Mice den Single IP Injection: Diethylnitrosamine (DEN) start->den hfd High-Fat Diet Challenge (Weeks 2-32) den->hfd endpoint Endpoint Analysis (32 weeks) hfd->endpoint analysis1 Quantify Liver Tumor Burden endpoint->analysis1 analysis2 Histology (H&E) endpoint->analysis2 analysis3 Immunohistochemistry (Ki67, Cleaved Casp3) endpoint->analysis3 analysis4 Western Blot / qRT-PCR (STAT3, ERK, p38) endpoint->analysis4

Experimental workflow for the DEN/HFD-induced HCC model.
Cell-Based Methodologies

  • siRNA-Mediated Knockdown:

    • Protocol: Cell lines (e.g., HepG2 for HCC, HIB-1B for adipocytes) are transfected with STK25-specific small interfering RNA (siRNA) or a non-targeting control (NTC) siRNA using a suitable transfection reagent.[10][18]

    • Analysis: Knockdown efficiency is confirmed by qRT-PCR and Western Blot 48-72 hours post-transfection. Functional assays are then performed.

  • Proliferation and Migration Assays:

    • Proliferation: Assessed by measuring DNA synthesis (e.g., BrdU incorporation) or by immunofluorescence staining for proliferation markers Ki67 and Proliferating Cell Nuclear Antigen (PCNA).[11]

    • Migration/Invasion: Quantified using a Transwell (Boyden chamber) assay. Cells are seeded in the upper chamber, and migration towards a chemoattractant in the lower chamber is measured after a set time period. For invasion, the chamber insert is coated with a basement membrane matrix (e.g., Matrigel).[11]

Biochemical and Molecular Assays
  • Co-Immunoprecipitation (Co-IP):

    • Protocol: To validate protein-protein interactions (e.g., STK25 and GOLPH3), cells are co-transfected with tagged constructs (e.g., Flag-STK25 and Myc-GOLPH3).[12] Cell lysates are incubated with an antibody against one tag (e.g., anti-Flag). The antibody-protein complexes are captured using Protein A/G beads.

    • Analysis: The immunoprecipitated proteins are then analyzed by Western Blot using an antibody against the second tag (e.g., anti-Myc) to confirm the interaction.[12]

  • In Vitro Kinase Assay:

    • Protocol: To confirm direct phosphorylation of a substrate (e.g., PRKAR1A by STK25), purified recombinant STK25 kinase is incubated with the purified substrate protein in a kinase buffer containing ATP.[6]

    • Analysis: The reaction mixture is resolved by SDS-PAGE and analyzed by Western Blot using a phospho-specific antibody for the substrate.

Conclusion and Therapeutic Potential

STK25/TRAP-14 has emerged as a key regulator in a spectrum of diseases, acting as a central node linking metabolic dysregulation to inflammation, cancer, and cardiovascular pathology. In metabolic and cardiovascular diseases, as well as in NASH-driven HCC, STK25 acts as a disease-promoting factor.[4][8][10] Genetic models consistently demonstrate that the depletion or inhibition of STK25 is protective, ameliorating disease phenotypes by improving metabolic efficiency, reducing lipid-induced toxicity, and suppressing pro-oncogenic signaling.[8][11] These findings strongly highlight STK25 antagonists as a promising therapeutic strategy for treating type 2 diabetes, NAFLD/NASH, atherosclerosis, and certain cancers.[8][13] Conversely, in some contexts like colorectal cancer, STK25 may have a tumor-suppressive role by inhibiting glycolysis, underscoring the need for context-specific therapeutic approaches.[12] Further research into the development of specific and potent STK25 inhibitors is warranted to translate these preclinical findings into novel therapies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for TNFRSF14 (HVEM) Antibody in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Note on Target Identification: The term "TRAP-14" does not correspond to a standard protein nomenclature. Based on the "TRAP" acronym (TNF Receptor-Associated Protein) and the number 14, the most probable target of interest is the Tumor Necrosis Factor Receptor Superfamily Member 14 (TNFRSF14) . This protein is also widely known as Herpesvirus Entry Mediator (HVEM), CD270, and TR2. These application notes and protocols are therefore provided for the use of antibodies targeting TNFRSF14/HVEM in Western Blot analysis.

Introduction to TNFRSF14 (HVEM)

Tumor Necrosis Factor Receptor Superfamily Member 14 (TNFRSF14), or HVEM, is a type I transmembrane protein that plays a crucial and complex role in the regulation of the immune system. It is notable for its dual functionality as both a receptor and a ligand, allowing it to participate in both co-stimulatory and co-inhibitory signaling pathways. This dual role makes it a molecular switch in modulating T-cell responses and other immune cell functions.

TNFRSF14 interacts with several distinct ligands, including:

  • LIGHT (TNFSF14): A member of the TNF superfamily that acts as a co-stimulatory signal, promoting T-cell proliferation and cytokine production.

  • BTLA (B and T Lymphocyte Attenuator) and CD160: Members of the immunoglobulin superfamily that deliver inhibitory signals upon binding to TNFRSF14.

  • Herpes Simplex Virus (HSV) glycoprotein (B1211001) D (gD): Facilitates the entry of HSV into host cells.

The diverse interactions of TNFRSF14 allow it to be a central regulator in immune homeostasis, host defense, and the pathogenesis of various diseases, including autoimmune disorders and cancer.

Signaling Pathways Involving TNFRSF14 (HVEM)

TNFRSF14 can initiate both activating and inhibitory signaling cascades depending on the ligand it engages.

  • Activating Pathway: Upon binding to its ligand LIGHT (TNFSF14), TNFRSF14 recruits TNF receptor-associated factors (TRAFs), such as TRAF2 and TRAF5, to its cytoplasmic domain.[1] This leads to the activation of downstream signaling pathways, including the NF-κB and JNK/AP-1 pathways.[1] The activation of these pathways results in the expression of genes involved in cell survival, proliferation, and the production of inflammatory cytokines.[1]

  • Inhibitory Pathway: When TNFRSF14 acts as a ligand for BTLA or CD160 on adjacent cells, it initiates an inhibitory signal in those cells. This interaction is crucial for dampening immune responses and maintaining self-tolerance.

Below is a diagram illustrating the major signaling pathways associated with TNFRSF14.

TNFRSF14_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm TNFRSF14 TNFRSF14 (HVEM) TRAFs TRAF2, TRAF5 TNFRSF14->TRAFs Inhibitory Inhibitory Signal TNFRSF14->Inhibitory Ligand Function LIGHT LIGHT (TNFSF14) LIGHT->TNFRSF14 Activating Signal BTLA BTLA / CD160 BTLA->TNFRSF14 Inhibitory Signal NFkB NF-κB Activation TRAFs->NFkB JNK_AP1 JNK/AP-1 Activation TRAFs->JNK_AP1 Response Cell Survival, Proliferation, Cytokine Production NFkB->Response JNK_AP1->Response Immune_Suppression Immune Suppression Inhibitory->Immune_Suppression

Figure 1: TNFRSF14 (HVEM) Signaling Pathways.

Data Presentation: TNFRSF14 Expression in Human Cell Lines

Western blot analysis can be utilized to determine the relative expression levels of TNFRSF14 in various cell lines. The following table summarizes representative, qualitative findings on TNFRSF14 protein expression from published studies.

Cell LineCancer TypeRelative TNFRSF14 ExpressionReference
HEC1BEndometrial CarcinomaPresent[2]
RL-952Endometrial CarcinomaPresent[2]
Hec-1AEndometrial CarcinomaPresent[2]
IshikawaEndometrial CarcinomaPresent[2]
RajiBurkitt's LymphomaHigh[3]
KM-H2Hodgkin LymphomaDecreased[4]
L1236Hodgkin LymphomaPresent[4]
HT-29Colon AdenocarcinomaPresent[5][6][7]
HeLaCervical CancerLow/Negative (Endogenous)[5]

Experimental Protocols

Western Blot Workflow Diagram

The following diagram outlines the key steps in performing a Western Blot experiment for the detection of TNFRSF14.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis start Start cell_lysis Cell Lysis & Protein Extraction start->cell_lysis end End quantification Protein Quantification (e.g., BCA Assay) cell_lysis->quantification denaturation Sample Denaturation with Laemmli Buffer quantification->denaturation sds_page SDS-PAGE Gel Electrophoresis denaturation->sds_page protein_transfer Protein Transfer to PVDF/Nitrocellulose Membrane sds_page->protein_transfer blocking Blocking (e.g., 5% non-fat milk or BSA) protein_transfer->blocking primary_ab Primary Antibody Incubation (anti-TNFRSF14) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging analysis Densitometry Analysis imaging->analysis analysis->end

Figure 2: General Workflow for Western Blotting.
Detailed Protocol for TNFRSF14 Western Blot

This protocol provides a general guideline. Optimal conditions, including antibody dilutions and incubation times, should be determined experimentally.

Materials:

  • Cell Lysates: Prepared from cell lines of interest.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Laemmli Sample Buffer (4X): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).

  • SDS-PAGE Gels: Appropriate percentage polyacrylamide gels to resolve a protein of ~30 kDa (the approximate molecular weight of TNFRSF14).

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Anti-TNFRSF14/HVEM antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, depending on the host species of the primary antibody.

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: CCD camera-based imager or X-ray film.

Procedure:

  • Sample Preparation: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in ice-cold lysis buffer for 30 minutes on ice, with vortexing every 10 minutes. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay. e. Prepare samples for loading by adding 4X Laemmli sample buffer to the desired amount of protein (typically 20-30 µg per lane) and boiling at 95-100°C for 5 minutes.

  • SDS-PAGE: a. Assemble the electrophoresis apparatus and load the prepared samples and a molecular weight marker into the wells of the SDS-PAGE gel. b. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer: a. Equilibrate the gel, membrane, and filter papers in transfer buffer. b. Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane. This can be done using a wet or semi-dry transfer system according to the manufacturer's instructions.

  • Immunodetection: a. After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary anti-TNFRSF14 antibody diluted in blocking buffer. Recommended dilutions often range from 1:500 to 1:2,000, but should be optimized.[3] Incubation is typically done overnight at 4°C or for 1-2 hours at room temperature. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:5,000 to 1:10,000), for 1 hour at room temperature.[3] e. Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities using densitometry software. Normalize the signal of TNFRSF14 to a loading control (e.g., β-actin, GAPDH, or total protein stain) to quantify relative expression levels.

Note: For quantitative analysis, it is crucial to ensure that the signal for both the target protein and the loading control are within the linear range of detection. This may require optimizing the amount of protein loaded and the exposure time.

References

Application Notes and Protocols for TRAP-14 (SSR4) Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-14, also known as Signal Sequence Receptor Subunit 4 (SSR4) or TRAPD, is a key component of the hetero-tetrameric translocon-associated protein (TRAP) complex.[1][2] This complex is localized to the endoplasmic reticulum (ER) membrane and plays a crucial role in the co-translational translocation of newly synthesized proteins into the ER lumen.[1][3] Furthermore, the TRAP complex is implicated in the regulation of N-linked glycosylation and the quality control of proteins under conditions of ER stress.[1][4] Dysregulation of this compound has been associated with certain congenital disorders of glycosylation (CDG) and has been observed to be overexpressed in some cancers, such as esophageal squamous cell carcinoma, where it correlates with a poorer prognosis.[5][6][7] This document provides a detailed protocol for the immunohistochemical (IHC) detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Experimental Protocols

This protocol is optimized for the detection of human this compound (SSR4) in FFPE tissue sections using a rabbit polyclonal anti-SSR4 antibody.

Materials and Reagents
  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate (B86180) Buffer, 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0 or Tris-EDTA, 10 mM Tris, 1 mM EDTA, pH 9.0)[8]

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody: Rabbit anti-SSR4 polyclonal antibody (e.g., Atlas Antibodies Cat# HPA045209)[9][10]

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin

  • Mounting Medium

Procedure

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 10 minutes each.[11][12]

  • Hydrate the sections by sequential immersion in:

    • 100% ethanol for 10 minutes (two changes).[11][12]

    • 95% ethanol for 5 minutes.[11][12]

    • 70% ethanol for 5 minutes.[11][12]

  • Rinse slides in deionized water for 5 minutes.

2. Antigen Retrieval:

  • Immerse slides in pre-heated Antigen Retrieval Buffer. The choice between citrate and Tris-EDTA buffer may need to be optimized for specific tissues and antibodies.[8][13]

  • Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.[13]

  • Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[9]

  • Rinse slides in deionized water.

3. Immunohistochemical Staining:

  • Peroxidase Block: Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[14]

  • Washing: Rinse slides three times with PBS for 5 minutes each.

  • Blocking: Apply Blocking Buffer to the tissue sections and incubate for 30-60 minutes at room temperature in a humidified chamber.[15]

  • Primary Antibody Incubation: Dilute the primary anti-SSR4 antibody in Blocking Buffer. A starting dilution of 1:100 to 1:500 is recommended, but should be optimized.[16][17] Incubate overnight at 4°C in a humidified chamber.[14][16]

  • Washing: Rinse slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.[17]

  • Washing: Rinse slides three times with PBS for 5 minutes each.

  • Detection: Apply the DAB substrate solution and incubate until the desired brown color intensity is reached (typically 2-10 minutes). Monitor the color development under a microscope.

  • Stop Reaction: Immerse the slides in deionized water to stop the reaction.

4. Counterstaining, Dehydration, and Mounting:

  • Counterstaining: Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.

  • Washing: Rinse slides in running tap water.

  • Dehydration: Dehydrate the sections by sequential immersion in 70% ethanol, 95% ethanol, and 100% ethanol (2 minutes each).

  • Clearing: Immerse slides in two changes of xylene for 5 minutes each.

  • Mounting: Apply a drop of mounting medium to the tissue section and cover with a coverslip.

Data Presentation

The following tables summarize the key quantitative parameters for the this compound IHC protocol.

Table 1: Reagent and Incubation Parameters

StepReagentConcentration/DilutionIncubation TimeIncubation Temperature
Antigen RetrievalCitrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0)1X20-30 minutes95-100°C
Peroxidase BlockHydrogen Peroxide3%10-15 minutesRoom Temperature
BlockingBlocking Buffer (1% BSA in PBS)1%30-60 minutesRoom Temperature
Primary AntibodyRabbit anti-SSR41:100 - 1:500 (optimize)Overnight4°C
Secondary AntibodyHRP-conjugated Goat anti-RabbitManufacturer's recommendation30-60 minutesRoom Temperature
DetectionDAB SubstrateAs per kit2-10 minutesRoom Temperature
CounterstainingHematoxylinAs per manufacturer1-2 minutesRoom Temperature

Table 2: Tissue Processing Parameters

StepReagent/SolventDuration
DeparaffinizationXylene2 x 10 minutes
Rehydration100% Ethanol2 x 10 minutes
95% Ethanol5 minutes
70% Ethanol5 minutes
Dehydration70% Ethanol2 minutes
95% Ethanol2 minutes
100% Ethanol2 minutes
ClearingXylene2 x 5 minutes

Visualizations

This compound (SSR4) Immunohistochemistry Workflow

TRAP14_IHC_Workflow This compound (SSR4) Immunohistochemistry Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Heat-Induced) Rehydration->AntigenRetrieval PeroxidaseBlock Peroxidase Block (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (1% BSA) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (anti-SSR4) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugate) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydrate Dehydration & Clearing (Ethanol & Xylene) Counterstain->Dehydrate Mount Mounting Dehydrate->Mount TRAP_Complex_Signaling Role of this compound (SSR4) in the TRAP Complex and ER Function cluster_er Endoplasmic Reticulum cluster_outcome Cellular Outcomes TRAP_Complex TRAP Complex (SSR1, SSR2, SSR3, this compound/SSR4) Glycosylation N-linked Glycosylation TRAP_Complex->Glycosylation Facilitates ERAD ER-Associated Degradation (ERAD) TRAP_Complex->ERAD Participates in CDG Congenital Disorders of Glycosylation (SSR4 mutation) TRAP_Complex->CDG Defect leads to Sec61 Sec61 Translocon Sec61->TRAP_Complex Associates with Ribosome Ribosome Nascent_Protein Nascent Polypeptide Ribosome->Nascent_Protein Translation Nascent_Protein->Sec61 Enters Proper_Folding Proper Protein Folding & Secretion Glycosylation->Proper_Folding ER_Stress ER Stress ER_Stress->TRAP_Complex Upregulates Misfolded_Protein Misfolded Protein ER_Stress->Misfolded_Protein Causes Misfolded_Protein->ERAD Targeted for

References

Application Notes and Protocols for CRISPR-Mediated Knockout of the TRAPPC14 Gene

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the knockout of the Trafficking Protein Particle Complex Subunit 14 (TRAPPC14) gene using CRISPR-Cas9 technology. This document includes an overview of TRAPPC14, detailed experimental protocols for standard knockout and an advanced CRISPR-Trap methodology, validation strategies, and data presentation guidelines.

Introduction to TRAPPC14

Trafficking Protein Particle Complex Subunit 14 (TRAPPC14), also known as C7orf43, is a protein-coding gene.[1] It is a component of the TRAPPII protein complex, which is involved in vesicular transport. Functionally, TRAPPC14 has been associated with cilium assembly and the regulation of cell proliferation.[1] It also exhibits alpha-tubulin binding activity and is located in the microtubule cytoskeleton.[1] Mutations in the TRAPPC14 gene are implicated in primary autosomal recessive microcephaly 25, highlighting its importance in neurodevelopment.[1]

CRISPR-Cas9 mediated gene knockout is a powerful tool for investigating the specific roles of TRAPPC14 in these cellular processes and its involvement in disease pathogenesis. By creating a null allele, researchers can study the resulting phenotype and dissect its function in relevant signaling pathways.

Principle of CRISPR-Cas9 Gene Knockout

The CRISPR-Cas9 system facilitates gene knockout by introducing a double-strand break (DSB) at a specific genomic locus, directed by a single guide RNA (sgRNA).[2][3] The cell's primary repair mechanism for such breaks is the error-prone Non-Homologous End Joining (NHEJ) pathway.[2][3] This process often results in small insertions or deletions (indels), which can cause a frameshift mutation within the coding sequence, leading to a premature stop codon and a non-functional protein.[3]

For a more robust and "clean" knockout that avoids the potential production of truncated proteins, an alternative method known as CRISPR-Trap can be employed. This technique combines CRISPR/Cas9 with a gene trap strategy, targeting the first intron of the gene to prematurely terminate transcription.[4][5][6]

Signaling and Functional Pathway

TRAPPC14 is an integral component of the TRAPPII complex, which acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Rab GTPases, key regulators of membrane trafficking. The diagram below illustrates the conceptual involvement of TRAPPC14 in cellular transport.

Conceptual Pathway of TRAPPC14 Function cluster_0 TRAPPII Complex cluster_1 Cellular Processes TRAPPC14 TRAPPC14 Other_Subunits Other TRAPPII Subunits Vesicular_Transport Vesicular Transport TRAPPC14->Vesicular_Transport Microtubule_Organization Microtubule Organization TRAPPC14->Microtubule_Organization involved in Other_Subunits->Vesicular_Transport Cilium_Assembly Cilium Assembly Vesicular_Transport->Cilium_Assembly supports

Caption: TRAPPC14 as a key component of the TRAPPII complex in cellular pathways.

Experimental Workflow for TRAPPC14 Knockout

The overall workflow for generating and validating a TRAPPC14 knockout cell line is a multi-step process that requires careful planning and execution.

CRISPR-Cas9 Knockout Workflow for TRAPPC14 cluster_validation Validation Steps A Step 1: sgRNA Design & Selection B Step 2: Vector Construction or RNP Assembly A->B C Step 3: Delivery into Target Cells B->C D Step 4: Single Cell Cloning & Expansion C->D E Step 5: Genomic DNA Screening D->E F Step 6: Validation of Knockout E->F G Validated TRAPPC14 KO Clonal Cell Line F->G V1 Sanger Sequencing / ICE F->V1 V2 RT-qPCR F->V2 V3 Western Blot F->V3

Caption: High-level workflow for generating a TRAPPC14 knockout cell line.

Experimental Protocols

Protocol 1: Standard TRAPPC14 Knockout via NHEJ

This protocol outlines the standard method for generating a TRAPPC14 knockout by introducing indels in an early exon.

A. sgRNA Design and Selection

  • Obtain the TRAPPC14 gene sequence from a database like Ensembl or NCBI.

  • Use online design tools (e.g., Benchling, CHOPCHOP) to identify potential sgRNA target sites in the first few exons.[7]

  • Select 2-3 sgRNAs with high predicted on-target scores and low off-target predictions.[3] Ensure the target sequence has a proximal Protospacer Adjacent Motif (PAM; NGG for SpCas9).[2]

  • It is critical to sequence the target region in your specific cell line to check for any single nucleotide polymorphisms (SNPs) that could affect sgRNA binding.[8]

Parameter sgRNA-1 sgRNA-2 sgRNA-3
Target Exon Exon 2Exon 2Exon 3
Sequence (5'-3') GCA​TGA​TCA​GCA​GAC​GGC​TCAGTC​TTC​TGG​AAG​TTC​ATC​GGCGAG​AAG​CTG​CGC​AAG​ATC​GAC
On-Target Score 91.588.285.7
Off-Target Score 75.481.078.9

Table 1: Example sgRNA designs for human TRAPPC14. Scores are hypothetical and depend on the design tool used.

B. Plasmid Construction and Transfection

  • Synthesize and clone the selected sgRNA sequences into a Cas9 expression vector (e.g., an "all-in-one" plasmid).

  • One day before transfection, seed cells (e.g., HEK293T, HeLa) in a 6-well plate to reach 80-90% confluency on the day of transfection.[9]

  • Transfect the cells with 2.5 µg of the Cas9-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.[9]

  • (Optional) Co-transfect a plasmid with a fluorescent marker to enrich for transfected cells via Fluorescence-Activated Cell Sorting (FACS).

C. Single-Cell Cloning

  • 48-72 hours post-transfection, harvest the cells.

  • Perform serial dilution to seed cells into 96-well plates at a calculated density of 0.5-1 cell per well.[10]

  • Incubate plates for 2-4 weeks, monitoring for the growth of single colonies.

  • Once colonies are visible, expand them into larger culture vessels.

D. Knockout Validation

  • Genomic DNA Analysis:

    • Extract genomic DNA from each expanded clone.

    • PCR amplify the region of TRAPPC14 targeted by the sgRNA.

    • Analyze the PCR products via Sanger sequencing. Successful editing will be indicated by the presence of overlapping peaks in the chromatogram downstream of the cut site.

    • (Optional) Use TIDE or ICE software to deconvolve the sequencing data and estimate the percentage and nature of indels.

  • Protein Level Analysis (Gold Standard):

    • Perform Western blotting on cell lysates from putative knockout clones and wild-type controls.[7][11]

    • Probe with a validated primary antibody against the TRAPPC14 protein.

    • A complete absence of the corresponding protein band in a clone confirms a successful biallelic knockout.[11]

Clone ID Sequencing Result TRAPPC14 mRNA (Fold Change) TRAPPC14 Protein Level Outcome
WTWild-Type1.0100%Wild-Type
C4-8 bp / +1 bp0.85Not DetectedKnockout
C7-1 bp / WT1.12~50%Monoallelic KO
C11+4 bp / +4 bp0.95Not DetectedKnockout

Table 2: Example validation data for selected TRAPPC14 knockout clones. mRNA levels may not always decrease significantly.[12] Protein absence is the definitive confirmation.

Protocol 2: Advanced "Clean" Knockout with CRISPR-Trap

The CRISPR-Trap method prevents the expression of the full open reading frame by targeting the first intron, thereby avoiding truncated proteins that might retain partial function.[4][6] This is applicable to genes like TRAPPC14 where the first exon is non-coding or contains minimal coding sequence.[5]

CRISPR-Trap Mechanism for TRAPPC14 Knockout A 1. Target First Intron of TRAPPC14 with Cas9/sgRNA C 3. Homology Directed Repair (HDR) Inserts the 'Trap' Cassette A->C B 2. Provide Donor Plasmid with Splice-Acceptor + Poly(A) Signal B->C D 4. Transcription Terminates Prematurely after the First Exon C->D E Result: No Full-Length TRAPPC14 mRNA or Protein Produced D->E

Caption: Logical flow of the CRISPR-Trap method for complete gene knockout.

A. Design and Component Preparation

  • sgRNA Design: Design an sgRNA targeting a site within the first intron of TRAPPC14.

  • Donor Plasmid Construction:

    • Construct a donor plasmid containing a "gene trap" cassette. This cassette should include a strong splice-acceptor site, a selectable marker (e.g., Puromycin resistance), and a strong polyadenylation (pA) signal (e.g., from SV40).[4][6]

    • Flank the cassette with homology arms (~800 bp each) corresponding to the sequences immediately upstream and downstream of the sgRNA target site in the first intron.

B. Transfection and Selection

  • Co-transfect the target cells with the Cas9-sgRNA expression plasmid and the donor plasmid.

  • 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., Puromycin).

  • Culture the cells in selection media until non-transfected cells are eliminated and resistant colonies appear.

C. Clonal Isolation and Validation

  • Isolate and expand resistant colonies as described in Protocol 1 (Section C).

  • Validation:

    • Genomic PCR: Use one primer outside the homology arm and another primer inside the inserted cassette to confirm correct integration at the TRAPPC14 locus.

    • RT-qPCR: Use primers specific to downstream exons of TRAPPC14 to confirm the absence of the full-length transcript.

    • Western Blot: Confirm the complete absence of TRAPPC14 protein as the definitive validation step.

Summary and Conclusion

This document provides two robust protocols for the knockout of the TRAPPC14 gene. For most functional studies, the standard NHEJ-based approach is sufficient. However, for applications requiring the guaranteed absence of any residual protein function, the CRISPR-Trap method offers a superior "clean" knockout strategy.[4][5] Proper validation at the genomic and, most importantly, the protein level is essential to confirm the generation of a true knockout cell line. These tools empower researchers to precisely investigate the cellular and molecular functions of TRAPPC14.

References

Application Notes and Protocols for TRAP-14 siRNA Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The general mechanism of RNAi involves the introduction of a double-stranded siRNA molecule into the cytoplasm. This siRNA is then incorporated into a multi-protein complex called the RNA-Induced Silencing Complex (RISC). The RISC complex becomes activated, and the siRNA's antisense strand guides it to the homologous target mRNA. The RISC then cleaves the target mRNA, leading to its degradation and a subsequent reduction in protein synthesis.[2][3]

Signaling Pathway: RNA Interference (RNAi)

The following diagram illustrates the general mechanism of gene silencing induced by siRNA.

RNAi_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm siRNA siRNA RISC_loading RISC Loading siRNA->RISC_loading Transfection RISC_active Activated RISC RISC_loading->RISC_active Unwinding Cleavage mRNA Cleavage RISC_active->Cleavage Target Recognition & Binding mRNA Target mRNA (e.g., TRAP-14) mRNA->Cleavage Degradation mRNA Fragments (Degraded) Cleavage->Degradation No_Protein Protein Synthesis Inhibited Degradation->No_Protein

Caption: General mechanism of siRNA-mediated gene silencing.

Experimental Protocols

I. Optimization of Transfection Conditions

It is crucial to optimize conditions for each new cell type and siRNA combination.[1] Key parameters to optimize include siRNA concentration and cell density at the time of transfection.[1][7]

Table 1: Optimization of siRNA Concentration

ParameterCondition 1Condition 2Condition 3Condition 4Negative Control
Final siRNA Conc. 1 nM5 nM10 nM30 nM30 nM
Cell Viability (%)
mRNA Knockdown (%)
Protein Knockdown (%)
A starting concentration of 10-30 nM is recommended for initial experiments.[5][8] Use the lowest effective concentration to minimize off-target effects.[1]

Table 2: Optimization of Cell Seeding Density

Parameter24-well Plate96-well Plate6-well Plate
Recommended Confluency 30-50%[9]30-50%[9]60-80%[10]
Seeding Density 1 (cells/well)
Seeding Density 2 (cells/well)
Seeding Density 3 (cells/well)
Optimal cell confluency for transfection should be determined for every new cell type.[1] Cells should be healthy and in the logarithmic growth phase.[5][7]
II. Essential Controls for RNAi Experiments

Proper controls are essential to ensure that the observed phenotype is a direct result of the target gene knockdown.

Table 3: Recommended Controls for siRNA Transfection

Control TypePurposeExpected Outcome
Untreated Cells Baseline for normal gene expression and cell health.[7]Normal gene and protein expression levels.
Negative Control siRNA To control for off-target effects caused by the siRNA delivery system.[7][11] Uses a scrambled, non-targeting sequence.[10]No significant change in target gene expression.
Positive Control siRNA To confirm transfection efficiency.[6] Targets a well-characterized housekeeping gene (e.g., GAPDH).[3]Significant knockdown (>70%) of the positive control target.[12]
Transfection Reagent Only To assess cytotoxicity of the transfection reagent alone.[7][13]No change in target gene expression; allows for monitoring of cell viability.

Detailed Protocol: this compound siRNA Transfection

This protocol is designed for a 24-well plate format and uses a lipid-based transfection reagent. Adjust volumes accordingly for other plate formats.

Materials and Reagents
  • This compound specific siRNA and validated negative control siRNA (e.g., scrambled sequence)

  • Lipid-based siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)[14]

  • Reduced-serum medium (e.g., Opti-MEM™)[14]

  • Nuclease-free water and microtubes[8][14]

  • Mammalian cell line of interest

  • 24-well tissue culture plates

Procedure

Day 1: Cell Seeding

  • Culture and maintain cells according to standard procedures. Ensure cells are healthy and subconfluent.[10]

  • Trypsinize and count the cells.

  • Seed the cells in a 24-well plate at the predetermined optimal density in 500 µL of antibiotic-free growth medium.[6]

  • Incubate overnight at 37°C in a CO₂ incubator until cells reach the desired confluency (e.g., 30-50%).[9]

Day 2: Transfection

  • Prepare siRNA Stock: If starting with lyophilized siRNA, briefly centrifuge the tube and resuspend in nuclease-free water to a stock concentration of 10-20 µM.[8][9] Store at -20°C or below.[8]

  • Dilute siRNA: For each well to be transfected, prepare a tube (Tube A) by diluting the required amount of siRNA (e.g., to achieve a final concentration of 10-50 nM) in 50 µL of reduced-serum medium. Mix gently.[9]

  • Dilute Transfection Reagent: In a separate tube (Tube B), dilute 1.5-2 µL of the transfection reagent in 50 µL of reduced-serum medium. Mix gently.[9]

  • Form siRNA-Lipid Complexes: Add the diluted siRNA (from Tube A) to the diluted transfection reagent (Tube B). Mix gently by pipetting.

  • Incubate the mixture for 10-20 minutes at room temperature to allow for the formation of transfection complexes.[9][15]

  • Add Complexes to Cells: Add the 100 µL of siRNA-reagent complex dropwise to each well containing cells and medium.[9]

  • Gently rock the plate back and forth to ensure even distribution of the complexes.

Day 3-4: Analysis of Gene Knockdown

  • After the incubation period, harvest the cells to assess the efficiency of gene knockdown.

Experimental Workflow Diagram

The following diagram outlines the key steps in the siRNA transfection and analysis workflow.

Transfection_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed cells in antibiotic-free medium incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight dilute_sirna 1. Dilute siRNA in serum-free medium dilute_reagent 2. Dilute transfection reagent form_complex 3. Combine and incubate (10-20 min) to form complexes dilute_sirna->form_complex dilute_reagent->form_complex add_to_cells 4. Add complexes to cells form_complex->add_to_cells incubate_cells 5. Incubate cells (24-72 hours) add_to_cells->incubate_cells harvest Harvest Cells incubate_cells->harvest rna_analysis RNA Isolation & qRT-PCR harvest->rna_analysis protein_analysis Protein Lysis & Western Blot harvest->protein_analysis data_analysis Analyze Knockdown Efficiency & Phenotype rna_analysis->data_analysis protein_analysis->data_analysis

Caption: Workflow for siRNA transfection and subsequent analysis.

Troubleshooting

Table 4: Common Issues and Solutions in siRNA Transfection

IssuePossible Cause(s)Recommended Solution(s)
Low Knockdown Efficiency - Suboptimal siRNA concentration or transfection reagent volume.- Low transfection efficiency in the cell line.[17]- Incorrect timing for analysis.[13]- Degraded siRNA.- Re-optimize the siRNA and reagent concentrations.[18]- Use a positive control siRNA to confirm transfection competency.[17]- Perform a time-course experiment (24, 48, 72 hours) to find the optimal time point.[13]- Ensure proper storage and handling of siRNA to avoid RNase contamination.[3][11]
High Cell Toxicity / Death - Cell density is too low or too high.[15]- Excessive amount of transfection reagent or siRNA.[6][15]- Cells are sensitive to the transfection reagent.[13]- Prolonged exposure to transfection complexes.[5]- Optimize cell seeding density.[12]- Titrate down the amount of transfection reagent and siRNA.[6]- Test a different transfection reagent formulated for sensitive cells.- Replace transfection medium with fresh growth medium after 4-6 hours.[12][16]
Inconsistent Results - Variation in cell confluency at time of transfection.[15]- Changes in cell culture conditions (passage number, media).[7]- Inconsistent pipetting or complex formation.- Maintain a consistent cell seeding and transfection schedule.[15]- Use cells with a low passage number and be consistent with media and supplements.[3][6]- Prepare a master mix for transfection complexes when setting up replicate wells.[1]

References

Application Notes and Protocols for Mass Spectrometry Analysis of TRAP-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin Receptor Activating Peptide (TRAP-14), a synthetic 14-amino acid peptide with the sequence SFLLRNPNDKYEPF, is a potent and specific agonist of the Protease-Activated Receptor 1 (PAR-1).[1] By mimicking the action of the endogenous tethered ligand that is unmasked upon thrombin cleavage of the receptor, this compound provides a valuable tool for studying PAR-1 mediated signaling pathways in various physiological and pathological processes, including platelet activation, thrombosis, and inflammation.[1]

Mass spectrometry (MS) is an indispensable technique for the characterization and quantification of synthetic peptides like this compound, ensuring peptide identity, purity, and enabling its use in complex biological systems.[2] These application notes provide detailed protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with an overview of its primary signaling pathway.

PAR-1 Signaling Pathway Activated by this compound

This compound binding to PAR-1 initiates a cascade of intracellular signaling events primarily through the coupling of heterotrimeric G proteins, namely Gαq, Gα12/13, and Gαi. These pathways ultimately lead to platelet activation, shape change, and aggregation.

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TRAP14 This compound PAR1 PAR-1 TRAP14->PAR1 Binds Gq Gαq PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates Gi Gαi PAR1->Gi Activates PLCb PLCβ Gq->PLCb Stimulates RhoGEF RhoGEF G1213->RhoGEF Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLCb->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC ShapeChange Shape Change RhoA->ShapeChange Aggregation Platelet Aggregation cAMP->Aggregation Inhibits Ca2->PKC PKC->Aggregation ShapeChange->Aggregation MS_Workflow cluster_workflow Experimental Workflow SamplePrep 1. Sample Preparation (e.g., dilution, spiking) LC 2. Liquid Chromatography (Reversed-Phase) SamplePrep->LC Inject MS1 3. MS1 Analysis (Precursor Ion Scan) LC->MS1 Elute & Ionize MS2 4. MS/MS Analysis (Fragmentation) MS1->MS2 Select & Fragment DataAnalysis 5. Data Analysis (Identification & Quantification) MS2->DataAnalysis Detect & Record

References

TRAP-14 in vitro vs in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

To provide you with accurate and detailed Application Notes and Protocols for "TRAP-14," it is necessary to first clarify the specific "this compound" you are interested in. The term "this compound" is ambiguous and can refer to several distinct entities in scientific research.

Based on initial research, "this compound" could refer to:

  • This compound amide: A synthetic 14-amino acid peptide that acts as a potent agonist of the Protease-Activated Receptor 1 (PAR-1), often used in studies of platelet aggregation.

  • TRAP2 (Targeted Recombination in Active Populations): A genetic technology used in neuroscience to identify and manipulate neurons that are activated by specific stimuli or behaviors. The "14" in this context might refer to a specific experimental condition or mouse line (e.g., Ai14 reporter mice).

  • A component of the TRAP (Translocon-Associated Protein) complex: This complex is involved in protein translocation across the endoplasmic reticulum membrane. While the complex has several subunits (SSR1, SSR2, SSR3, SSR4), "this compound" is not a standard name for a specific subunit.

  • A variant or specific context related to TRAP1 (TNF Receptor-Associated Protein 1): A mitochondrial chaperone protein also known as HSP75, which plays a role in cellular stress responses and cancer.

To ensure the information provided is relevant to your research, please specify which of these (or another entity) you are referring to as "this compound". For example, are you studying:

  • The effects of the synthetic peptide on platelet function?

  • Gene expression in neurons activated during a specific task using TRAP2 technology?

  • The role of a specific protein in the TRAP complex in protein glycosylation?

  • The function of the mitochondrial chaperone TRAP1 in a particular disease model?

Once you provide more specific details about the "this compound" you are investigating, I can generate the detailed application notes, protocols, data tables, and diagrams you have requested.

Application Notes and Protocols for TRAP1 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1)

TRAP1, also known as Heat Shock Protein 75 (HSP75), is a molecular chaperone belonging to the Heat Shock Protein 90 (HSP90) family.[1][2] Primarily localized within the mitochondria, TRAP1 plays a crucial role in maintaining mitochondrial integrity, protecting cells from oxidative stress, and regulating apoptosis.[3][4] It was first identified as a protein that binds to the intracellular domain of the Tumor Necrosis Factor Receptor 1 (TNFR1).[3]

In the context of human diseases, TRAP1 is a significant protein in cancer biology. It is overexpressed in numerous malignancies, including colorectal, prostate, breast, and lung cancers, where its elevated levels are often associated with drug resistance and poor clinical outcomes.[1][2][5] TRAP1 is a key regulator of metabolic reprogramming in cancer cells, favoring a shift towards glycolytic metabolism (the Warburg effect) over oxidative phosphorylation (OXPHOS).[4][6] It achieves this, in part, by interacting with and inhibiting the function of respiratory chain components like Succinate Dehydrogenase B (SDHB), a subunit of Complex II.[4] By modulating mitochondrial metabolism and inhibiting the mitochondrial permeability transition pore, TRAP1 helps cancer cells evade apoptosis and adapt to the stressful tumor microenvironment.[1][2]

Given its central role in tumor progression and survival, TRAP1 is an important target for research and drug development. Immunoprecipitation (IP) is a vital technique used to isolate TRAP1 and its interacting partners from complex mixtures like cell lysates. This allows researchers to study its function, identify novel components of its signaling pathways, and investigate the mechanisms by which it contributes to disease. Co-immunoprecipitation (Co-IP) followed by mass spectrometry is a powerful approach to map the TRAP1 interactome, revealing its complex network of protein-protein interactions within the cell.[7][8]

Data Presentation: Quantitative Information for TRAP1 IP

Table 1: Recommended Buffer Compositions for Immunoprecipitation
Buffer TypeCompositionNotes
RIPA Lysis Buffer 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDSA stringent buffer useful for disrupting nuclear membranes, but may denature some proteins.[9]
NP-40 Lysis Buffer 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40A less stringent buffer that often preserves protein-protein interactions.[9]
HNTG Buffer 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 10% glycerolA gentle buffer suitable for maintaining native protein conformations.[10]
Wash Buffer Ice-cold PBS or the same lysis buffer used for cell disruption.Using the lysis buffer for washes maintains consistent stringency. Increasing salt concentration (up to 500 mM NaCl) can reduce non-specific binding.
Elution Buffer 2x SDS-PAGE Sample Buffer (e.g., 125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.01% bromophenol blue)For downstream analysis by Western blotting.[10]
Protease/Phosphatase Inhibitors 1x Protease Inhibitor Cocktail, 1 mM PMSF, 1x Phosphatase Inhibitor CocktailCRITICAL: Add fresh to lysis and wash buffers just before use to prevent protein degradation and modification.[9][11]
Table 2: Key Experimental Parameters for TRAP1 Immunoprecipitation
ParameterRecommended ValueNotes
Starting Material 1 - 3 mg of total protein per IPCorresponds to approximately 1-5 x 10^7 cells, depending on cell type.[11]
Antibody Amount 1 - 10 µg per IPThis should be empirically determined for each specific antibody and cell system.[9]
Bead Volume 20 - 50 µL of packed Protein A/G bead slurryThe choice between Protein A or G depends on the species and isotype of the primary antibody.[9]
Incubation (Lysate + Antibody) 2 hours to overnight at 4°COvernight incubation may increase yield but can also lead to higher background.
Incubation (Immune Complex + Beads) 1 - 4 hours at 4°CShorter incubation times are recommended for analyzing enzymatic activity.
Centrifugation (Bead Pelleting) 3,000 - 14,000 x g for 1-2 minutes at 4°CUse lower speeds for agarose (B213101) beads to prevent damage.[10]
Washing Steps 3 - 5 times with 0.5 - 1 mL of ice-cold wash bufferThorough washing is critical for reducing non-specific background.[9]
Elution 20 - 50 µL of 2x SDS-PAGE buffer at 95-100°C for 5-10 minutesThis denatures the protein complex, releasing it from the beads for gel analysis.[10]
Table 3: Known Interacting Proteins of TRAP1 Identified via Co-IP
Interacting ProteinFunctionCellular LocationReference
Sorcin Calcium-binding protein involved in multidrug resistance.Mitochondria[12]
TOM40 Core component of the outer mitochondrial membrane protein import complex.Outer Mitochondrial Membrane[13]
EF-TuMT Mitochondrial translation elongation factor.Mitochondrial Matrix[13]
Cyclophilin D (CypD) Regulator of the mitochondrial permeability transition pore.Mitochondrial Matrix[3]
SDHB Subunit of Complex II of the electron transport chain.Inner Mitochondrial Membrane[4]
BRAF Serine/threonine-protein kinase, an oncogene in many cancers.Cytosol / Mitochondria[2]
Retinoblastoma (Rb) protein Tumor suppressor involved in cell cycle regulation.Nucleus / Cytosol[3]

Experimental Protocols

Detailed Methodology for TRAP1 Immunoprecipitation

This protocol provides a general framework for the immunoprecipitation of endogenous TRAP1 from mammalian cell lysates. Optimization may be required depending on the cell type and the specific anti-TRAP1 antibody used.

A. Cell Lysate Preparation

  • Culture cells to approximately 80-90% confluency in a 100 mm or 150 mm dish.[11] For a typical experiment, aim for 1-5 x 10^7 cells.

  • Place the culture dish on ice. Aspirate the culture medium and wash the cells twice with 10 mL of ice-cold Phosphate-Buffered Saline (PBS).

  • Aspirate the final PBS wash completely. Add 0.5 - 1.0 mL of ice-cold lysis buffer (e.g., RIPA or NP-40 buffer, supplemented with fresh protease and phosphatase inhibitors) to the dish.

  • Using a pre-chilled cell scraper, scrape the cells from the dish and transfer the resulting lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[14]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the protein lysate.

  • (Optional but Recommended) Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA). Dilute the lysate to a final concentration of 1-2 mg/mL with lysis buffer.[14]

B. Pre-clearing the Lysate (to reduce non-specific binding)

  • Prepare a 50% slurry of Protein A/G agarose beads by washing them twice with ice-cold lysis buffer.

  • Add 20-30 µL of the bead slurry to 1 mg of protein lysate.

  • Incubate on a rotator for 30-60 minutes at 4°C.[9]

  • Centrifuge at 3,000 x g for 2 minutes at 4°C.

  • Carefully collect the supernatant (the pre-cleared lysate) and transfer it to a new tube, discarding the bead pellet.

C. Immunoprecipitation of TRAP1

  • Add 1-10 µg of a high-quality anti-TRAP1 antibody (validated for IP) to the pre-cleared lysate. For a negative control, add an equivalent amount of a non-specific IgG from the same host species (e.g., Rabbit IgG) to a separate tube of lysate.[14]

  • Incubate with gentle rotation for 2 hours to overnight at 4°C.

  • Add 30-50 µL of washed Protein A/G agarose bead slurry to the lysate-antibody mixture.

  • Incubate with gentle rotation for an additional 1-4 hours at 4°C to capture the immune complexes.[9]

D. Washing and Elution

  • Pellet the beads by centrifugation at 3,000 x g for 2 minutes at 4°C.

  • Carefully aspirate and discard the supernatant. This fraction contains unbound proteins.

  • Wash the beads by adding 500 µL - 1 mL of ice-cold wash buffer. Invert the tube several times to resuspend the beads, then centrifuge as in step D1.

  • Repeat the wash step at least three to five times to remove non-specifically bound proteins.[9]

  • After the final wash, carefully remove all supernatant.

  • To elute the immunoprecipitated proteins for Western blot analysis, add 30-50 µL of 2x SDS-PAGE sample buffer directly to the bead pellet.

  • Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.[14]

  • Centrifuge at maximum speed for 1 minute to pellet the beads.

  • Carefully collect the supernatant, which contains the eluted TRAP1 and its interacting proteins, and proceed with SDS-PAGE and Western blotting.

Mandatory Visualizations

Signaling Pathway Diagram

TRAP1_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cell Cancer Cell Phenotype TRAP1 TRAP1 (HSP75) SDHB SDHB (Complex II) TRAP1->SDHB inhibits CypD Cyclophilin D TRAP1->CypD inhibits OXPHOS Oxidative Phosphorylation TRAP1->OXPHOS inhibits Apoptosis Apoptosis TRAP1->Apoptosis inhibits Warburg Warburg Effect (Glycolysis) TRAP1->Warburg promotes SDHB->OXPHOS promotes MPTP mPTP CypD->MPTP promotes opening CytoC Cytochrome c Release MPTP->CytoC ROS ROS Production OXPHOS->ROS Survival Cell Survival & Drug Resistance Apoptosis->Survival inhibits CytoC->Apoptosis

Caption: TRAP1 signaling in cancer cell metabolism and survival.

Experimental Workflow Diagram

IP_Workflow start 1. Cell Culture (~80-90% confluency) lysis 2. Cell Lysis (Ice-cold buffer + inhibitors) start->lysis clarify 3. Lysate Clarification (14,000 x g, 15 min, 4°C) lysis->clarify preclear 4. Pre-clearing (Optional) (Incubate with beads) clarify->preclear ip_ab 5. Immunoprecipitation (Add anti-TRAP1 Ab) (Incubate 2h-O/N, 4°C) preclear->ip_ab capture 6. Immune Complex Capture (Add Protein A/G beads) (Incubate 1-4h, 4°C) ip_ab->capture wash 7. Washing Steps (3-5x with wash buffer) capture->wash elute 8. Elution (SDS-PAGE buffer, 95°C) wash->elute analysis 9. Analysis (SDS-PAGE / Western Blot) elute->analysis

Caption: Experimental workflow for TRAP1 immunoprecipitation.

References

Application Notes and Protocols for Lentiviral-Mediated TRAP1 Overexpression

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "TRAP-14" is not a standard designation for a widely recognized protein in current scientific literature. Based on the context of overexpression for research and drug development, this document assumes the user is referring to TRAP1 (TNF Receptor-Associated Protein 1) , also known as HSP75. TRAP1 is a well-characterized mitochondrial chaperone protein implicated in various cellular processes and diseases, making it a relevant target for overexpression studies.

Application Notes

Introduction to TRAP1

TRAP1 is a member of the heat shock protein 90 (HSP90) family of molecular chaperones.[1][2] Primarily localized in the mitochondria, TRAP1 plays a crucial role in maintaining protein homeostasis, protecting cells from oxidative stress, and regulating metabolic pathways.[1] Its involvement in cytoprotection and the cellular stress response has made it a significant area of study, particularly in the context of cancer biology and neurodegenerative diseases.

TRAP1 in Disease and Drug Development

In many cancer types, TRAP1 expression is upregulated and has been associated with tumor progression, metastasis, and resistance to therapy.[1] TRAP1 contributes to the metabolic reprogramming of cancer cells, favoring aerobic glycolysis (the Warburg effect) through the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[1] By protecting mitochondria from damage and reducing the generation of reactive oxygen species (ROS), TRAP1 helps cancer cells evade apoptosis induced by anticancer drugs and other cellular stressors.[1][2] This central role in tumor cell survival makes TRAP1 an attractive target for novel anti-cancer drug development. Overexpression of TRAP1 in relevant cell models is a critical tool for studying its function, elucidating its signaling pathways, and screening for potential inhibitors.

Lentiviral Vectors for TRAP1 Overexpression

Lentiviral vectors are highly efficient tools for delivering genetic material into a wide variety of cell types, including both dividing and non-dividing cells.[3][4][5] For TRAP1 research, lentiviral-mediated overexpression offers several advantages:

  • Stable and Long-Term Expression: Lentiviruses integrate the gene of interest into the host cell genome, leading to stable, long-term expression of TRAP1, which is essential for chronic disease models and long-term studies.

  • High Transduction Efficiency: Lentiviral vectors can transduce a broad range of cell types with high efficiency, enabling the study of TRAP1 in clinically relevant cell lines and primary cells.

  • In Vivo Applications: High-titer lentiviral preparations can be used for in vivo studies in animal models to investigate the systemic effects of TRAP1 overexpression.[3]

TRAP1 Signaling Pathway

The following diagram illustrates the central role of TRAP1 in mitochondrial bioenergetics and cell survival pathways, particularly in the context of cancer.

TRAP1_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm TRAP1 TRAP1 SDH Succinate Dehydrogenase (Complex II) TRAP1->SDH inhibits ROS ROS TRAP1->ROS reduces Apoptosis Apoptosis TRAP1->Apoptosis inhibits DrugResistance Drug Resistance TRAP1->DrugResistance promotes ETC Electron Transport Chain SDH->ETC Succinate Succinate SDH->Succinate consumes ETC->ROS generates ROS->Apoptosis induces Tumorigenesis Tumorigenesis Apoptosis->Tumorigenesis suppresses HIF1a HIF-1α Stability Glycolysis Aerobic Glycolysis (Warburg Effect) HIF1a->Glycolysis promotes Succinate->HIF1a stabilizes Glycolysis->Tumorigenesis

Caption: TRAP1 signaling pathway in cancer metabolism and survival.

Experimental Workflow

The general workflow for TRAP1 overexpression using a lentiviral vector is depicted below.

Lentiviral_Workflow cluster_Cloning Plasmid Construction cluster_Production Lentivirus Production cluster_Application Application arrow arrow TRAP1_cDNA TRAP1 cDNA Cloning Cloning (e.g., Gateway, Gibson) TRAP1_cDNA->Cloning LentiVector Lentiviral Expression Vector LentiVector->Cloning TRAP1_Lenti pLenti-TRAP1 Plasmid Cloning->TRAP1_Lenti Production Production Transfection Co-transfection TRAP1_Lenti->Transfection HEK293T HEK293T Cells HEK293T->Transfection PackagingPlasmids Packaging Plasmids (e.g., psPAX2, pMD2.G) PackagingPlasmids->Transfection Harvest Harvest & Filter Viral Supernatant Transfection->Harvest Concentration Concentration (Optional) Harvest->Concentration Transduction Transduction Concentration->Transduction TargetCells Target Cells TargetCells->Transduction Overexpression Verify Overexpression (qPCR, Western Blot) Transduction->Overexpression Analysis Functional Analysis Overexpression->Analysis Application Application

Caption: Workflow for lentiviral-mediated TRAP1 overexpression.

Experimental Protocols

Protocol 1: Cloning Human TRAP1 into a Lentiviral Vector

This protocol describes the subcloning of the human TRAP1 coding sequence (CDS) into a third-generation lentiviral expression vector.

Materials:

  • Human TRAP1 cDNA clone or plasmid

  • Lentiviral expression vector (e.g., pLenti-CMV-GFP-Puro)

  • Restriction enzymes and T4 DNA ligase, or a commercial cloning kit (e.g., Gateway, Gibson Assembly)

  • Stellar™ Competent Cells (or similar)

  • LB agar (B569324) plates with appropriate antibiotic

  • Plasmid purification kit

Method:

  • Amplify TRAP1 CDS: Design primers to amplify the full-length human TRAP1 CDS. Add appropriate restriction sites to the primers that are compatible with the multiple cloning site (MCS) of the lentiviral vector.

  • Vector and Insert Preparation:

    • Digest the lentiviral vector and the PCR-amplified TRAP1 insert with the selected restriction enzymes.

    • Alternatively, follow the manufacturer's protocol for your chosen seamless cloning method.

  • Ligation: Ligate the digested TRAP1 insert into the prepared lentiviral vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli cells and plate on LB agar plates containing the appropriate antibiotic for selection.

  • Colony Screening and Plasmid Purification:

    • Screen colonies by colony PCR or restriction digest of miniprep DNA.

    • Sequence-verify the final plasmid to ensure the TRAP1 insert is correct and in-frame.

    • Perform a maxiprep to obtain a high concentration of pure pLenti-TRAP1 plasmid for transfection.

Protocol 2: Lentiviral Particle Production in HEK293T Cells

This protocol uses the calcium phosphate (B84403) transfection method for producing lentiviral particles.[4]

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • pLenti-TRAP1 expression plasmid

  • Packaging plasmids (e.g., psPAX2, pMD2.G)[4]

  • 2.5 M CaCl2

  • 2x HBS (HEPES-Buffered Saline), pH 7.05

  • 0.45 µm syringe filter[6]

Method:

  • Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes so they reach 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: Prepare a mix of the lentiviral plasmids in a sterile tube:

    • 10 µg pLenti-TRAP1

    • 7.5 µg psPAX2

    • 2.5 µg pMD2.G

  • Transfection:

    • Add sterile water to the DNA mix to a final volume of 438 µL.

    • Add 62 µL of 2.5 M CaCl2 to the DNA mix and mix well.

    • Add the 500 µL DNA/CaCl2 solution dropwise to 500 µL of 2x HBS while vortexing gently.

    • Incubate the mixture at room temperature for 20-30 minutes.

    • Add the mixture dropwise to the HEK293T cells.

  • Incubation and Harvest:

    • Incubate the cells at 37°C, 5% CO2.

    • After 12-16 hours, carefully remove the medium and replace it with fresh, pre-warmed DMEM with 10% FBS.

    • At 48 hours post-transfection, harvest the supernatant containing the viral particles. A second harvest can be performed at 72 hours.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.[6]

  • Storage: The viral supernatant can be used immediately or stored at -80°C in small aliquots. Avoid repeated freeze-thaw cycles.[6]

Protocol 3: Lentiviral Transduction and Selection

Materials:

  • Target cells

  • Lentiviral supernatant (pLenti-TRAP1)

  • Polybrene (8 mg/mL stock)

  • Puromycin (B1679871) (if using a vector with a puromycin resistance gene)

Method:

  • Cell Seeding: Seed target cells in a 6-well plate so they are 50-60% confluent on the day of transduction.

  • Transduction:

    • Prepare transduction medium: Add the desired amount of viral supernatant and Polybrene (final concentration 4-8 µg/mL) to the cell culture medium.

    • Remove the old medium from the cells and add the transduction medium.

    • Incubate for 12-24 hours.

  • Medium Change: After incubation, replace the transduction medium with fresh complete medium.

  • Selection (if applicable): 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal concentration of puromycin must be determined for each cell line with a kill curve.

  • Expansion: Expand the surviving cells, which now stably overexpress TRAP1.

Data Presentation

The following tables provide a template for organizing quantitative data from TRAP1 overexpression experiments.

Table 1: Lentiviral Titer Determination
VectorTransduction Volume (µL)Number of Cells at TransductionNumber of GFP+ Colonies at Day 7Titer (Transducing Units/mL)
pLenti-Control1050,0001501.5 x 10^6
pLenti-TRAP11050,0001251.25 x 10^6
pLenti-Control150,000181.8 x 10^6
pLenti-TRAP1150,000141.4 x 10^6
Table 2: Quantification of TRAP1 Overexpression
Cell LineTransduction ConditionTRAP1 mRNA Fold Change (qRT-PCR)TRAP1 Protein Level (Normalized to Actin)
A549Non-transduced1.01.0
A549pLenti-Control1.1 ± 0.21.05 ± 0.1
A549pLenti-TRAP1 (MOI 1)8.5 ± 1.57.9 ± 1.2
A549pLenti-TRAP1 (MOI 5)25.2 ± 3.122.6 ± 2.8
MCF-7Non-transduced1.01.0
MCF-7pLenti-Control0.9 ± 0.11.02 ± 0.1
MCF-7pLenti-TRAP1 (MOI 1)10.3 ± 2.09.5 ± 1.8
MCF-7pLenti-TRAP1 (MOI 5)31.6 ± 4.528.4 ± 3.9

References

Application Notes and Protocols for TRAP-14 Inhibitor Screening Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor Receptor Superfamily Member 14 (TNFRSF14), also known as Herpesvirus Entry Mediator (HVEM) or CD270, is a type I transmembrane protein that plays a critical role in the regulation of immune responses. For the purposes of these application notes, we will refer to TNFRSF14 as TRAP-14 (Tumor Receptor-Associated Protein-14), as specified in the query. This compound functions as a molecular switch, capable of delivering both co-stimulatory and co-inhibitory signals to T-cells, depending on the ligand it engages.[1]

This compound interacts with multiple ligands from two distinct superfamilies: the TNF superfamily ligand LIGHT (TNFSF14) and Lymphotoxin-α (LTα), and the Immunoglobulin (Ig) superfamily members B and T Lymphocyte Attenuator (BTLA) and CD160.[2][3] The binding of LIGHT to this compound typically initiates a co-stimulatory signal, promoting T-cell proliferation and cytokine production, which can enhance inflammatory responses and anti-tumor immunity.[4] Conversely, the interaction of this compound with BTLA transmits an inhibitory signal that dampens T-cell activation.[1]

Dysregulation of the this compound signaling network is implicated in various pathologies, including autoimmune diseases, chronic viral infections, and cancer.[2][3] In the context of cancer, some tumors exploit the this compound/BTLA inhibitory pathway to evade immune surveillance.[3] Therefore, inhibiting the interaction between this compound and its ligands, particularly the activating ligand LIGHT, represents a promising therapeutic strategy for modulating immune responses in various disease settings.

These application notes provide a detailed protocol for a robust and high-throughput screening (HTS) assay designed to identify and characterize inhibitors of the this compound and LIGHT interaction. The assay is based on a solid-phase enzyme-linked immunosorbent assay (ELISA) format with a chemiluminescent readout.

Signaling Pathway

The binding of the trimeric ligand LIGHT (TNFSF14) to its receptor, this compound (TNFRSF14), induces receptor clustering. This conformational change facilitates the recruitment of cytosolic adaptor proteins known as TNF Receptor-Associated Factors (TRAFs), such as TRAF2 and TRAF3. The recruitment of these adaptors initiates downstream signaling cascades that lead to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The activation of these transcription factors results in the expression of genes involved in inflammation, cell survival, and immune cell activation.

TRAP14_Signaling_Pathway This compound (TNFRSF14) Signaling Pathway cluster_membrane Cell Membrane TRAP14 This compound (TNFRSF14) (Receptor) TRAFs TRAF2, TRAF3 (Adaptor Proteins) TRAP14->TRAFs Recruitment LIGHT LIGHT (TNFSF14) (Ligand) LIGHT->TRAP14 Binding & Clustering NFkB_AP1 NF-κB and AP-1 Activation TRAFs->NFkB_AP1 Gene_Expression Gene Expression (Inflammation, Cell Survival, Immune Activation) NFkB_AP1->Gene_Expression

This compound (TNFRSF14) signaling cascade.

Experimental Protocols

Principle of the Assay

This inhibitor screening assay is a solid-phase, competitive binding assay. Recombinant human LIGHT is coated onto the wells of a 96-well microplate. Biotinylated recombinant human this compound is then added in the presence or absence of test compounds. The amount of biotinylated this compound that binds to the immobilized LIGHT is detected using streptavidin conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate. In the presence of an inhibitor that blocks the LIGHT-TRAP-14 interaction, the chemiluminescent signal will be reduced.

Materials and Reagents
  • Recombinant Human LIGHT, His-Tag (e.g., BPS Bioscience, Cat. #71266)

  • Recombinant Human this compound (HVEM), Fc-Fusion, Biotinylated (e.g., BPS Bioscience, Cat. #71143)

  • Streptavidin-HRP (e.g., BPS Bioscience, part of kit)

  • Chemiluminescent HRP Substrate (e.g., BPS Bioscience, part of kit)

  • 96-well white microplate (e.g., BPS Bioscience, Cat. #79699)

  • 3x Immuno Buffer 1 (e.g., BPS Bioscience, Cat. #79311)

  • Blocking Buffer 2 (e.g., BPS Bioscience, Cat. #79728)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test inhibitors (dissolved in an appropriate solvent, e.g., DMSO)

  • Microplate reader capable of measuring chemiluminescence

Experimental Workflow

TRAP14_Inhibitor_Screening_Workflow This compound Inhibitor Screening Assay Workflow start Start coat_plate Coat 96-well plate with LIGHT protein start->coat_plate wash_block Wash and block the plate coat_plate->wash_block add_inhibitor Add test inhibitor and biotinylated this compound wash_block->add_inhibitor incubate_1 Incubate at RT for 2 hours add_inhibitor->incubate_1 wash_1 Wash plate incubate_1->wash_1 add_strep_hrp Add Streptavidin-HRP wash_1->add_strep_hrp incubate_2 Incubate at RT for 1 hour add_strep_hrp->incubate_2 wash_2 Wash plate incubate_2->wash_2 add_substrate Add chemiluminescent substrate wash_2->add_substrate read_plate Read luminescence add_substrate->read_plate end End read_plate->end

Workflow of the this compound inhibitor screening assay.
Detailed Protocol

Plate Coating:

  • Dilute the LIGHT protein to 2 µg/mL in PBS.

  • Add 50 µL of the diluted LIGHT solution to each well of a 96-well white microplate.

  • Incubate the plate overnight at 4°C.

  • The next day, wash the plate three times with 200 µL of PBS per well.

  • Block the plate by adding 150 µL of Blocking Buffer 2 to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate three times with 200 µL of PBS per well.

Inhibitor and Protein Incubation:

  • Prepare a 1x Immuno Buffer by diluting the 3x Immuno Buffer 1 with water.

  • Prepare serial dilutions of the test inhibitors in 1x Immuno Buffer. The final concentration of the solvent (e.g., DMSO) should not exceed 1%.

  • Add 20 µL of the diluted test inhibitor to the appropriate wells. For "Positive Control" (no inhibition) and "Blank" wells, add 20 µL of 1x Immuno Buffer with the same concentration of solvent as the test inhibitor wells.

  • Thaw the biotinylated this compound protein on ice.

  • Dilute the biotinylated this compound to 0.5 µg/mL in 1x Immuno Buffer.

  • Add 20 µL of the diluted biotinylated this compound to all wells except the "Blank" wells. To the "Blank" wells, add 20 µL of 1x Immuno Buffer.

  • Incubate the plate for 2 hours at room temperature with gentle agitation.

Detection:

  • Wash the plate three times with 200 µL of 1x Immuno Buffer per well.

  • Dilute the Streptavidin-HRP 1:1000 in Blocking Buffer 2.

  • Add 100 µL of the diluted Streptavidin-HRP to each well.

  • Incubate for 1 hour at room temperature with gentle agitation.

  • Wash the plate three times with 200 µL of 1x Immuno Buffer per well.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Add 100 µL of the substrate to each well.

  • Immediately read the luminescence on a microplate reader.

Data Analysis
  • Subtract the average "Blank" reading from all other readings to correct for background signal.

  • Calculate the percentage of inhibition for each concentration of the test inhibitor using the following formula:

    % Inhibition = 100 x [1 - (SignalTest Inhibitor - SignalBlank) / (SignalPositive Control - SignalBlank)]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the LIGHT-TRAP-14 interaction, by fitting the data to a four-parameter logistic curve.

Data Presentation

The following table presents illustrative data for a series of hypothetical small molecule inhibitors of the this compound-LIGHT interaction. This data is intended to serve as an example of how to present screening results.

Compound IDChemical ClassIC50 (µM)Maximum Inhibition (%)
SMI-001 Pyrazolopyrimidine0.5898.2
SMI-002 Benzimidazole1.2395.7
SMI-003 Thiazole5.7889.4
SMI-004 Pyrrolidine12.575.1
Control-Ab Monoclonal Antibody0.01599.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for known this compound inhibitors.

Conclusion

The this compound inhibitor screening assay described in these application notes provides a reliable and efficient method for the identification and characterization of novel inhibitors of the this compound-LIGHT interaction. This assay is suitable for high-throughput screening of large compound libraries and can be adapted for detailed mechanistic studies of lead compounds. The identification of potent and selective this compound inhibitors has the potential to lead to the development of new therapeutic agents for a range of immune-mediated diseases and cancer.

References

Flow Cytometry Protocol for the Detection of TRAP-14 (ST2/IL1RL1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-14, also known as ST2 (Suppressor of Tumorigenicity 2) or IL1RL1 (Interleukin-1 receptor-like 1), is a member of the interleukin-1 receptor family. It exists in two main isoforms: a transmembrane form (ST2L) that acts as a receptor for the cytokine IL-33, and a soluble form (sST2) that functions as a decoy receptor. The IL-33/ST2 signaling pathway is critically involved in the regulation of type 2 immune responses, mast cell activation, and inflammatory diseases. Therefore, accurate detection and quantification of this compound expressing cells by flow cytometry are essential for research in immunology, inflammation, and drug development.

This document provides a detailed protocol for the detection of this compound on the cell surface and intracellularly using flow cytometry. It includes information on sample preparation, antibody selection, staining procedures, and data analysis.

Data Presentation

The expression of this compound varies across different immune cell populations in both humans and mice. The following table summarizes typical expression patterns. Mean Fluorescence Intensity (MFI) can vary significantly depending on the antibody clone, fluorochrome, and instrument settings.

Cell Type Species Typical Expression (% positive cells) Localization References
Th2 CellsHumanVariable, enriched in allergen-specific CD4+ T cellsSurface[1][2]
Th2 CellsMouse~1.2% of splenic CD4+ T cellsSurface
Mast CellsHumanConstitutively expressedSurface & Intracellular[3]
Mast CellsMouseConstitutively expressedSurface & Intracellular[4][5]
BasophilsHumanExpressed, inducible by IL-3Surface & Intracellular[6][7][8]
EosinophilsHumanExpressedSurface & Intracellular[6][8]
Innate Lymphoid Cells Type 2 (ILC2s)MouseHigh expressionSurface[9][10]
Natural Killer (NK) CellsHumanLow/inducible expressionSurface[11]
MonocytesHumanLow expressionSurface[12]

Signaling Pathway

The binding of IL-33 to the transmembrane form of this compound (ST2L) initiates a signaling cascade that plays a crucial role in type 2 immunity.

TRAP14_Signaling_Pathway This compound (ST2/IL-33) Signaling Pathway IL33 IL-33 ST2L This compound (ST2L) IL33->ST2L Binds IL1RAcP IL-1RAcP ST2L->IL1RAcP Heterodimerizes with MyD88 MyD88 IL1RAcP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB MAPKs MAPKs TRAF6->MAPKs Gene_Expression Gene Expression (e.g., IL-5, IL-13) NFkB->Gene_Expression MAPKs->Gene_Expression

Caption: IL-33/TRAP-14 signaling cascade.

Experimental Protocols

Part 1: Cell Surface Staining of this compound

This protocol is designed for the detection of this compound on the surface of immune cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc Block (e.g., Human BD Fc Block™, Cat. No. 564219/564220)

  • Fluorochrome-conjugated anti-TRAP-14 (ST2) antibody (see Antibody Selection section)

  • Fluorochrome-conjugated isotype control antibody

  • Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye)

  • 12x75mm flow cytometry tubes

Antibody Selection: The choice of antibody clone and fluorochrome is critical for successful staining.

  • Human this compound/ST2:

    • Clone: U33-374 (BD Biosciences)[13][14][15]

    • Clone: HB12 (Various suppliers)[16]

    • Clone: B-L42 (Various suppliers)[16]

    • Clone: FB9 (Various suppliers)[17]

  • Mouse this compound/ST2 (IL1RL1):

    • Several clones are available and validated for flow cytometry. Check with suppliers such as BioLegend, BD Biosciences, and R&D Systems.

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from whole blood, peripheral blood mononuclear cells (PBMCs), cultured cells, or tissues.

    • Adjust the cell concentration to 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking:

    • To each tube, add 100 µL of the cell suspension (1 x 10^6 cells).

    • Add Fc Block according to the manufacturer's instructions and incubate for 10 minutes at 4°C. This step is crucial to prevent non-specific antibody binding.

  • Surface Staining:

    • Without washing, add the fluorochrome-conjugated anti-TRAP-14 antibody at the predetermined optimal concentration.

    • In a separate tube, add the corresponding isotype control antibody at the same concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step once.

  • Viability Staining:

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • If using a non-fixable viability dye like DAPI or PI, add it just before analysis according to the manufacturer's protocol. If fixation is required for subsequent intracellular staining, a fixable viability dye should be used prior to fixation.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer. Ensure proper voltage settings and compensation.

Part 2: Intracellular Staining of this compound

This protocol allows for the detection of this compound within the cell, which may be relevant for certain cell types or activation states.

Materials (in addition to Part 1):

  • Fixation Buffer (e.g., BioLegend's Fixation Buffer, Cat. No. 420801)

  • Permeabilization/Wash Buffer (e.g., BioLegend's Intracellular Staining Perm Wash Buffer, Cat. No. 421002)

Procedure:

  • Perform Cell Surface Staining: Follow steps 1-4 of the Cell Surface Staining protocol. It is recommended to stain for surface markers before fixation and permeabilization.

  • Fixation:

    • After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add 100 µL of Fixation Buffer and vortex gently.

    • Incubate for 20 minutes at room temperature in the dark.

  • Permeabilization and Intracellular Staining:

    • Add 2 mL of Permeabilization/Wash Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Decant the supernatant.

    • Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer.

    • Add the fluorochrome-conjugated anti-TRAP-14 antibody or isotype control.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Add 2 mL of Permeabilization/Wash Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes.

    • Decant the supernatant.

    • Repeat the wash step once.

  • Resuspension and Acquisition:

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer.

Experimental Workflow and Gating Strategy

Flow_Cytometry_Workflow Flow Cytometry Workflow for this compound Detection cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis Cell_Source Cell Source (Blood, Tissue, Culture) Single_Cell Single-Cell Suspension Cell_Source->Single_Cell Cell_Count Cell Counting & Viability Single_Cell->Cell_Count Fc_Block Fc Receptor Block Cell_Count->Fc_Block Surface_Stain Surface Marker Staining (including anti-TRAP-14) Fc_Block->Surface_Stain Wash1 Wash Surface_Stain->Wash1 Fix_Perm Fixation & Permeabilization (for intracellular staining) Intra_Stain Intracellular Staining (anti-TRAP-14) Fix_Perm->Intra_Stain Wash2 Wash Intra_Stain->Wash2 Wash1->Fix_Perm Acquisition Flow Cytometer Acquisition Wash1->Acquisition Surface Staining Only Wash3 Wash Wash2->Wash3 Wash3->Acquisition Intracellular Staining Gating Gating Strategy Acquisition->Gating Quantification Quantification (% Positive, MFI) Gating->Quantification

Caption: Experimental workflow for this compound detection.

A general gating strategy should be employed to identify the cell population of interest before analyzing this compound expression.

  • Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).

  • Gate on live cells by excluding cells positive for the viability dye.

  • Gate on the leukocyte population of interest based on forward scatter (FSC) and side scatter (SSC) characteristics (e.g., lymphocytes, monocytes, or granulocytes).

  • Further refine the population using specific lineage markers (e.g., CD4 for helper T cells, CD117/c-Kit for mast cells).

  • Analyze this compound expression on the gated population of interest by comparing the fluorescence intensity of the anti-TRAP-14 antibody to the isotype control.

References

Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "TRAP-14" is not a standard designation for a widely recognized biological molecule in the context of high-throughput screening. It is possible this refers to a specific thrombin receptor activating peptide (TRAP) used in platelet aggregation assays, or it may be a typographical error for TRAP1, a mitochondrial chaperone protein. This document provides detailed application notes and protocols for high-throughput screening related to both of these potential targets.

Section 1: High-Throughput Screening of Platelet Activation Using Thrombin Receptor Activating Peptides (TRAPs)

Audience: Researchers, scientists, and drug development professionals involved in thrombosis, hemostasis, and cardiovascular drug discovery.

Introduction: Thrombin Receptor Activating Peptides (TRAPs) are synthetic peptides that mimic the action of thrombin on protease-activated receptors (PARs) on the surface of platelets, leading to platelet activation and aggregation. High-throughput screening (HTS) assays using TRAPs are crucial for identifying modulators of platelet function, which are potential therapeutic agents for thrombotic diseases. These assays are typically performed in 96-well or 384-well plates and measure endpoints such as platelet aggregation, dense granule secretion, and intracellular calcium mobilization.[1][2][3]

Signaling Pathway of Platelet Activation via PARs

Activation of PAR1 and PAR4 by thrombin or TRAPs initiates a signaling cascade through G-protein coupling, primarily Gq and G12/13. This leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the dense tubular system, increasing cytosolic calcium levels.[4] DAG, along with calcium, activates protein kinase C (PKC). Concurrently, activation of the G12/13 pathway leads to the activation of Rho/Rho kinase, which plays a role in shape change. These events culminate in granule secretion, conformational activation of integrin αIIbβ3, and subsequent platelet aggregation.

GpcrSignal PAR-Mediated Platelet Activation Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRAP TRAP (e.g., TRAP-6) PAR PAR1/PAR4 TRAP->PAR Gq Gq PAR->Gq G1213 G12/13 PAR->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Rho Rho RhoGEF->Rho Integrin_inactive Integrin αIIbβ3 (Inactive) Integrin_active Integrin αIIbβ3 (Active) Integrin_inactive->Integrin_active Inside-out signaling Aggregation Aggregation Integrin_active->Aggregation Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC PKC->Integrin_inactive Granule_Secretion Granule Secretion PKC->Granule_Secretion Shape_Change Shape Change Rho->Shape_Change

Caption: PAR-mediated platelet activation signaling cascade.

Experimental Protocols

This protocol describes light transmission aggregometry in a microtiter plate format to assess agonist-induced platelet aggregation.[1]

Materials:

  • Washed human platelets

  • 96-well half-area, clear-bottom plates

  • Plate reader with shaking capabilities

  • TRAP agonist solution (e.g., TRAP-6)

  • Test compounds

Procedure:

  • Prepare washed platelets and adjust the concentration to 2 x 10⁸ platelets/mL.

  • Aliquot test compounds and vehicle controls into the wells of the 96-well plate.

  • Add 50 µL of the platelet suspension to each well.

  • Incubate for 10 minutes at 37°C with shaking.

  • Add 10 µL of TRAP agonist to each well to initiate aggregation.

  • Continue shaking at 37°C for 5-10 minutes.

  • Measure the absorbance (optical density) at 595 nm using a plate reader.

  • Calculate the percentage of aggregation for each well.

This protocol measures changes in intracellular calcium levels in response to platelet activation.[1][4]

Materials:

  • Washed human platelets

  • Fluo-4 AM calcium indicator dye

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection

  • TRAP agonist solution

  • Test compounds

Procedure:

  • Load washed platelets with Fluo-4 AM dye.

  • Wash the platelets to remove extracellular dye.

  • Resuspend the dye-loaded platelets in a suitable buffer and adjust the concentration.

  • Dispense the platelet suspension into the wells of the microplate containing test compounds.

  • Incubate as required.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Use the automated injector to add the TRAP agonist.

  • Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium.

Data Presentation
Assay TypeAgonist (TRAP)Typical ConcentrationEndpoint MeasuredHigh-Throughput FormatReference
AggregationTRAP-61-10 µMLight Transmission96-well[5]
Calcium MobilizationTRAP-61-10 µMFluorescence Intensity96-, 384-, 1536-well[4]
Dense Granule SecretionTRAP-61-10 µMLuminescence (ATP release)96-well[1]

Section 2: High-Throughput Screening for TRAP1 Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and mitochondrial biology.

Introduction: Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), also known as HSP75, is a mitochondrial molecular chaperone belonging to the HSP90 family.[6][7] It plays a critical role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cancer cells from stress, making it an attractive target for cancer therapy.[7][8] High-throughput screening assays are employed to identify small molecule inhibitors of TRAP1's ATPase activity.[6]

TRAP1 Signaling and Function

TRAP1 is primarily localized in the mitochondria where it functions as a chaperone to maintain the stability and function of client proteins involved in oxidative phosphorylation (OXPHOS) and apoptosis.[8] By inhibiting the mitochondrial permeability transition pore (mPTP) and interacting with proteins like cyclophilin D, TRAP1 suppresses apoptosis.[6] In cancer cells, TRAP1 is often overexpressed and contributes to the metabolic shift towards glycolysis (the Warburg effect) and resistance to chemotherapy.[7][8]

TRAP1_Function Functional Role of TRAP1 in Mitochondria cluster_mito Mitochondrion TRAP1 TRAP1 (HSP75) Client_Proteins Client Proteins (e.g., SDHB, COXII) TRAP1->Client_Proteins Chaperones CypD Cyclophilin D TRAP1->CypD Interacts mPTP mPTP TRAP1->mPTP Inhibits ROS ROS TRAP1->ROS Reduces Apoptosis Apoptosis TRAP1->Apoptosis Suppresses Metabolism Metabolic Reprogramming TRAP1->Metabolism Regulates OXPHOS OXPHOS Client_Proteins->OXPHOS Maintains CypD->mPTP Opens mPTP->Apoptosis Induces HTS_Workflow HTS Workflow for TRAP1 Inhibitor Discovery cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_tertiary Hit-to-Lead Optimization Compound_Library Compound Library (~10,000s compounds) Primary_HTS Primary HTS (e.g., ATPase Assay) Compound_Library->Primary_HTS Initial_Hits Initial Hits Primary_HTS->Initial_Hits Dose_Response Dose-Response & IC₅₀ Determination Initial_Hits->Dose_Response Orthogonal_Assay Orthogonal Assays (e.g., ADP-Glo) Dose_Response->Orthogonal_Assay Selectivity_Assay Paralog Selectivity (Hsp90α, Grp94) Orthogonal_Assay->Selectivity_Assay Confirmed_Hits Confirmed Hits Selectivity_Assay->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Confirmed_Hits->SAR Cell_Based_Assays Cell-Based Assays (Client Protein Degradation, Apoptosis) SAR->Cell_Based_Assays Lead_Compounds Lead Compounds Cell_Based_Assays->Lead_Compounds

References

Troubleshooting & Optimization

Technical Support Center: TRAP-14 Antibody Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with TRAP-14 (Trafficking protein particle complex subunit 14) antibody performance in immunohistochemistry (IHC) experiments.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during IHC staining with the this compound antibody.

Question: I am not getting any signal or only a very weak signal with my this compound antibody. What are the possible causes and solutions?

Answer:

Weak or no staining is a frequent issue in IHC. Based on the intracellular localization of this compound, here are the most likely reasons and how to address them:

  • Inadequate Permeabilization: Since this compound is an intracellular protein, the antibody needs to cross the cell membrane to reach its target.[1] Insufficient permeabilization is a common cause of staining failure for intracellular antigens.

    • Solution: If using formaldehyde-based fixatives, ensure your protocol includes a permeabilization step with a detergent like Triton X-100 or NP-40. For alcohol fixation, permeabilization is usually achieved during the fixation process itself.[2]

  • Suboptimal Primary Antibody Concentration: The concentration of the primary antibody is critical. If it's too low, the signal will be weak or absent.

    • Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of dilutions around it (e.g., 1:50, 1:100, 1:200, 1:500).

  • Incorrect Antigen Retrieval: Formalin fixation can create cross-links that mask the epitope your this compound antibody is supposed to recognize.[3]

    • Solution: Heat-Induced Epitope Retrieval (HIER) is often necessary for formalin-fixed tissues.[4] Experiment with different retrieval buffers (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) and heating methods (microwave, pressure cooker, or water bath) to find the optimal condition for your specific tissue and antibody.[4]

  • Inactive Antibody: Improper storage or handling can lead to a loss of antibody activity.

    • Solution: Ensure the antibody has been stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[5] It's good practice to aliquot the antibody upon arrival.

  • Low Target Protein Expression: The this compound protein may not be highly expressed in your tissue of interest.

    • Solution: Use a positive control tissue known to express this compound to validate your protocol and antibody. If the expression is genuinely low, consider using a signal amplification system to enhance the detection of the target protein.[6]

Question: I am observing high background staining, which is obscuring the specific signal. What can I do to reduce it?

Answer:

High background can be caused by several factors. Here are some common causes and their solutions:

  • Primary Antibody Concentration is Too High: An excessively high concentration of the primary antibody can lead to non-specific binding.

    • Solution: Reduce the concentration of your primary antibody. This is often a necessary adjustment after a titration experiment.

  • Inadequate Blocking: Blocking non-specific binding sites is a crucial step.

    • Solution: Increase the concentration of the blocking serum (e.g., from 5% to 10%) or extend the blocking time. The blocking serum should be from the same species as the secondary antibody's host.[2]

  • Endogenous Enzyme Activity: If you are using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.

    • Solution: For HRP-based detection, include a quenching step with 3% hydrogen peroxide (H2O2) before the primary antibody incubation. For AP-based detection, levamisole (B84282) can be used to inhibit endogenous alkaline phosphatase activity.[6]

  • Secondary Antibody Issues: The secondary antibody may be cross-reacting with components in your tissue.

    • Solution: Run a control where you omit the primary antibody. If you still see staining, the secondary antibody is likely the cause. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[6]

Question: The morphology of my tissue sections looks poor after the IHC procedure. What could be the cause?

Answer:

Poor tissue morphology can compromise the interpretation of your results. Here are some potential reasons:

  • Harsh Antigen Retrieval: Overly aggressive heat-induced antigen retrieval can damage the tissue.

    • Solution: Reduce the heating time or temperature during the antigen retrieval step. Alternatively, you could try a different, less harsh antigen retrieval method.[6]

  • Improper Fixation: Both under-fixation and over-fixation can lead to morphological issues.

    • Solution: Ensure your tissue is fixed for the appropriate amount of time. For formalin fixation, this is typically 18-24 hours for optimal results.

  • Tissue Detachment: Sections may detach from the slide during the numerous washing and incubation steps.

    • Solution: Use positively charged slides to improve tissue adherence. Ensure sections are properly dried onto the slides before starting the staining protocol.

Quantitative Data Summary

The following table provides a general guide for optimizing key quantitative parameters in your IHC protocol for the this compound antibody. Note that these are starting points, and optimal conditions should be determined empirically for your specific experimental setup.

ParameterRecommended Starting RangeNotes
Primary Antibody Dilution 1:100 - 1:500Titration is essential.
Primary Antibody Incubation Time 1 hour at Room Temperature or Overnight at 4°CLonger incubation at a lower temperature can sometimes increase signal-to-noise ratio.
Antigen Retrieval (HIER) Time 10 - 20 minutesDependent on the heating method and buffer used.
Blocking Serum Concentration 5% - 10%Serum should be from the host species of the secondary antibody.
Washing Steps 3 x 5 minutesThorough washing is critical to reduce background.

Experimental Protocols

Optimized Immunohistochemistry Protocol for this compound (Formalin-Fixed Paraffin-Embedded Tissue)

This protocol is a starting point and may require optimization.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 2 x 5 minutes.
  • Immerse in 100% Ethanol: 2 x 3 minutes.
  • Immerse in 95% Ethanol: 1 x 3 minutes.
  • Immerse in 70% Ethanol: 1 x 3 minutes.
  • Rinse in distilled water.

2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

  • Immerse slides in a coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0).
  • Heat in a microwave oven at high power until boiling, then reduce power to maintain a gentle boil for 10-15 minutes.
  • Allow slides to cool in the buffer for 20-30 minutes at room temperature.
  • Rinse slides in distilled water.

3. Peroxidase Block (for HRP-based detection):

  • Incubate slides in 3% Hydrogen Peroxide in methanol (B129727) for 15 minutes at room temperature.
  • Rinse with PBS (Phosphate Buffered Saline).

4. Permeabilization:

  • Incubate slides in PBS containing 0.25% Triton X-100 for 10 minutes.
  • Rinse with PBS.

5. Blocking:

  • Incubate slides with 5% normal serum (from the host of the secondary antibody) in PBS for 1 hour at room temperature.

6. Primary Antibody Incubation:

  • Dilute the this compound antibody to its optimal concentration in PBS with 1% BSA.
  • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

7. Detection:

  • Rinse slides with PBS: 3 x 5 minutes.
  • Incubate with a biotinylated secondary antibody (or other appropriate secondary) according to the manufacturer's instructions.
  • Rinse with PBS: 3 x 5 minutes.
  • Incubate with an enzyme conjugate (e.g., Streptavidin-HRP) as per the manufacturer's protocol.
  • Rinse with PBS: 3 x 5 minutes.

8. Chromogen Development:

  • Incubate with a chromogen solution (e.g., DAB) until the desired staining intensity is reached.
  • Rinse with distilled water to stop the reaction.

9. Counterstaining, Dehydration, and Mounting:

  • Counterstain with Hematoxylin.
  • Rinse with water.
  • Dehydrate through graded alcohols and clear in xylene.
  • Mount with a permanent mounting medium.

Visualizations

IHC Troubleshooting Workflow

IHC_Troubleshooting Start IHC Staining Issue (e.g., No/Weak Signal) Check_Positive_Control Check Positive Control Staining Start->Check_Positive_Control Control_OK Positive Control is Stained Correctly Check_Positive_Control->Control_OK Yes Control_Bad Positive Control Shows No/Weak Staining Check_Positive_Control->Control_Bad No Troubleshoot_Protocol Troubleshoot Staining Protocol Control_OK->Troubleshoot_Protocol Check_Antibody Verify Primary & Secondary Antibody Integrity & Compatibility Control_Bad->Check_Antibody Antibody_OK Antibodies are Valid Check_Antibody->Antibody_OK Yes Antibody_Bad Issue with Antibodies (Storage, Expiration, Compatibility) Check_Antibody->Antibody_Bad No Antibody_OK->Troubleshoot_Protocol Replace_Antibody Replace Antibody Antibody_Bad->Replace_Antibody Check_Permeabilization Was Permeabilization Step Adequate for Intracellular Target (this compound)? Troubleshoot_Protocol->Check_Permeabilization Check_AR Was Antigen Retrieval Optimal? Check_Permeabilization->Check_AR Yes Optimize_Permeabilization Optimize Permeabilization (e.g., Triton X-100 concentration/time) Check_Permeabilization->Optimize_Permeabilization No Check_Concentration Was Primary Antibody Concentration Titrated? Check_AR->Check_Concentration Yes Optimize_AR Optimize Antigen Retrieval (Buffer pH, Heating Method/Time) Check_AR->Optimize_AR No Titrate_Antibody Perform Antibody Titration Check_Concentration->Titrate_Antibody No Re_Run_Experiment Re-run Experiment with Optimized Protocol Check_Concentration->Re_Run_Experiment Yes Optimize_Permeabilization->Re_Run_Experiment Optimize_AR->Re_Run_Experiment Titrate_Antibody->Re_Run_Experiment

Caption: A flowchart for troubleshooting common IHC issues.

General Immunohistochemistry Workflow

IHC_Workflow Deparaffinization 1. Deparaffinization & Rehydration Antigen_Retrieval 2. Antigen Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking 3. Blocking Antigen_Retrieval->Blocking Primary_Ab 4. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 5. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 6. Detection (e.g., HRP-Polymer) Secondary_Ab->Detection Chromogen 7. Chromogen Substrate Detection->Chromogen Counterstain 8. Counterstain Chromogen->Counterstain Mounting 9. Dehydration & Mounting Counterstain->Mounting Visualization 10. Visualization Mounting->Visualization

Caption: A diagram of the general IHC workflow steps.

References

Technical Support Center: Optimizing Western Blot for TRAP1 (HSP75)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "TRAP-14" typically refers to Thrombin Receptor Activator Peptide 14, a 1.7 kDa synthetic peptide not usually detected by Western blot in cell lysates[1][2][3]. This guide focuses on TRAP1 (TNF Receptor-Associated Protein 1) , also known as HSP75 , an ~80 kDa mitochondrial chaperone protein that is a common target in cellular and cancer research[4][5]. We presume this is the target of interest for Western blot optimization.

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully detect TRAP1.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during TRAP1 Western blotting in a direct question-and-answer format.

Q1: I am not seeing a band at the expected molecular weight for TRAP1. What are the common causes and solutions?

A1: A complete lack of signal is a frequent issue that can stem from multiple steps in the protocol.[6] The most common causes include problems with antibody concentrations, protein transfer, or the target protein itself.

  • Antibody Issues: The primary or secondary antibody may be inactive, used at a suboptimal dilution, or incompatible.[7]

    • Solutions: Perform a dot blot to confirm primary antibody activity.[8] Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7][8] Ensure the secondary antibody is specific to the primary antibody's host species (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[9]

  • Inefficient Protein Transfer: The protein may not have transferred efficiently from the gel to the membrane. This is especially critical for proteins around 80 kDa like TRAP1.

    • Solutions: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that transfer has occurred across all molecular weight ranges.[9][10] If transfer is poor, consider using a wet transfer method, which is often more efficient for medium-to-large proteins.[11] Ensure no air bubbles were trapped between the gel and the membrane.[11][9]

  • Low Target Protein Abundance: The protein may be expressed at very low levels in your specific sample.

    • Solutions: Increase the total amount of protein loaded per lane (e.g., from 20 µg to 40 µg).[10] If possible, use a positive control, such as a cell line known to express high levels of TRAP1, or treat cells with an agent known to induce its expression.[9]

Q2: My Western blot has high background, obscuring the TRAP1 band. How can I reduce it?

A2: High background can appear as a uniform haze or as multiple non-specific bands, and it often results from inadequate blocking or excessive antibody concentrations.[12][13]

  • Insufficient Blocking: If the membrane is not properly blocked, antibodies will bind non-specifically.[13]

    • Solutions: Increase the blocking time to at least 1 hour at room temperature or try blocking overnight at 4°C.[8] Optimize the blocking agent; if using 5% non-fat milk, try switching to 5% Bovine Serum Albumin (BSA), or vice-versa.[13] Adding a small amount of detergent like Tween-20 (0.05%) to the blocking buffer can also help.[8][12]

  • Antibody Concentration Too High: Using too much primary or secondary antibody is a common cause of high background.[14]

    • Solutions: Titrate both your primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background.[13][14]

  • Inadequate Washing: Insufficient washing will leave unbound antibodies on the membrane.

    • Solutions: Increase the number and duration of wash steps after both primary and secondary antibody incubations.[8] Ensure you are using a wash buffer containing a detergent (e.g., TBST with 0.1% Tween-20).[8]

Q3: I am detecting multiple bands in addition to the expected ~80 kDa band for TRAP1. What could they be?

A3: The presence of multiple bands can be due to protein degradation, post-translational modifications, or non-specific antibody binding.[12]

  • Protein Degradation: TRAP1 may be degraded by proteases during sample preparation.

    • Solutions: Always prepare fresh lysates and keep samples on ice.[12] Crucially, add a fresh cocktail of protease inhibitors to your lysis buffer immediately before use.[9][12]

  • Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.

    • Solutions: Perform a secondary antibody-only control (omit the primary antibody) to ensure the secondary is not binding non-specifically.[12] Increase the stringency of your washes by increasing the duration or the number of wash cycles.[8]

  • Post-Translational Modifications (PTMs): PTMs can alter a protein's migration in the gel. While TRAP1 is primarily known by its ~80 kDa form, different cellular conditions could lead to modifications.

    • Solution: Consult the literature for known isoforms or PTMs of TRAP1 in your experimental model.

Q4: What is the best lysis buffer for TRAP1 and what can I use as a positive control?

A4: Since TRAP1 is primarily a mitochondrial protein, lysis buffer selection is critical for efficient extraction.[4]

  • Lysis Buffer: A standard RIPA buffer is often sufficient. However, for optimal enrichment of mitochondrial proteins, consider using a lysis buffer specifically formulated for mitochondrial extraction or performing cellular fractionation. Always supplement your chosen buffer with fresh protease and phosphatase inhibitors.[12] Sonication can help complete cell lysis and shear DNA, reducing sample viscosity.[15][16]

  • Positive Controls: Many cancer cell lines overexpress chaperone proteins. Cell lines such as HPAF-II (pancreatic), various colorectal carcinoma lines, or HEK293 cells can be good starting points to test for TRAP1 expression.[4] It is always best to check the antibody manufacturer's datasheet for recommended positive controls.[17]

Detailed Experimental Protocol for TRAP1 Western Blot

This protocol provides a starting point for detecting TRAP1. Optimization may be required based on your specific samples and reagents.

1. Sample Preparation (Cell Lysate)

  • Culture cells to the desired confluency and apply experimental treatments if necessary.

  • Place the culture dish on ice and wash cells twice with ice-cold 1X PBS.[16]

  • Aspirate PBS and add ice-cold RIPA Lysis Buffer supplemented with a protease inhibitor cocktail. A typical volume is 500 µL for a 10 cm plate.[15]

  • Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.[16]

  • Sonicate the lysate for 10-15 seconds to shear DNA and ensure complete lysis.[15]

  • Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[16]

  • Carefully transfer the supernatant (protein-containing fraction) to a new, pre-chilled tube.

2. Protein Quantification

  • Determine the protein concentration of the lysate using a standard method like the BCA Protein Assay.

  • Based on the concentration, calculate the volume needed to load 20-40 µg of total protein per lane.

  • Prepare samples by mixing the calculated lysate volume with Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.[16]

3. SDS-PAGE

  • Load 20-40 µg of each protein sample into the wells of an 8% or 10% SDS-polyacrylamide gel. Include a molecular weight marker in one lane.

  • Run the gel according to the manufacturer's instructions (e.g., at 100-150 V for approximately 1-1.5 hours, or until the dye front reaches the bottom).[16]

4. Protein Transfer

  • Equilibrate the gel in transfer buffer for 10-15 minutes.

  • Activate a PVDF membrane in methanol (B129727) for 30 seconds, then transfer it to the transfer buffer.

  • Assemble the transfer stack (sandwich), ensuring no air bubbles are present between the gel and the membrane.[11]

  • Perform the transfer. For a protein of ~80 kDa like TRAP1, a wet transfer (e.g., 100 V for 90 minutes at 4°C) is recommended for high efficiency.

5. Immunoblotting

  • After transfer, wash the membrane briefly in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Blocking: Incubate the membrane in Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[15]

  • Primary Antibody Incubation: Dilute the primary anti-TRAP1 antibody in blocking buffer at the manufacturer's recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.[15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[15]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]

  • Final Washes: Repeat the washing step (step 5.4) to remove unbound secondary antibody.

6. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film. Adjust exposure time as needed to achieve a strong signal without oversaturation.[6]

Quantitative Data Summary

The following tables provide recommended starting conditions that should be optimized for your specific experimental setup.

Table 1: Recommended Reagent Conditions

Step Reagent Concentration / Conditions Incubation Time & Temp.
Protein Load Cell Lysate 20 - 40 µg per lane N/A
Gel Electrophoresis Acrylamide % 8 - 10% Tris-Glycine ~1.5 hours at 100-150V
Blocking Non-fat Milk or BSA 5% (w/v) in TBST 1 hour at RT or O/N at 4°C
Primary Antibody Anti-TRAP1 Refer to datasheet (e.g., 1:1000) Overnight at 4°C
Secondary Antibody HRP-conjugated Refer to datasheet (e.g., 1:2000 - 1:10,000) 1 hour at RT

| Washes | TBST | 0.1% Tween-20 in TBS | 3 x 5-10 min washes |

Table 2: Quick Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
No Band Low protein expression Increase protein load; use positive control.[10]
Poor antibody binding Increase antibody concentration; incubate longer.[7]
Inefficient transfer Use Ponceau S stain to check; use wet transfer.[11][9]
High Background Insufficient blocking Increase blocking time; try alternative blocking agent (BSA/milk).[8][13]
Antibody concentration too high Titrate primary and secondary antibody dilutions.[14]
Inadequate washing Increase number and duration of washes.[8]
Multiple Bands Protein degradation Use fresh samples with protease inhibitors.[12]

| | Non-specific antibody binding| Increase wash stringency; run secondary-only control.[8][12] |

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a key signaling pathway involving TRAP1.

G cluster_workflow TRAP1 Western Blot Workflow prep Sample Preparation (Lysis & Quantification) sds SDS-PAGE (Protein Separation) prep->sds transfer Protein Transfer (Gel to Membrane) sds->transfer block Blocking (Prevent Non-specific Binding) transfer->block primary Primary Antibody Incubation (Anti-TRAP1) block->primary secondary Secondary Antibody Incubation (HRP-Conjugated) primary->secondary detect Detection (ECL Substrate & Imaging) secondary->detect analyze Data Analysis detect->analyze

Caption: A flowchart illustrating the key steps of the Western blot protocol for TRAP1 detection.

G cluster_pathway TRAP1's Role in Mitochondrial Protection stress Cellular Stress (Oxidants, Drugs, Hypoxia) mito Mitochondrial Dysfunction stress->mito trap1 TRAP1 (HSP75) stress->trap1 Upregulation cypd CypD Activation & MPTP Opening mito->cypd trap1->cypd Inhibits survival Cell Survival trap1->survival apoptosis Apoptosis / Cell Death cypd->apoptosis

Caption: TRAP1's protective role against stress-induced mitochondrial apoptosis.

References

TRAP-14 aggregation issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with TRAP-14 in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound (Thrombin Receptor Activator Peptide 14) is a synthetic 14-amino acid peptide that acts as a potent agonist of the Protease-Activated Receptor 1 (PAR-1).[1] Its sequence contains several hydrophobic residues, which can lead to poor solubility in neutral aqueous solutions as these residues self-associate to avoid contact with water.[1][2][3] Additionally, this compound has a net positive charge at neutral pH due to the presence of basic amino acid residues.[1] This combination of hydrophobicity and charge can promote intermolecular interactions, leading to the formation of insoluble aggregates.[3][4]

Q2: My this compound solution appears cloudy or has visible precipitates immediately after reconstitution. What is happening?

A2: Cloudiness or visible precipitates are clear indicators of peptide aggregation. This typically occurs when the peptide's solubility limit is exceeded in the chosen solvent. Immediate aggregation upon reconstitution is often due to suboptimal solvent conditions, high peptide concentration, or improper reconstitution technique.[5]

Q3: My initially clear this compound solution became cloudy over time. What could be the cause?

A3: Delayed aggregation can be triggered by several factors, including:

  • pH shifts: Changes in the buffer pH can alter the net charge of the peptide, potentially reducing electrostatic repulsion and promoting aggregation.[3][6]

  • Temperature fluctuations: Storing the peptide solution at inappropriate temperatures or subjecting it to repeated freeze-thaw cycles can induce aggregation.[5][7]

  • High salt concentration: While moderate salt concentrations can sometimes improve solubility, high concentrations can lead to a "salting-out" effect, causing the peptide to precipitate.[5][6]

  • Interaction with surfaces: Peptides can adsorb to the surfaces of plastic or glass vials, which can act as nucleation sites for aggregation.[8]

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is critical for maintaining the stability and activity of this compound. The following table summarizes the best practices for storage:[1]

Storage FormatTemperatureDurationAdditional Recommendations
Lyophilized Powder-20°C or colderSeveral yearsStore in a sealed container with desiccant to minimize moisture exposure.
In Solution-20°C or colderUp to 30 daysAliquot into single-use volumes to prevent multiple freeze-thaw cycles. Use a sterile, slightly acidic buffer (pH 5-6).

Troubleshooting Guide: this compound Aggregation in Solution

This guide provides a systematic approach to resolving aggregation issues with this compound.

Issue 1: this compound fails to dissolve or forms precipitates during reconstitution.

This is a common issue arising from the hydrophobic nature of the this compound peptide.

cluster_0 Troubleshooting Workflow: Initial Insolubility Start Start: Peptide Insolubility Assess_Properties Assess Peptide Properties (Hydrophobicity, Net Charge) Start->Assess_Properties Solvent_Selection Select Initial Solvent Assess_Properties->Solvent_Selection Reconstitution_Technique Optimize Reconstitution Technique Solvent_Selection->Reconstitution_Technique Check_Concentration Lower Peptide Concentration Reconstitution_Technique->Check_Concentration Sonication Apply Gentle Sonication Check_Concentration->Sonication Success Success: Clear Solution Sonication->Success Soluble Failure Aggregation Persists: Consult Advanced Troubleshooting Sonication->Failure Insoluble

Caption: Troubleshooting workflow for initial this compound insolubility.

Recommended Solutions:

  • Solvent Selection: The choice of solvent is critical for successful reconstitution. The following table provides a list of recommended solvents to try in a stepwise manner.

SolventRationale
Sterile, distilled waterThe first choice for most peptides.
Dilute acidic solution (e.g., 10% acetic acid or 0.1% TFA)This compound has a net positive charge, and an acidic environment ensures that basic residues are fully protonated, increasing electrostatic repulsion between peptide molecules and enhancing solubility.[1][5]
Organic solvents (e.g., DMSO, DMF)For highly hydrophobic peptides, dissolving in a small amount of an organic solvent first can be effective.[1][9] The peptide stock can then be slowly added to the aqueous buffer with gentle stirring.[1]
  • Peptide Concentration: Attempt to dissolve the peptide at a lower concentration (e.g., ≤1 mg/mL).[5] High concentrations increase the likelihood of intermolecular interactions.

  • Reconstitution Technique:

    • Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.[1][7]

    • Add the selected solvent to the vial.

    • Gently vortex or sonicate the vial to aid dissolution.[5][10] Be cautious not to overheat the sample during sonication.

Issue 2: A clear this compound solution becomes cloudy or forms a precipitate over time.

Delayed aggregation can be caused by environmental factors affecting the stability of the peptide in solution.

cluster_1 Troubleshooting Workflow: Delayed Aggregation Start Start: Delayed Aggregation Evaluate_Buffer Evaluate Buffer Conditions (pH, Ionic Strength) Start->Evaluate_Buffer Storage_Conditions Check Storage Conditions (Temperature, Freeze-Thaw) Evaluate_Buffer->Storage_Conditions Additives Consider Solubility-Enhancing Additives Storage_Conditions->Additives Success Success: Stable Solution Additives->Success Stable Failure Aggregation Persists: Re-evaluate Experimental Design Additives->Failure Unstable

Caption: Troubleshooting workflow for delayed this compound aggregation.

Recommended Solutions:

  • Buffer Optimization:

    • pH: Maintain the pH of the buffer at least one to two units away from the isoelectric point (pI) of this compound to ensure a net charge and promote electrostatic repulsion.[8] For this compound, which is basic, a slightly acidic pH (e.g., pH 5-6) is recommended.[1]

    • Ionic Strength: The optimal salt concentration should be determined empirically. While low salt concentrations can sometimes aid solubility, high concentrations can cause "salting out."[5]

  • Inclusion of Additives: Certain additives can help to prevent peptide aggregation.

AdditiveRecommended ConcentrationMechanism of Action
L-Arginine50-100 mMActs as a chaotropic agent, disrupting the formation of intermolecular hydrogen bonds and reducing aggregation.[5]
Non-ionic Detergents (e.g., Tween 20)0.01% - 0.1%Coats hydrophobic patches on the peptide surface, preventing self-association.[4][11]
Glycerol5-20% (v/v)Acts as a cryoprotectant and stabilizer, favoring a more compact and soluble state of the peptide.[4]
  • Temperature Control: Store peptide solutions at 4°C or on ice during experiments to minimize the kinetics of aggregation.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 15-20 minutes.[1]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]

  • To prepare a high-concentration stock solution (e.g., 10 mM), carefully add the appropriate volume of a suitable solvent (e.g., sterile water, 10% acetic acid, or DMSO) to the vial.[1]

  • Gently vortex or sonicate the vial until the peptide is completely dissolved.[1]

  • Visually inspect the solution to ensure there are no particulates. A properly solubilized peptide solution should be clear.[1]

  • If the stock solution was prepared in an organic solvent, slowly add it dropwise to a stirring aqueous buffer to achieve the final working concentration.[1]

  • Aliquot the stock solution into single-use, low-retention polypropylene (B1209903) tubes and store at -20°C or colder.[1]

Protocol 2: Small-Scale Solubility Test

Before dissolving the entire peptide sample, it is prudent to perform a small-scale solubility test.

  • Weigh out a small, known amount of the lyophilized this compound peptide.

  • Attempt to dissolve the peptide in a calculated volume of the primary solvent of choice (e.g., sterile water) to achieve the desired concentration.

  • Observe the solution for any cloudiness or precipitates.

  • If the peptide is not soluble, try gentle vortexing or sonication.[10]

  • If insolubility persists, sequentially test other solvents from the recommended list (e.g., dilute acetic acid, then DMSO) on separate small aliquots of the peptide.

  • Once an effective solvent is identified, use it for the reconstitution of the entire sample.

By following these guidelines and protocols, researchers can effectively troubleshoot and prevent aggregation issues with this compound, ensuring the reliability and reproducibility of their experimental results.

References

Technical Support Center: TRAP-14 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the appearance of non-specific bands when using the TRAP-14 antibody in Western Blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific bands in a Western Blot?

A1: Non-specific bands in Western Blotting can arise from several factors. Key causes include:

  • Antibody Concentration: Both primary and secondary antibody concentrations being too high is a frequent cause of non-specific binding and high background.[1][2][3]

  • Insufficient Blocking: Incomplete blocking of the membrane allows antibodies to bind to unoccupied sites, leading to background noise and extra bands.[2][4]

  • Inadequate Washing: Insufficient washing steps fail to remove unbound or weakly bound antibodies, contributing to background signal.[1][5]

  • Protein Overload: Loading too much protein in the gel can lead to "ghost bands" and other artifacts.[6]

  • Antibody Specificity: The primary antibody may have cross-reactivity with other proteins that share similar epitopes.[7] Polyclonal antibodies, by nature, may bind to more off-target proteins than monoclonal antibodies.[6]

  • Sample Degradation: Protein degradation by proteases can result in multiple bands at lower molecular weights than expected.[6]

  • Post-Translational Modifications: Modifications like glycosylation can cause the target protein to run at a higher molecular weight or appear as multiple bands.[7]

  • Protein Isoforms or Splice Variants: The antibody may be detecting different isoforms of the target protein.[6][7]

Q2: My secondary antibody appears to be causing the non-specific bands. How can I confirm and fix this?

A2: To determine if your secondary antibody is the source of non-specific signal, you should run a control blot that includes all steps and reagents, but omits the primary antibody.[1] If bands still appear, the secondary antibody is binding non-specifically. To fix this, try the following:

  • Decrease the concentration of the secondary antibody.[7]

  • Ensure your blocking buffer is compatible and effective.

  • Increase the number and duration of washing steps after secondary antibody incubation.[4]

  • Consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with proteins from other species.

Q3: Can the choice of membrane affect non-specific binding?

A3: Yes, the membrane type can influence background and non-specific signals. Polyvinylidene difluoride (PVDF) membranes have a higher protein binding capacity, which can increase sensitivity but may also lead to higher background compared to nitrocellulose membranes.[1][3] If your target protein is abundant, switching to a nitrocellulose membrane might help reduce non-specific binding.[1][3] Also, ensure PVDF membranes are properly activated with methanol (B129727) and that membranes do not dry out during the procedure, as this can cause high background.[3][8]

Q4: How do I choose the right blocking buffer?

A4: The choice of blocking buffer is critical and depends on the specific antibody and detection system.[9]

  • Non-fat Dry Milk: A common and cost-effective blocker (typically 3-5% in TBST). However, it contains phosphoproteins (like casein) and biotin, which can interfere with the detection of phosphorylated proteins or when using avidin-biotin detection systems.[10]

  • Bovine Serum Albumin (BSA): Also used at 3-5% in TBST, BSA is a good all-purpose blocker and is preferred for phospho-specific antibodies as it is low in phosphoproteins.[9]

  • Commercial/Specialized Buffers: Various commercial blocking buffers are available, including protein-free options, which can be beneficial for antibodies with high cross-reactivity to protein-based blockers.[2][11]

Troubleshooting Guide for Non-Specific Bands

This section provides a systematic approach to resolving issues with non-specific bands when using the this compound antibody.

Optimization of Antibody Concentrations

High antibody concentration is a primary cause of non-specific bands.[1][2] It is crucial to titrate both primary and secondary antibodies to find the optimal dilution.

ParameterStandard RangeOptimization Strategy
Primary Antibody Dilution 1:500 - 1:5000Start with the manufacturer's recommended dilution. If non-specific bands appear, increase the dilution (e.g., from 1:1000 to 1:2000, 1:5000, etc.).
Secondary Antibody Dilution 1:5,000 - 1:200,000Titrate the secondary antibody to find the lowest concentration that still provides a strong signal for the target protein with minimal background.[12]
Incubation Temperature Room Temp (1-2 hr) or 4°C (overnight)Incubating the primary antibody overnight at 4°C can help decrease non-specific binding.[2][4]
Enhancing Blocking and Washing Steps

Effective blocking and thorough washing are essential for reducing background and non-specific signals.[1][5]

ParameterStandard ProtocolOptimization Strategy
Blocking Buffer 5% non-fat milk or 5% BSA in TBSTIf background is high, try switching the blocking agent (e.g., from milk to BSA).[4] Also, ensure the blocking buffer is made fresh.[1]
Blocking Duration 1 hour at Room TemperatureIncrease blocking time to 2 hours at room temperature or perform it overnight at 4°C.
Washing Steps 3 washes, 5-10 minutes each in TBSTIncrease the number of washes to 4-5 and the duration of each wash to 10-15 minutes.[4][6] Ensure the wash buffer volume is sufficient to fully submerge the membrane.[5]
Detergent in Wash Buffer 0.05% - 0.1% Tween-20 in TBS or PBSIncreasing the Tween-20 concentration to 0.1% can help reduce background. For persistent issues, a stronger detergent like NP-40 might be used.[1][6]

Detailed Experimental Protocol: Western Blotting

This protocol is a general guideline. Optimization may be required for your specific experimental conditions.

1. Sample Preparation:

  • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail to prevent protein degradation.[7][12]
  • Keep samples on ice throughout the procedure.[12]
  • Determine protein concentration using a standard assay (e.g., BCA assay).
  • Load 20-30 µg of total protein per lane.[6]

2. SDS-PAGE:

  • Separate protein samples on a polyacrylamide gel with an appropriate percentage to resolve your protein of interest.
  • Run the gel at a constant voltage according to the manufacturer's instructions, avoiding excessive voltage which can cause "smiling" bands.[13]

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
  • For PVDF, pre-activate the membrane in 100% methanol for 30 seconds.
  • Ensure no air bubbles are trapped between the gel and the membrane.[7]
  • Perform the transfer according to the transfer system's protocol (wet, semi-dry).

4. Blocking:

  • After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
  • Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[1]

5. Primary Antibody Incubation:

  • Dilute the this compound primary antibody in fresh blocking buffer to the optimized concentration.
  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1]

6. Washing:

  • Remove the primary antibody solution.
  • Wash the membrane three to five times with TBST for 10-15 minutes each at room temperature with agitation.[4]

7. Secondary Antibody Incubation:

  • Dilute the appropriate HRP-conjugated secondary antibody in fresh blocking buffer to its optimized concentration.
  • Incubate the membrane for 1-2 hours at room temperature with gentle agitation.

8. Final Washes:

  • Repeat the washing step as described in step 6 to remove unbound secondary antibody.

9. Detection:

  • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  • Capture the signal using an imaging system or X-ray film. Avoid overexposing the membrane, which can lead to high background.[8]

Visual Guides

Troubleshooting_Workflow Start Non-Specific Bands Observed with this compound Antibody Check_Secondary Run Secondary Antibody Control (No Primary Ab) Start->Check_Secondary Secondary_Bands Bands Present? Check_Secondary->Secondary_Bands Fix_Secondary Decrease Secondary Ab Conc. Increase Washes Secondary_Bands->Fix_Secondary Yes Optimize_Primary Titrate Primary Antibody (Increase Dilution) Secondary_Bands->Optimize_Primary No Fix_Secondary->Check_Secondary Primary_OK Bands Still Present? Optimize_Primary->Primary_OK Optimize_Blocking Optimize Blocking (Switch Agent, Increase Time) Primary_OK->Optimize_Blocking Yes End Clean Blot Primary_OK->End No Blocking_OK Bands Still Present? Optimize_Blocking->Blocking_OK Optimize_Washing Optimize Washing (Increase # and Duration) Blocking_OK->Optimize_Washing Yes Blocking_OK->End No Washing_OK Bands Still Present? Optimize_Washing->Washing_OK Check_Sample Review Sample Prep (Check for Degradation, Overload) Washing_OK->Check_Sample Yes Washing_OK->End No Check_Sample->Optimize_Primary

Caption: Troubleshooting workflow for non-specific bands.

Antibody_Binding cluster_0 Ideal Scenario: Specific Binding cluster_1 Problem: Non-Specific Binding Membrane1 Membrane TRAP14 This compound Protein (Target) TRAP14->Membrane1 Blocker1 Blocking Agent Blocker1->Membrane1 Occupies non-specific sites Antibody1 This compound Antibody Antibody1->TRAP14 Binds specifically Membrane2 Membrane TRAP14_2 This compound Protein (Target) TRAP14_2->Membrane2 OtherProtein Other Protein OtherProtein->Membrane2 Antibody2 This compound Antibody Antibody2->TRAP14_2 Specific Binding (Desired Signal) Antibody2->OtherProtein Cross-Reactivity (Non-Specific Band) Antibody2->UnblockedSite Binding to Membrane (High Background)

Caption: Diagram of specific vs. non-specific antibody binding.

References

Technical Support Center: Immunofluorescence (IF)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding high background staining in immunofluorescence experiments, with a specific focus on TRAP-14 (14-3-3 sigma).

Frequently Asked Questions (FAQs)

Q1: I am observing high background in my this compound immunofluorescence staining. What are the most common causes?

High background fluorescence can obscure your specific signal and lead to incorrect interpretations. The primary causes can be grouped into two main categories: non-specific antibody binding and autofluorescence.

  • Non-specific Antibody Binding: This occurs when primary or secondary antibodies bind to unintended targets in your sample. Common reasons include excessively high antibody concentrations, insufficient blocking, or inadequate washing between steps.[1][2][3][4]

  • Autofluorescence: This is inherent fluorescence from the biological sample itself. It can be caused by endogenous molecules like collagen, elastin, and lipofuscin, or it can be induced by aldehyde-based fixatives like formalin.[5][6][7][8]

To identify the source, it is crucial to run the proper controls. A "secondary antibody only" control (omitting the primary antibody) will help determine if the secondary antibody is binding non-specifically.[2] Examining an unstained sample under the microscope will reveal the level of endogenous autofluorescence.[5]

Q2: My this compound staining appears diffuse throughout the cell, not localized. How do I know if this is real or background?

Determining the specificity of a diffuse signal requires understanding the expected localization of your target protein. This compound is a member of the 14-3-3 protein family, which is known to shuttle between the cytoplasm and the nucleus.[9] These proteins often sequester their binding partners in the cytoplasm, preventing them from entering the nucleus.[10] Therefore, a signal that is present in both the cytoplasm and nucleus could be specific.

To confirm specificity, you should:

  • Perform a titration: Systematically dilute your primary antibody to find the optimal concentration that provides the best signal-to-noise ratio.[11][12] High concentrations can lead to non-specific binding that appears as diffuse background.[3][13]

  • Use positive and negative controls: Use cell lines or tissues known to express high and low levels of this compound, respectively, to validate your antibody's performance.[12]

  • Check antibody validation data: Ensure the primary antibody has been validated for immunofluorescence applications.[14]

Q3: How can I reduce autofluorescence in my tissue samples?

Autofluorescence can be a significant issue, especially in formalin-fixed tissues.[7][15] Several methods can be employed to quench or reduce this background:

  • Sudan Black B (SBB): A lipophilic dye that is effective at quenching autofluorescence from lipofuscin, a pigment that accumulates with age in many tissues.[16][17]

  • Commercial Quenching Reagents: Products like TrueBlack™ or TrueVIEW® are specifically designed to reduce autofluorescence from various sources, including red blood cells and collagen.[6][8][16]

  • Photobleaching: Exposing the sample to a light source before staining can sometimes reduce autofluorescence.[18]

  • Chemical Treatments: Treatments with sodium borohydride (B1222165) or ammonium (B1175870) chloride can help quench aldehyde-induced autofluorescence.[15][16]

It's important to note that some quenching methods may also reduce the specific signal, so optimization may be required.[6][19]

Troubleshooting Guide for High Background

This table summarizes common issues, their potential causes, and recommended solutions to reduce background in your this compound immunofluorescence experiments.

Observed Problem Potential Cause Recommended Solution & Rationale
High background in all channels, including unstained sample. Autofluorescence: Endogenous fluorescence from tissue components (e.g., collagen, lipofuscin) or fixation-induced fluorescence.[5][7]Treat slides with an autofluorescence quenching agent (e.g., Sudan Black B, TrueBlack™) before antibody incubation.[6][16][17]
High background in stained sample, but not in secondary-only control. Primary antibody concentration too high: Excess antibody leads to binding at low-affinity, non-target sites.[1][2][3][4]Perform a primary antibody titration experiment to determine the optimal dilution that maximizes the signal-to-noise ratio.[11][12]
High background in secondary-only control. Secondary antibody non-specific binding: Secondary antibody may bind to endogenous immunoglobulins or other sample components.[2][7]1. Use a secondary antibody that has been pre-adsorbed against the species of your sample. 2. Increase blocking time or change the blocking agent (e.g., from BSA to normal serum from the secondary antibody host species).[1][2][20]
Diffuse, even background across the entire slide. Insufficient blocking: Non-specific protein binding sites on the sample are not adequately saturated.[1][3]Increase blocking incubation time (e.g., from 30 min to 1 hour) or increase the concentration of the blocking agent (e.g., 1-5% BSA or 5-10% normal serum).[1][20]
Speckled or punctate background. Antibody aggregation: Freeze-thaw cycles can cause antibodies to form aggregates that stick to the sample.Centrifuge the primary and secondary antibody dilutions (e.g., 10,000 x g for 10 min at 4°C) before applying to the sample.
High background and weak specific signal. Inadequate washing: Unbound antibodies are not sufficiently washed away, contributing to noise.[1][3][13]Increase the number (e.g., 3x to 5x) and duration (e.g., 5 to 10 minutes each) of wash steps after primary and secondary antibody incubations. Adding a mild detergent like 0.1% Tween-20 to the wash buffer can also help.[21]
High background after long incubation. Incubation conditions: Longer incubation times at room temperature can sometimes increase non-specific binding.[11]Switch from room temperature incubation to overnight incubation at 4°C. This often improves the specificity of antibody binding.[11][12]

Visual Troubleshooting and Experimental Workflows

The following diagrams illustrate the logical steps for troubleshooting high background and the standard workflow for an immunofluorescence experiment.

TroubleshootingWorkflow start High Background Observed check_autofluor Examine Unstained Control: Is background present? start->check_autofluor check_secondary Examine Secondary-Only Control: Is background present? check_autofluor->check_secondary No autofluor_pos Yes: Autofluorescence check_autofluor->autofluor_pos Yes secondary_pos Yes: Secondary Ab Issue check_secondary->secondary_pos Yes primary_issue No: Primary Ab or Protocol Issue check_secondary->primary_issue No solve_autofluor Apply Quenching Protocol (e.g., Sudan Black B) autofluor_pos->solve_autofluor solve_secondary 1. Use Pre-adsorbed Secondary 2. Optimize Blocking secondary_pos->solve_secondary solve_primary 1. Titrate Primary Antibody 2. Optimize Wash Steps 3. Optimize Incubation Time/Temp primary_issue->solve_primary end Optimized Staining solve_autofluor->end solve_secondary->end solve_primary->end

Caption: A flowchart for systematically troubleshooting high background in IF.

IF_Workflow cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_final Imaging A 1. Cell Seeding / Tissue Sectioning B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., 0.25% Triton X-100) B->C D 4. Blocking (e.g., 5% Normal Serum, 1 hr) C->D E 5. Primary Antibody Incubation (Anti-TRAP-14, 4°C O/N) D->E F 6. Wash (3x5 min in PBST) E->F G 7. Secondary Antibody Incubation (Fluorophore-conjugated, 1 hr RT) F->G H 8. Wash (3x5 min in PBST) G->H I 9. Counterstain (Optional) (e.g., DAPI) H->I J 10. Mounting I->J K 11. Imaging (Confocal/Fluorescence Microscope) J->K

Caption: A standard experimental workflow for indirect immunofluorescence.

Detailed Protocol: Immunofluorescence Staining to Minimize Background

This protocol provides a robust starting point for staining cultured cells for this compound. Modifications may be necessary depending on the specific cell line and primary antibody used.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% (v/v) Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 1% BSA in PBS with 0.1% Tween-20 (PBST)

  • Primary Antibody: Anti-TRAP-14 antibody, diluted in Blocking Buffer

  • Secondary Antibody: Fluorophore-conjugated goat anti-rabbit/mouse IgG (select based on primary antibody host), diluted in Blocking Buffer

  • Wash Buffer: 0.1% Tween-20 in PBS (PBST)

  • Nuclear Counterstain: DAPI (1 µg/mL) in PBS

  • Mounting Medium: Anti-fade mounting medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate to ~70-80% confluency.

  • Fixation:

    • Gently wash cells twice with ice-cold PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets like this compound.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.[1][20]

  • Primary Antibody Incubation:

    • Dilute the anti-TRAP-14 primary antibody to its optimal concentration (determined by titration) in Blocking Buffer.

    • Aspirate the blocking solution and add the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber. This condition often yields higher specificity.[11][12]

  • Washing:

    • Wash the cells three times with PBST for 5-10 minutes each to remove unbound primary antibody.[3][13]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.

    • Incubate for 1-2 hours at room temperature in a humidified, dark chamber.

  • Final Washes & Counterstaining:

    • Wash the cells three times with PBST for 5-10 minutes each in the dark.

    • Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Perform one final wash with PBS for 5 minutes.

  • Mounting:

    • Carefully remove the coverslip from the well and wick away excess liquid.

    • Mount the coverslip cell-side down onto a glass slide using a drop of anti-fade mounting medium.

    • Seal the edges with clear nail polish and allow to dry.

  • Imaging:

    • Store slides at 4°C in the dark until ready for imaging with a fluorescence or confocal microscope. Use consistent acquisition settings across all experimental conditions and controls.

References

TRAP-14 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of TRAP-14 (Thrombin Receptor Activator Peptide 14) amide.

Frequently Asked Questions (FAQs)

Q1: What is this compound amide and what is its primary mechanism of action?

A1: this compound amide is a synthetic 14-amino acid peptide that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1).[1] It mimics the action of the native tethered ligand of PAR-1 that is exposed upon cleavage by proteases like thrombin.[2] By activating PAR-1, a G-protein coupled receptor (GPCR), this compound amide initiates a cascade of intracellular signaling events that can lead to various cellular responses, most notably platelet activation and aggregation.[1][3]

Q2: What are the main challenges when working with this compound amide?

A2: The primary challenges associated with this compound amide are related to its solubility and stability. Due to its hydrophobic amino acid residues, this compound amide has limited solubility in neutral aqueous solutions.[4] Furthermore, as a peptide, it is susceptible to degradation, particularly in solution, which can lead to a loss of biological activity and inconsistent experimental results.

Q3: How should lyophilized this compound amide be stored to ensure its stability?

A3: To maintain its integrity, lyophilized this compound amide should be stored at -20°C or colder in a tightly sealed container with a desiccant to protect it from moisture.[4] Under these conditions, the peptide can remain stable for several years.[4] It is advisable to avoid frequent temperature fluctuations.

Q4: What is the recommended procedure for reconstituting this compound amide?

A4: Due to its hydrophobic nature, this compound amide is best dissolved in a non-polar organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution.[4] Before opening the vial, allow it to equilibrate to room temperature in a desiccator to prevent condensation. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Add the desired volume of DMSO and gently vortex or sonicate to ensure complete dissolution. For subsequent dilutions into aqueous buffers, it is recommended to use a slightly acidic buffer (pH 5-6) to improve solubility.[4]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers

Potential Causes:

  • Hydrophobicity: The amino acid sequence of this compound amide contains several hydrophobic residues, leading to poor solubility in neutral aqueous solutions.[4]

  • Isoelectric Point: At a pH close to its isoelectric point, the net charge of the peptide is minimal, reducing its solubility and promoting aggregation.

  • Improper Reconstitution: Direct reconstitution in a neutral aqueous buffer without an initial organic solvent step can lead to incomplete dissolution and precipitation.

Solutions:

  • Use of Organic Solvents: Prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO.[4]

  • Acidic pH: The net positive charge of this compound amide at neutral pH can be increased in acidic conditions, which enhances solubility.[4] Attempt to dissolve the peptide in a small amount of a sterile, dilute acid (e.g., 10% acetic acid) before diluting it with your experimental buffer.

  • Sonication: If precipitates are observed, gentle sonication of the solution in an ultrasonic bath can help to break down aggregates and improve dissolution.

Issue 2: Inconsistent or Low Agonist Activity

Potential Causes:

  • Peptide Degradation: Improper storage of stock solutions, especially repeated freeze-thaw cycles, can lead to peptide degradation and loss of activity.[4]

  • Inaccurate Concentration: Errors in pipetting or incomplete initial dissolution can result in a lower-than-expected peptide concentration.

  • Assay System Issues: The cells or platelets being used may have low expression of PAR-1 or a desensitized signaling pathway.

Solutions:

  • Proper Aliquoting and Storage: Aliquot the stock solution into single-use volumes in low-retention polypropylene (B1209903) tubes and store at -20°C or colder to avoid multiple freeze-thaw cycles.[4] Solutions are generally stable for up to 30 days at -20°C.[4]

  • Fresh Working Solutions: Prepare fresh working solutions from a properly stored stock for each experiment.

  • Concentration Verification: If possible, verify the peptide concentration using analytical methods like HPLC. Perform a dose-response curve to determine the optimal concentration for your specific assay.[4]

  • Positive Controls: Include a known PAR-1 agonist as a positive control to validate the responsiveness of your assay system.

Quantitative Data Summary

Table 1: this compound Amide Storage and Stability Recommendations

Storage FormatTemperatureDurationKey Recommendations
Lyophilized Powder-20°C or colderSeveral yearsStore in a sealed container with a desiccant. Avoid moisture and frequent temperature changes.[4]
In Solution (Stock)-20°C or colderUp to 30 daysAliquot into single-use volumes to prevent freeze-thaw cycles. Use a sterile, slightly acidic (pH 5-6) buffer for aqueous stocks.[4]

Table 2: this compound Amide Solubility Guidelines

SolventSolubilityRecommendations
Water (neutral pH)PoorNot recommended for initial reconstitution.[4]
Dilute Acetic Acid (e.g., 10%)ImprovedCan be used to aid dissolution before dilution in aqueous buffers.[4]
DMSO (Dimethyl Sulfoxide)GoodRecommended for preparing high-concentration stock solutions.[4]
DMF (Dimethylformamide)GoodAn alternative organic solvent for stock solution preparation.[4]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Amide
  • Allow the vial of lyophilized this compound amide to equilibrate to room temperature in a desiccator for 15-20 minutes.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • To prepare a high-concentration stock solution (e.g., 10 mM), carefully add the appropriate volume of anhydrous DMSO to the vial.

  • Gently vortex or sonicate the vial until the peptide is completely dissolved.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into single-use, low-retention polypropylene tubes.

  • Store the aliquots at -20°C or colder.[4]

Protocol 2: Platelet Aggregation Assay using this compound Amide

This protocol outlines a general procedure for a platelet aggregation assay using light transmission aggregometry (LTA).

  • Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes.[5]

  • Standardize Platelet Count: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Instrument Calibration: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.

  • Assay Procedure:

    • Pipette the standardized PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

    • Allow the baseline to stabilize for 1-2 minutes.

    • Add the this compound amide working solution to the PRP to achieve the desired final concentration (a typical starting concentration is 10-30 µM).[5][6]

    • Record the change in light transmission for 5-10 minutes to monitor platelet aggregation.

  • Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission from the baseline.

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Activation cluster_downstream Downstream Effectors This compound This compound PAR-1 PAR-1 (GPCR) This compound->PAR-1 Binds & Activates Gq Gq PAR-1->Gq Activates G12_13 G12/13 PAR-1->G12_13 Activates PLCb PLCβ Gq->PLCb RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLCb->PIP2 Hydrolyzes RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC Platelet_Activation Platelet Shape Change, Granule Secretion, Aggregation PKC->Platelet_Activation RhoA->Platelet_Activation

Caption: this compound amide activation of PAR-1 signaling cascade.

Troubleshooting_Workflow Start Experiment Failure (e.g., no aggregation) Check_Solubility Is the peptide fully dissolved? Start->Check_Solubility Check_Activity Is the peptide biologically active? Check_Solubility->Check_Activity Yes Troubleshoot_Solubility Troubleshoot Solubility: - Use DMSO for stock - Use acidic buffer - Sonicate Check_Solubility->Troubleshoot_Solubility No Check_Assay Is the assay system responsive? Check_Activity->Check_Assay Yes Troubleshoot_Activity Troubleshoot Activity: - Prepare fresh solutions - Check storage conditions - Perform dose-response Check_Activity->Troubleshoot_Activity No Troubleshoot_Assay Troubleshoot Assay: - Use positive control - Check cell/platelet viability - Calibrate instruments Check_Assay->Troubleshoot_Assay No Success Successful Experiment Check_Assay->Success Yes Troubleshoot_Solubility->Start Troubleshoot_Activity->Start Troubleshoot_Assay->Start

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Improving TRAP-14 Enzymatic Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Thioredoxin-Related Protein of 14 kDa (TRAP-14), also known as Thioredoxin Domain-Containing Protein 17 (TXNDC17), enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its enzymatic function?

A1: this compound (TRP14) is a 14 kDa member of the thioredoxin (Trx) superfamily of proteins. It functions as a disulfide reductase, playing a crucial role in cellular redox regulation.[1][2] Unlike the canonical thioredoxin (Trx1), this compound has a distinct substrate specificity. It is efficiently reduced by cytosolic Thioredoxin Reductase 1 (TrxR1) using NADPH as a cofactor.[1] Key enzymatic activities of this compound include the reduction of L-cystine to cysteine, which supports glutathione (B108866) synthesis, and the denitrosylation of S-nitrosylated proteins, thereby modulating nitric oxide (NO) signaling.[1][3][4]

Q2: What is the principle behind the this compound enzymatic assay?

A2: A common method for measuring this compound activity is a coupled enzymatic assay. In this system, TrxR1 continuously reduces the oxidized this compound using NADPH. The reduced this compound then reduces a specific substrate, such as L-cystine. The enzymatic activity is quantified by monitoring the decrease in NADPH concentration, which is measured by the decrease in absorbance at 340 nm.[5]

Q3: What are the key substrates for this compound, and how do they differ from Trx1 substrates?

A3: this compound exhibits a distinct substrate preference compared to Trx1. While both are part of the thioredoxin system, this compound does not efficiently reduce classic Trx1 substrates like insulin, ribonucleotide reductase, or peroxiredoxins.[6][7] this compound is, however, highly efficient in reducing L-cystine and S-nitrosylated proteins.[1][3][4] This substrate specificity allows for the targeted study of this compound's biological roles.

Q4: How can I ensure the quality and activity of my recombinant this compound enzyme?

A4: Proper storage and handling are critical for maintaining this compound activity. Lyophilized protein should be stored at -20°C or colder.[8] Upon reconstitution, it is recommended to aliquot the enzyme into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to denaturation and loss of activity.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal Inactive Enzyme: this compound, TrxR1, or both may be inactive due to improper storage or handling.- Ensure enzymes have been stored at the correct temperature (-80°C for long-term storage). - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - Run a positive control with a known active enzyme batch to verify assay components.
Sub-optimal Substrate Concentration: The concentration of L-cystine or other substrates may be too low.- Perform a substrate titration to determine the optimal concentration. For L-cystine, concentrations in the range of 250-500 µM have been used.[3]
Incorrect Buffer Composition: The pH, ionic strength, or presence of interfering substances in the assay buffer can inhibit enzyme activity.- The optimal pH for the coupled assay is typically around 7.5. Use a buffer like TE (Tris-HCl, EDTA) at pH 7.5.[9] - Ensure the buffer does not contain substances that interfere with the assay, such as high concentrations of detergents or certain metal ions.
Degraded NADPH: NADPH is unstable and can degrade upon improper storage or handling.- Prepare fresh NADPH solutions for each experiment. - Store NADPH stock solutions at -20°C in the dark.
High Background Signal Contamination of Reagents: Reagents may be contaminated with other reducing agents or enzymes.- Use high-purity reagents and sterile, nuclease-free water. - Prepare fresh buffers and solutions for each experiment.
Non-enzymatic Reduction of Substrate: Some substrates may be unstable and undergo non-enzymatic reduction.- Run a blank reaction containing all components except the enzyme to measure the rate of non-enzymatic substrate reduction. Subtract this rate from the sample readings.
Poor Reproducibility Inaccurate Pipetting: Inconsistent volumes of enzyme, substrate, or cofactors will lead to variable results.- Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of reagents for multiple reactions to minimize pipetting errors.
Temperature Fluctuations: Enzyme activity is sensitive to temperature.- Ensure all reagents are at the assay temperature before starting the reaction. - Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay.

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound and Trx1 with L-cystine

EnzymeKm (µM)kcat/Km (min-1µM-1)
This compound 0.82,217[3][4]
Trx1 4.3418[3][4]

This data demonstrates that this compound is a more efficient L-cystine reductase than Trx1, as indicated by its lower Km and higher catalytic efficiency (kcat/Km) when coupled with TrxR1.[3][4]

Experimental Protocols

Detailed Protocol for this compound Enzymatic Assay using L-cystine

This protocol describes a continuous spectrophotometric assay to measure the L-cystine reductase activity of this compound by monitoring NADPH consumption at 340 nm.

Materials:

  • Recombinant human this compound

  • Recombinant human Thioredoxin Reductase 1 (TrxR1)

  • NADPH

  • L-cystine

  • TE Buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm at regular intervals

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-cystine in TE buffer. Due to its limited solubility, gentle heating or sonication may be required.

    • Prepare fresh NADPH stock solution in TE buffer and keep it on ice, protected from light.

    • Dilute this compound and TrxR1 to their final working concentrations in TE buffer.

  • Assay Setup:

    • Prepare a master mix containing TE buffer, NADPH, and L-cystine.

    • Add the master mix to the wells of a 96-well plate.

    • Include the following controls:

      • No-enzyme control: Master mix without any enzyme to measure non-enzymatic NADPH oxidation.

      • No-TRAP-14 control: Master mix with TrxR1 only to assess any direct reduction of L-cystine by TrxR1.

      • No-TrxR1 control: Master mix with this compound only to confirm the dependency on TrxR1 for this compound reduction.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the enzyme(s) (this compound and/or TrxR1) to the appropriate wells.

    • The final reaction volume is typically 200 µL.[9]

    • Suggested final concentrations in the reaction mixture:

      • This compound: 2 µM[9]

      • TrxR1: 10 nM[9]

      • NADPH: 250 µM[3]

      • L-cystine: 250-500 µM[3]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 25°C or 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the reaction curve.

    • Use the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1) to convert the change in absorbance to the concentration of NADPH consumed per unit of time.

    • Subtract the rate of the no-enzyme control from the rates of the sample reactions to obtain the net enzymatic rate.

Visualizations

TRAP14_Workflow cluster_TrxR1_cycle TrxR1 Catalytic Cycle cluster_TRAP14_cycle This compound Catalytic Cycle NADPH NADPH NADP NADP+ NADPH->NADP e- TrxR1_ox TrxR1 (oxidized) NADPH->TrxR1_ox Spectrophotometer Monitor A340 nm (NADPH consumption) NADPH->Spectrophotometer TrxR1_red TrxR1 (reduced) TrxR1_ox->TrxR1_red TrxR1 reduction TRAP14_ox This compound (oxidized) TrxR1_red->TRAP14_ox e- TrxR1_red->TRAP14_ox TRAP14_red This compound (reduced) TRAP14_ox->TRAP14_red this compound reduction Substrate_ox Substrate (oxidized) e.g., L-cystine TRAP14_red->Substrate_ox e- TRAP14_red->Substrate_ox Substrate_red Substrate (reduced) e.g., Cysteine Substrate_ox->Substrate_red Substrate reduction TRAP14_Signaling TRAP14 This compound LC8 LC8 (Dynein Light Chain) TRAP14->LC8 Reduces STAT3 STAT3 TRAP14->STAT3 Modulates Signaling PTP1B PTP1B (oxidized) TRAP14->PTP1B Reduces & Activates NitrosylatedProteins S-Nitrosylated Proteins TRAP14->NitrosylatedProteins Denitrosylates Cystine L-cystine TRAP14->Cystine Reduces TrxR1 TrxR1 TrxR1->TRAP14 NADPH NADPH NADPH->TrxR1 IkappaB IκB LC8->IkappaB Binds & Stabilizes NFkappaB NF-κB IkappaB->NFkappaB Inhibits GeneExpression Gene Expression (Inflammation, Survival) NFkappaB->GeneExpression Activates PTP1B_active PTP1B (active) DenitrosylatedProteins Denitrosylated Proteins NitrosylatedProteins->DenitrosylatedProteins Cysteine Cysteine Cystine->Cysteine GSH_synthesis Glutathione Synthesis Cysteine->GSH_synthesis

References

Technical Support Center: Troubleshooting CRISPR/Cas9 Editing Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during CRISPR/Cas9 gene editing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low CRISPR/Cas9 editing efficiency?

Low editing efficiency in CRISPR-Cas9 experiments can stem from several factors. The most common culprits include suboptimal single-guide RNA (sgRNA) design, inefficient delivery of CRISPR components into the target cells, the specific characteristics of the cell line being used, and issues with the Cas9 nuclease itself.[1] It is also crucial to verify your analysis method, as some assays may underestimate the actual editing efficiency. To systematically troubleshoot, it's recommended to start by evaluating your sgRNA design and the delivery method, as these are often the most critical variables.[1]

Q2: How can I improve the design of my sgRNA for higher on-target activity?

The design of your sgRNA is paramount for successful gene editing.[1][2] Here are key considerations for optimizing your sgRNA:

  • Target Site Selection: Choose a target sequence within a coding exon, preferably near the 5' end of the gene, to maximize the chances of generating a loss-of-function mutation. Ensure the target site has a compatible Protospacer Adjacent Motif (PAM) for the specific Cas9 variant you are using (e.g., NGG for Streptococcus pyogenes Cas9).[1][3]

  • On-Target Scoring: Utilize bioinformatics tools to predict the on-target activity of your sgRNA. These tools use algorithms based on features like GC content, melting temperature, and chromatin accessibility to score and rank potential sgRNAs.[1][4][5]

  • Off-Target Analysis: To minimize unintended edits, use software to screen for potential off-target sites across the genome.[1][6]

  • Test Multiple sgRNAs: It is highly recommended to design and test 3-5 different sgRNAs for each target gene to identify the most effective one empirically.[1][3][7]

Q3: My sgRNA design seems correct, but the editing efficiency is still low. What should I check next?

If you are confident in your sgRNA design, the next step is to assess the delivery of CRISPR components into your target cells. Several factors can influence delivery efficiency:

  • Delivery Method: The choice of delivery method—such as lipid-based transfection, electroporation, or viral vectors—is critical and can vary significantly between cell types.[8][9][10][11] For hard-to-transfect cells, electroporation or viral delivery may be more effective.[7]

  • Transfection Efficiency: It is essential to optimize your transfection protocol for your specific cell line. This includes optimizing cell density, reagent concentrations, and incubation times.[12] You can assess transfection efficiency using a reporter plasmid (e.g., expressing GFP).

  • CRISPR Component Format: The format of the CRISPR components can also impact efficiency. Options include plasmid DNA, mRNA, or a ribonucleoprotein (RNP) complex (Cas9 protein pre-complexed with sgRNA).[8][13] RNPs often lead to faster editing and can have higher efficiency.[9][13]

Q4: How can I assess the activity of my Cas9 nuclease?

Ensuring the Cas9 nuclease is active is crucial. You can assess its activity using a functional assay. Several commercially available kits provide a simple way to measure Cas9 activity in your cells.[14][15][16][17] These assays often use a reporter system (e.g., GFP) that is disrupted upon successful Cas9-mediated cleavage, allowing for quantification by flow cytometry.[14][15]

Q5: What are off-target effects, and how can I minimize them?

Off-target effects occur when the CRISPR-Cas9 complex cuts at unintended genomic sites that are similar to the target sequence.[18][19][20][21] These unintended mutations can lead to unwanted cellular phenotypes and confound experimental results.[6] Strategies to minimize off-target effects include:

  • Careful sgRNA Design: Use bioinformatics tools to select sgRNAs with the lowest predicted off-target activity.[6][11]

  • High-Fidelity Cas9 Variants: Engineered Cas9 variants with increased specificity are available and can significantly reduce off-target cleavage.[4][22]

  • Use of RNP Complexes: Delivering the Cas9 protein and sgRNA as an RNP complex can limit the time the nuclease is active in the cell, thereby reducing the chances of off-target editing.[9]

  • Titration of CRISPR Components: Using the lowest effective concentration of Cas9 and sgRNA can help minimize off-target activity.[23]

Troubleshooting Guides

Low Editing Efficiency
Potential Cause Recommended Solution
Suboptimal sgRNA Design Redesign sgRNAs using updated bioinformatics tools. Test 3-5 different sgRNAs for your target gene to empirically identify the most efficient one.[1][7]
Inefficient Delivery Optimize your transfection protocol for your specific cell type.[12] Consider trying alternative delivery methods such as electroporation or viral vectors, especially for difficult-to-transfect cells.[7][8] Assess transfection efficiency with a reporter plasmid.
Low Cas9 Activity Confirm the expression and nuclear localization of your Cas9 protein. Use a functional Cas9 activity assay to verify that the nuclease is active in your cells.[14][15]
Cell Line-Specific Issues Some cell lines are inherently more difficult to edit due to factors like robust DNA repair mechanisms or poor transfection uptake.[7] If possible, test your CRISPR components in an easy-to-edit cell line (e.g., HEK293T) to confirm their efficacy.
Incorrect Analysis Method Some methods for detecting editing efficiency, like mismatch cleavage assays (e.g., T7E1), can underestimate the true editing rate.[24] Consider using next-generation sequencing (NGS) for a more accurate quantification of editing events.
High Off-Target Effects
Potential Cause Recommended Solution
Poor sgRNA Design Use stringent design parameters and bioinformatics tools to select sgRNAs with minimal predicted off-target sites.[6][11]
High Concentration of CRISPR Components Titrate the amount of Cas9 and sgRNA delivered to the cells to find the lowest concentration that still provides sufficient on-target editing.[23]
Prolonged Cas9 Expression Use Cas9 RNP delivery instead of plasmid-based expression to limit the duration of Cas9 activity in the cell.[9]
Standard Cas9 Nuclease Employ high-fidelity Cas9 variants that have been engineered for reduced off-target activity.[4][22]

Experimental Protocols

Protocol 1: T7 Endonuclease I (T7E1) Assay for Detection of On-Target Editing

This protocol provides a method for detecting insertions and deletions (indels) created by CRISPR-Cas9 at a specific genomic locus.

  • Genomic DNA Extraction: Harvest cells 48-72 hours post-transfection and extract genomic DNA using a commercially available kit.

  • PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity DNA polymerase. The PCR product should be between 400-800 bp.[1]

  • Denaturation and Re-annealing: Denature the PCR products by heating to 95°C, then slowly cool to room temperature to allow for the formation of heteroduplexes between wild-type and edited DNA strands.[1]

  • T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I. T7E1 recognizes and cleaves mismatched DNA heteroduplexes.

  • Gel Electrophoresis: Analyze the digested products on an agarose (B213101) gel. The presence of cleaved fragments indicates successful gene editing. The intensity of the cleaved bands relative to the undigested band can be used to estimate the editing efficiency.

Protocol 2: Delivery of Cas9/sgRNA Ribonucleoprotein (RNP) via Electroporation

This protocol describes the delivery of pre-complexed Cas9 protein and sgRNA into mammalian cells using electroporation.

  • sgRNA and Cas9 Preparation: Resuspend synthetic sgRNA and purified Cas9 protein in the appropriate buffers.

  • RNP Complex Formation: Mix the Cas9 protein and sgRNA at a specific molar ratio (e.g., 1:1.2) and incubate at room temperature for 10-20 minutes to allow for RNP complex formation.

  • Cell Preparation: Harvest cells and resuspend them in a suitable electroporation buffer at the desired concentration.

  • Electroporation: Mix the prepared cells with the Cas9 RNP complex and transfer to an electroporation cuvette. Deliver the electrical pulse using an electroporation device with optimized settings for your cell type.

  • Cell Recovery: Immediately after electroporation, transfer the cells to pre-warmed culture medium and incubate.

  • Analysis: Harvest cells at the desired time point (e.g., 48-72 hours) for downstream analysis of editing efficiency.

Visualizations

CRISPR_Workflow cluster_design 1. Design & Preparation cluster_delivery 2. Delivery cluster_editing 3. Genome Editing cluster_analysis 4. Analysis sgRNA_design sgRNA Design & Synthesis transfection Transfection / Electroporation / Transduction sgRNA_design->transfection cas9_prep Cas9 Preparation (Plasmid, mRNA, or Protein) cas9_prep->transfection donor_template Donor Template Design (for HDR) donor_template->transfection cell_culture Cell Culture & Incubation (48-72h) transfection->cell_culture genome_editing On-Target Cleavage & DNA Repair cell_culture->genome_editing gDNA_extraction Genomic DNA Extraction genome_editing->gDNA_extraction phenotype Phenotypic Analysis genome_editing->phenotype analysis Mismatch Cleavage Assay / NGS gDNA_extraction->analysis

Caption: A generalized experimental workflow for CRISPR/Cas9 gene editing.

Troubleshooting_Logic start Low Editing Efficiency check_sgrna 1. Review sgRNA Design: - On-target score? - Off-target analysis? - Correct PAM? start->check_sgrna sgrna_ok sgRNA Design OK check_sgrna->sgrna_ok  Yes redesign_sgrna Solution: Redesign and test multiple new sgRNAs. check_sgrna->redesign_sgrna  No check_delivery 2. Assess Delivery Method: - Transfection efficiency? - Correct vector/format? - Optimized protocol? sgrna_ok->check_delivery delivery_ok Delivery Method OK check_delivery->delivery_ok  Yes optimize_delivery Solution: Optimize delivery protocol or switch to a different method (e.g., RNP). check_delivery->optimize_delivery  No check_cas9 3. Check Cas9 Component: - Correct variant? - Expression confirmed? - RNP complex formation? delivery_ok->check_cas9 cas9_ok Cas9 Component OK check_cas9->cas9_ok  Yes validate_cas9 Solution: Use a validated Cas9 source and confirm expression/activity. check_cas9->validate_cas9  No check_cell_line 4. Evaluate Cell Line: - Hard-to-transfect? - High DNA repair activity? cas9_ok->check_cell_line test_easier_line Solution: Test in an easier-to-edit cell line or use enrichment strategies. check_cell_line->test_easier_line

Caption: A flowchart for systematically troubleshooting low CRISPR-Cas9 editing efficiency.[1]

References

Technical Support Center: Off-Target Effects of TRAP1 siRNA

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The query specified "TRAP-14". As this is not a standard gene or protein name, this guide focuses on TRAP1 (TNF Receptor-Associated Protein 1), a well-characterized mitochondrial chaperone. It is presumed that "this compound" was a typographical error. The principles and troubleshooting strategies discussed are broadly applicable to siRNA experiments for any gene target.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of off-target effects in TRAP1 siRNA experiments.

Frequently Asked Questions (FAQs)

Q1: What are siRNA off-target effects?

A1: Off-target effects are the unintended modulation of genes other than the intended target (in this case, TRAP1).[1][2] These effects arise when the siRNA guide strand binds to and silences other mRNAs with partial sequence homology.[3] This is a significant concern as it can lead to the misinterpretation of experimental results, attributing a phenotype to the knockdown of TRAP1 when it is, in fact, caused by the regulation of other genes.[1][4]

Q2: What is the primary mechanism of siRNA off-target effects?

A2: The most common mechanism for off-target effects is the siRNA acting like a microRNA (miRNA).[3][5] The "seed region" of the siRNA guide strand (nucleotides 2-8 from the 5' end) can bind to the 3' untranslated region (3' UTR) of unintended mRNA targets with imperfect complementarity, leading to their translational repression or degradation.[3][4][6]

Q3: What is TRAP1 and what are its primary functions?

A3: TRAP1 is a mitochondrial chaperone protein belonging to the Heat Shock Protein 90 (Hsp90) family.[7][8] It plays a crucial role in maintaining mitochondrial integrity and protecting cells from oxidative stress.[7][9] Key functions of TRAP1 include:

  • Regulation of Apoptosis: TRAP1 has an anti-apoptotic effect, protecting tumor cells from programmed cell death.[7][8][10] It can antagonize the pro-apoptotic activity of cyclophilin D, a key regulator of the mitochondrial permeability transition pore.[11]

  • Metabolic Reprogramming: It is a key factor in the metabolic switch of tumor cells towards aerobic glycolysis (the Warburg effect).[7][9]

  • Cell Proliferation and Invasion: TRAP1 is involved in regulating the cell cycle and can promote tumor cell proliferation and invasion.[7][12][13] Silencing TRAP1 has been shown to reduce cell growth and survival in cancer cell lines.[10][13]

  • Drug Resistance: Overexpression of TRAP1 is associated with resistance to several chemotherapeutic agents in various cancers, including colorectal and prostate cancer.[12][14][15]

Q4: How can I detect potential off-target effects in my TRAP1 siRNA experiment?

A4: Detecting off-target effects is crucial for validating your results. The most comprehensive methods are whole-transcriptome analyses such as microarray or RNA sequencing (RNA-seq).[3] These techniques can identify all genes that are up- or down-regulated following siRNA transfection. Bioinformatics tools like Sylamer and SeedMatchR can then be used to determine if there is an enrichment of genes with seed region complementarity to your TRAP1 siRNA among the downregulated transcripts.[16][17]

Q5: What are the key strategies to mitigate the off-target effects of my TRAP1 siRNA?

A5: Several strategies can be employed to minimize off-target effects:

  • Use the Lowest Effective Concentration: Reducing the siRNA concentration can significantly decrease off-target activity while maintaining on-target knockdown.[18][19]

  • Chemical Modifications: Modifying the siRNA, particularly in the seed region (e.g., 2'-O-methylation), can reduce miRNA-like off-target binding without affecting on-target silencing.[3][5]

  • siRNA Pooling: Using a pool of multiple siRNAs targeting different regions of the TRAP1 mRNA can reduce the concentration of any single siRNA, thereby minimizing the impact of off-target effects from any one sequence.[3][20][21]

Troubleshooting Guides

Problem 1: My TRAP1 siRNA shows high toxicity or an unexpected phenotype.

  • Possible Cause: Off-target effects. A significant portion of siRNAs can induce changes in cell viability in a target-independent manner. This toxicity is often linked to off-target effects.

  • Solution:

    • Perform a Dose-Response Experiment: Determine the lowest effective concentration of your TRAP1 siRNA that achieves sufficient knockdown without causing toxicity.

    • Use Modified siRNA: Consider using a chemically modified siRNA to reduce off-target effects.[20]

    • Use an siRNA Pool: Transfecting a pool of siRNAs targeting TRAP1 can dilute the concentration of any single problematic siRNA, reducing sequence-specific off-target effects.[3][21]

    • Confirm with Multiple siRNAs: Ensure that at least two different siRNAs targeting different sequences of TRAP1 produce the same phenotype to confirm it is an on-target effect.[22]

Problem 2: I see a phenotype, but I'm not sure if it's a true on-target effect of TRAP1 knockdown.

  • Possible Cause: The observed phenotype could be due to the silencing of an unintended gene.

  • Solution:

    • Rescue Experiment: The gold standard for validation is a rescue experiment. After knocking down the endogenous TRAP1 with your siRNA, introduce an expression vector for TRAP1 that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is reversed, it is a true on-target effect.

    • Multiple siRNA Sequences: As mentioned above, use multiple siRNAs targeting different regions of the TRAP1 mRNA. A consistent phenotype across different siRNAs strongly suggests an on-target effect.[22]

    • Whole-Transcriptome Analysis: Perform RNA-seq or microarray analysis to identify all gene expression changes. If genes other than TRAP1 are significantly downregulated and are known to be involved in the observed phenotype, off-target effects are likely.[3]

Problem 3: My on-target TRAP1 knockdown is efficient, but I don't see the expected phenotype (e.g., no change in apoptosis).

  • Possible Cause: The expected phenotype might be masked by off-target effects, or there may be other biological reasons.

  • Solution:

    • Investigate Off-Target Effects: An off-target effect could be counteracting the on-target phenotype. For example, your TRAP1 siRNA might be unintentionally downregulating a pro-apoptotic gene, thus masking the expected increase in apoptosis from TRAP1 knockdown. Analyze transcriptome data for such possibilities.

    • Consider Functional Redundancy: Other proteins may compensate for the loss of TRAP1 function in your specific cell model.

    • Review Experimental Context: The role of TRAP1 can be cell-type and context-dependent.[10] The expected phenotype might not be observable under your specific experimental conditions.

Quantitative Data on Off-Target Effects

The concentration of siRNA is a critical factor in the prevalence of off-target effects. Lowering the concentration can significantly reduce the number of off-target transcripts.

siRNA ConcentrationNumber of Off-Target Transcripts (Down-regulated >2-fold)Reference Study
25 nM56Caffrey et al., 2011[18]
10 nM30Caffrey et al., 2011[18]
1 nMSignificantly ReducedCaffrey et al., 2011[18][19]

Experimental Protocols

1. Protocol for siRNA Transfection Optimization (Dose-Response)

This protocol aims to identify the lowest siRNA concentration that provides sufficient on-target knockdown with minimal toxicity.

  • Materials: TRAP1 siRNA, negative control siRNA, transfection reagent, appropriate cell culture plates and media, RT-qPCR reagents.

  • Procedure:

    • Seed cells in a multi-well plate (e.g., 24-well) to be 60-80% confluent at the time of transfection.

    • Prepare a series of dilutions of your TRAP1 siRNA, for example, ranging from 50 nM down to 0.5 nM.

    • For each concentration, prepare transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Include a negative control siRNA and a mock-transfected control.

    • Add the complexes to the cells and incubate for 24-72 hours.

    • Assess cell viability using an appropriate method (e.g., MTT assay or visual inspection for cell death).

    • Harvest RNA from the viable cells and perform RT-qPCR to quantify the knockdown efficiency of TRAP1 mRNA for each concentration.

    • Select the lowest concentration that gives satisfactory knockdown (typically >70%) without significant cytotoxicity.

2. Protocol for Validation of Off-Target Gene Expression by RT-qPCR

This protocol is used to validate potential off-target genes identified from microarray or RNA-seq data.

  • Materials: RNA samples from siRNA-transfected and control cells, RT-qPCR reagents, validated primers for potential off-target genes and a housekeeping gene.

  • Procedure:

    • Synthesize cDNA from the RNA samples.

    • Perform RT-qPCR using primers for the candidate off-target genes.

    • Analyze the data using the delta-delta-Ct method, normalizing to the housekeeping gene and comparing to the negative control transfected sample.

    • A significant downregulation of a candidate gene in TRAP1 siRNA-treated cells (but not in control siRNA-treated cells) confirms it as an off-target.

3. Protocol Outline for Whole-Transcriptome Analysis

This protocol provides a general workflow for identifying off-target effects on a global scale.

  • Materials: High-quality total RNA from cells transfected with TRAP1 siRNA and control siRNA, microarray chips or RNA-sequencing reagents.

  • Procedure:

    • Transfect cells with your optimized concentration of TRAP1 siRNA and a negative control siRNA. Include at least three biological replicates for each condition.

    • Harvest total RNA at a suitable time point (e.g., 48 hours) and assess its quality and integrity.

    • For Microarray: Hybridize labeled cRNA to microarray chips according to the manufacturer's protocol.

    • For RNA-seq: Prepare sequencing libraries from the total RNA and perform high-throughput sequencing.

    • Analyze the data to identify differentially expressed genes between the TRAP1 siRNA and control siRNA samples.

    • Use bioinformatics tools (e.g., Sylamer) to analyze the 3' UTRs of the downregulated genes for enrichment of sequences complementary to the TRAP1 siRNA seed region.[17]

Visualizations

Signaling Pathways Involving TRAP1

TRAP1_Pathway cluster_mito Mitochondrial Functions TNFR1 TNFR1 TRAP1 TRAP1 TNFR1->TRAP1 interacts AKT AKT TRAP1->AKT Apoptosis Apoptosis TRAP1->Apoptosis inhibits CypD Cyclophilin D TRAP1->CypD inhibits Proliferation Cell Proliferation TRAP1->Proliferation p70S6K p70S6K AKT->p70S6K Cell_Motility Cell Motility & Invasion p70S6K->Cell_Motility Mitochondrion Mitochondrion CypD->Apoptosis promotes Oxidative_Stress Oxidative Stress Oxidative_Stress->TRAP1 induces

Caption: Key signaling interactions of TRAP1.

Experimental Workflow for Off-Target Identification

Workflow start Start: Phenotype observed with TRAP1 siRNA transfect Transfect cells with: 1. TRAP1 siRNA 2. Control siRNA (n≥3 replicates) start->transfect harvest Harvest RNA (48h) transfect->harvest qc RNA Quality Control harvest->qc analysis Whole-Transcriptome Analysis (RNA-seq or Microarray) qc->analysis diff_exp Identify Differentially Expressed Genes analysis->diff_exp bioinfo Bioinformatics Analysis: Seed Region Enrichment in 3' UTRs of Downregulated Genes diff_exp->bioinfo candidates Identify Potential Off-Target Genes bioinfo->candidates validate Validate Candidates by RT-qPCR candidates->validate end Conclusion: Confirm On- vs. Off-Target Phenotype validate->end

Caption: Workflow for identifying siRNA off-target effects.

Troubleshooting Logic for Unexpected Phenotypes

Troubleshooting problem Unexpected Phenotype Observed check_kd Is On-Target (TRAP1) Knockdown >70%? problem->check_kd optimize_tx Optimize Transfection Protocol check_kd->optimize_tx No multi_si Test with ≥2 Different siRNAs for TRAP1 check_kd->multi_si Yes offtarget Phenotype is Likely Off-Target multi_si->offtarget Phenotype is Inconsistent rescue Perform Rescue Experiment multi_si->rescue Phenotype is Consistent ontarget Phenotype is Likely On-Target rescue->ontarget

Caption: Troubleshooting flowchart for unexpected results.

References

Technical Support Center: Fn14 (TRAP-14) Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying the degradation of Fibroblast growth factor-inducible 14 (Fn14), also referred to as Tumor Necrosis Factor Receptor Superfamily, Member 12A (TNFRSF12A) or TRAP-14.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Fn14 (this compound)?

A1: The primary degradation pathway for Fn14 is the lysosomal pathway . This is in contrast to many other proteins that are degraded by the ubiquitin-proteasome system.[1][2][3][4] Both ligand-induced and constitutive (basal) degradation of Fn14 occur via lysosomal mechanisms.[2][3]

Q2: How does the ligand TWEAK affect Fn14 degradation?

A2: The binding of the ligand TWEAK (TNF-like weak inducer of apoptosis) to Fn14 accelerates its internalization and degradation.[2][3] This process involves the recruitment of a protein complex containing cellular inhibitor of apoptosis 1 (cIAP1) and TNF receptor-associated factor 2 (TRAF2) to the receptor. Subsequently, this entire complex is targeted for lysosomal degradation.[1][4]

Q3: Is Fn14 degraded even without its ligand TWEAK?

A3: Yes, Fn14 undergoes rapid, ligand-independent constitutive degradation.[2][3] This basal turnover is also mediated by the lysosomal pathway and is regulated by the extracellular domain of the Fn14 receptor.[2] This rapid turnover helps in tightly regulating the levels of Fn14 on the cell surface.

Q4: How can I determine if Fn14 degradation in my experiment is proteasomal or lysosomal?

A4: To distinguish between the two major protein degradation pathways, you can use specific inhibitors.

  • Proteasome Inhibitors: Treatment with proteasome inhibitors like MG132 or PS-341 should not block TWEAK-induced or constitutive Fn14 degradation.[1]

  • Lysosomal Inhibitors: Treatment with lysosomal inhibitors such as Bafilomycin A1, Chloroquine, or Ammonium Chloride (NH4Cl) should inhibit Fn14 degradation and lead to its accumulation.[4][5]

By comparing the levels of Fn14 in the presence of these different inhibitors, you can confirm its route of degradation.

Q5: What is the approximate half-life of Fn14?

A5: The half-life of Fn14 is relatively short, indicating its rapid turnover. In HeLa cells, under steady-state conditions (without the addition of its ligand TWEAK), the half-life of Fn14 has been reported to be approximately 74 minutes .[2]

Troubleshooting Guides

Problem 1: No or weak Fn14 signal on Western blot.
Possible Cause Solution
Low protein expression in the cell line. Confirm Fn14 expression in your cell line using RT-PCR or by checking literature and protein expression databases.[6] Consider using a positive control cell line known to express Fn14.
Insufficient protein loading. Load at least 20-30 µg of total protein per lane for whole-cell lysates.[6]
Inefficient protein transfer. Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for a small protein like Fn14 (mature human Fn14 is about 10.9 kDa).[7][8]
Primary antibody issues. Use a validated antibody at the recommended dilution. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[9][10]
Protein degradation during sample preparation. Always add protease inhibitors to your lysis buffer and keep samples on ice.[6]
Problem 2: Multiple bands or incorrect band size for Fn14 on Western blot.
Possible Cause Solution
Protein isoforms or post-translational modifications. Some cell lines may express different isoforms of Fn14. The protein can also be glycosylated, which can affect its migration on the gel.[11]
Protein degradation. The appearance of lower molecular weight bands could be due to protein degradation. Ensure proper sample handling with protease inhibitors.[8]
Non-specific antibody binding. Optimize antibody dilution and blocking conditions. Ensure thorough washing steps.[9]
Protein aggregation. Ensure complete denaturation of the sample by boiling in loading buffer before loading onto the gel.[12]

Experimental Protocols

Protocol 1: Cycloheximide (CHX) Chase Assay to Determine Fn14 Half-Life

This protocol is used to measure the rate of degradation of Fn14 by inhibiting new protein synthesis.[13][14][15]

Materials:

  • Cells expressing Fn14

  • Complete cell culture medium

  • Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in multiple plates or wells to allow for harvesting at different time points.

  • Once cells reach the desired confluency (e.g., 80-90%), replace the medium with fresh, pre-warmed medium.

  • Add CHX to the medium to a final concentration of 50-100 µg/mL. This is the 0-hour time point. Immediately harvest the cells from the first plate/well.

  • Incubate the remaining plates at 37°C.

  • Harvest cells at various time points (e.g., 0, 30, 60, 90, 120 minutes) after CHX addition.

  • To harvest, wash the cells with ice-cold PBS and then add lysis buffer.

  • Collect the cell lysates and determine the protein concentration.

  • Analyze equal amounts of protein from each time point by Western blotting using an anti-Fn14 antibody.

  • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin).

  • Plot the percentage of remaining Fn14 protein against time to determine the half-life.

Protocol 2: TWEAK-Induced Fn14 Degradation Assay

This protocol examines the effect of the ligand TWEAK on the degradation of Fn14 and its associated proteins, cIAP1 and TRAF2.[1][16]

Materials:

  • Cells expressing Fn14

  • Serum-free cell culture medium

  • Recombinant TWEAK protein (e.g., 100-200 ng/mL final concentration)

  • Lysis buffer with protease inhibitors

  • PBS

Procedure:

  • Seed cells and grow to the desired confluency.

  • Starve the cells in serum-free medium for 2-4 hours before treatment.

  • Treat the cells with TWEAK at the desired concentration. The untreated sample serves as the 0-hour time point.

  • Incubate the cells at 37°C and harvest them at different time points (e.g., 0, 1, 2, 4, 6 hours).[1]

  • Wash cells with ice-cold PBS and lyse them.

  • Determine protein concentration and analyze equal amounts of protein by Western blotting using antibodies against Fn14, cIAP1, and TRAF2.

  • Include a loading control for normalization.

  • Quantify the band intensities to observe the degradation kinetics of each protein in response to TWEAK stimulation.

Protocol 3: Investigating the Degradation Pathway using Inhibitors

This protocol helps to determine whether Fn14 degradation is mediated by the proteasome or the lysosome.

Materials:

  • Cells expressing Fn14

  • Complete cell culture medium

  • Proteasome inhibitor (e.g., MG132, 10 µM)

  • Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM; Chloroquine, 50 µM)

  • TWEAK (optional, for induced degradation)

  • Lysis buffer with protease inhibitors

  • PBS

Procedure:

  • Seed cells in multiple plates or wells.

  • Pre-treat the cells with either the proteasome inhibitor or the lysosomal inhibitor for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • After pre-treatment, you can either:

    • Study constitutive degradation: Add CHX to all wells and harvest at different time points.

    • Study induced degradation: Add TWEAK to the medium and harvest at different time points.[1]

  • Wash cells with ice-cold PBS and lyse them.

  • Analyze Fn14 protein levels by Western blotting.

  • Compare the levels of Fn14 in inhibitor-treated cells to the vehicle-treated control. An accumulation of Fn14 in the presence of a specific inhibitor indicates its involvement in the degradation process.

Quantitative Data Summary

Table 1: Half-life of Fn14 Protein

Cell LineConditionHalf-life (approx.)Reference
HeLaConstitutive (no ligand)74 minutes[2]

Table 2: Time-course of TWEAK-induced Degradation of cIAP1 and TRAF2

Cell LineTreatmentTime (hours)ObservationReference
OVCAR4, SKOV3, Kym1100 ng/mL Fc-TWEAK1 - 6Reduction in both cIAP1 and TRAF2 protein levels[1]
D645100 ng/mL Fc-TWEAK4Reduction in cIAP1 and TRAF2, not blocked by proteasome inhibitor PS341[1]
MEFsTWEAK6Degradation of cIAP1 and TRAF2[1]

Visualizations

TWEAK_Fn14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TWEAK TWEAK (Ligand) Fn14 Fn14 (this compound) Receptor TWEAK->Fn14 Binding TRAF2 TRAF2 Fn14->TRAF2 Recruitment cIAP1 cIAP1 Fn14->cIAP1 Recruitment Complex cIAP1-TRAF2 Complex TRAF2->Complex cIAP1->Complex Lysosome Lysosome Complex->Lysosome Targeting Degradation Degradation of Complex Lysosome->Degradation

Caption: TWEAK-Fn14 signaling pathway leading to lysosomal degradation.

CHX_Chase_Workflow start Seed cells expressing Fn14 add_chx Add Cycloheximide (CHX) (t=0) start->add_chx harvest_t0 Harvest cells (t=0) add_chx->harvest_t0 incubate Incubate at 37°C add_chx->incubate lysis Cell Lysis harvest_t0->lysis harvest_tx Harvest cells at various time points incubate->harvest_tx harvest_tx->lysis western Western Blot for Fn14 and Loading Control lysis->western analysis Quantify and Plot % Remaining Protein western->analysis

Caption: Experimental workflow for a Cycloheximide (CHX) chase assay.

Inhibitor_Assay_Logic cluster_experiment Experimental Conditions cluster_outcome Expected Outcome for Fn14 Degradation Control Vehicle Control Control_Outcome Fn14 Degradation (Baseline) Control->Control_Outcome Proteasome_Inhibitor Proteasome Inhibitor (e.g., MG132) Proteasome_Outcome Fn14 Degradation (No significant change) Proteasome_Inhibitor->Proteasome_Outcome Lysosome_Inhibitor Lysosome Inhibitor (e.g., Bafilomycin A1) Lysosome_Outcome Fn14 Degradation Blocked (Accumulation) Lysosome_Inhibitor->Lysosome_Outcome

References

Technical Support Center: Troubleshooting Contamination in TRAP-14 Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TRAP-14 cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and preventing contamination in your this compound cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a human cell line used in research. As with any cell culture, maintaining aseptic technique is crucial to prevent contamination that can affect experimental outcomes.

Q2: What are the common signs of contamination in my this compound cell culture?

Common indicators of contamination include:

  • Sudden changes in media color: A rapid shift to yellow (acidic) may indicate bacterial contamination, while a change to pink or purple (alkaline) could suggest fungal contamination.[1]

  • Cloudiness or turbidity in the culture medium: This is a frequent sign of bacterial or yeast contamination.[1][2]

  • Visible particles or filaments: Mold contamination can appear as fuzzy or filamentous growths in the culture.[3][4]

  • Altered cell morphology: Contaminants can cause this compound cells to appear stressed, detach from the culture surface, or exhibit unusual shapes.[3][5]

  • Changes in cell growth rate: A sudden increase or decrease in the proliferation of your this compound cells can be a sign of an underlying contamination issue.[3]

  • Microscopic debris: Small, moving particles between the this compound cells when viewed under a microscope can indicate bacterial contamination.[6]

Q3: I suspect my this compound culture is contaminated. What should I do first?

If you suspect contamination, the immediate priority is to prevent it from spreading to other cultures.[7]

  • Isolate the suspected culture: Immediately move the potentially contaminated flask or plate to a designated quarantine area or a separate incubator.

  • Visually inspect all other cultures: Carefully check your other cell cultures for any signs of contamination.

  • Decontaminate: Thoroughly clean and disinfect the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.[4]

  • Do not attempt to salvage irreplaceable cultures without proper testing: While it may be tempting to try and save a valuable culture, this can risk spreading the contamination. For routine cultures, it is often best to discard them and start a new culture from a frozen stock.[3]

Troubleshooting Guides

This section provides a systematic approach to identifying and addressing different types of contamination you might encounter with your this compound cells.

Guide 1: Bacterial Contamination

Bacteria are one of the most common contaminants in cell culture due to their ubiquitous nature and rapid growth.[2][6]

Symptoms:

  • Rapid decrease in pH, causing the media to turn yellow.[1]

  • Cloudy or turbid appearance of the culture medium.[2]

  • Under the microscope, you may see small, motile particles that are distinct from your this compound cells.[6]

Troubleshooting Steps:

cluster_0 Bacterial Contamination Troubleshooting Workflow A Suspicion of Bacterial Contamination (Cloudy media, pH drop) B Microscopic Examination A->B C Observe for motile, non-cellular particles B->C I Start New Culture from Cryopreserved Stock B->I No particles observed, but suspicion remains high D Confirm with Gram Staining or PCR C->D Particles observed E Discard Contaminated Culture D->E Contamination confirmed F Decontaminate Equipment & Incubator E->F G Review Aseptic Technique F->G H Quarantine and Test New Reagents G->H H->I

Caption: Workflow for troubleshooting bacterial contamination.

Data Presentation: Common Bacterial Contaminants and Their Characteristics

ContaminantMorphologyCommon Sources
Staphylococcus spp.Cocci (spherical)Human skin, respiratory tract
Bacillus spp.Rod-shapedDust, soil, airborne particles
Escherichia coliRod-shapedPoor aseptic technique, contaminated water baths
Pseudomonas spp.Rod-shapedWater sources, contaminated equipment

Experimental Protocols: Gram Staining

  • Prepare a smear: Aseptically transfer a small drop of the contaminated culture supernatant onto a clean microscope slide and let it air dry.

  • Heat fix: Briefly pass the slide through a flame three times to fix the sample.

  • Crystal Violet: Flood the slide with crystal violet stain for 1 minute, then rinse with water.

  • Iodine: Cover the smear with Gram's iodine for 1 minute, then rinse with water.

  • Decolorization: Briefly decolorize with 95% ethanol (B145695) until the runoff is clear.

  • Safranin: Counterstain with safranin for 1 minute, then rinse with water and blot dry.

  • Microscopy: Observe under a light microscope. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink/red.

Guide 2: Fungal (Yeast and Mold) Contamination

Fungal contamination is also common and can be introduced from airborne spores.[2][8]

Symptoms:

  • Yeast: The culture medium may become turbid, and the pH may increase slightly.[2] Under the microscope, yeast appears as individual, ovoid, or budding particles.[4]

  • Mold: Visible filamentous structures (hyphae) may appear on the surface of the culture.[5] The medium may change color due to fungal metabolites.

Troubleshooting Steps:

cluster_1 Fungal Contamination Troubleshooting Workflow A Suspicion of Fungal Contamination (Turbidity, filaments, pH change) B Microscopic Examination A->B C Observe for budding yeast or filamentous hyphae B->C I Start New Culture from Cryopreserved Stock B->I No fungal structures, but suspicion remains D Confirm with Culture on Antifungal Plates or PCR C->D Fungal structures observed E Discard Contaminated Culture D->E Contamination confirmed F Thoroughly Clean and Disinfect Incubator and Hood E->F G Check for Environmental Sources (e.g., HVAC) F->G H Filter-sterilize all media and reagents G->H H->I

Caption: Workflow for troubleshooting fungal contamination.

Data Presentation: Common Fungal Contaminants

ContaminantTypeCommon Sources
Candida spp.YeastHuman flora, improper aseptic technique
Aspergillus spp.MoldAirborne spores, dust, ventilation systems
Penicillium spp.MoldAirborne spores, contaminated lab environment

Experimental Protocols: Fungal Culture Test

  • Inoculation: Aseptically transfer a small aliquot of the suspect culture supernatant to a Sabouraud Dextrose Agar (SDA) plate.

  • Incubation: Incubate the plate at 25-30°C for 5-7 days.

  • Observation: Observe the plate for the growth of fungal colonies.

Guide 3: Mycoplasma Contamination

Mycoplasma are a significant concern as they are small bacteria lacking a cell wall, making them difficult to detect and resistant to many common antibiotics.[8][9] They can alter cell metabolism and affect experimental results without causing obvious signs of contamination.[9]

Symptoms:

  • Often, there are no visible signs of contamination like turbidity or pH changes.[9]

  • Subtle changes in cell growth rates or morphology.

  • Reduced transfection efficiency or altered cellular responses.

Troubleshooting Steps:

cluster_2 Mycoplasma Contamination Troubleshooting Workflow A Suspicion of Mycoplasma Contamination (Altered cell behavior, no visible signs) B Perform Mycoplasma Detection Assay (PCR or Staining) A->B C Positive Result B->C D Negative Result B->D E Discard Contaminated Culture (Recommended) C->E F If culture is irreplaceable, treat with Mycoplasma-specific antibiotics C->F Exceptional Cases H Continue Routine Monitoring D->H I Review Lab Practices: Quarantine new cell lines E->I G Re-test after treatment F->G F->I J Test all cell stocks I->J

Caption: Workflow for troubleshooting Mycoplasma contamination.

Data Presentation: Mycoplasma Detection Methods

MethodPrincipleAdvantagesDisadvantages
PCR-based assays Amplification of Mycoplasma-specific DNAHigh sensitivity and specificity, rapid resultsCan detect DNA from non-viable organisms
DNA Staining (e.g., DAPI, Hoechst) Fluorescent dyes bind to DNA, revealing extranuclear DNA of MycoplasmaRapid and inexpensiveLower specificity, can be difficult to interpret
ELISA Detection of Mycoplasma antigensGood for screening large numbers of samplesMay have lower sensitivity than PCR
Microbiological Culture Growth of Mycoplasma on selective agar"Gold standard" for detecting viable organismsSlow (can take up to 4 weeks), requires specialized media

Experimental Protocols: PCR-based Mycoplasma Detection

  • Sample Preparation: Collect 1 ml of the culture supernatant from your this compound cells.

  • DNA Extraction: Extract DNA from the supernatant using a commercial kit.

  • PCR Amplification: Use a commercial PCR kit with primers specific for the 16S rRNA gene of Mycoplasma. Include positive and negative controls.

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel.

  • Analysis: A band of the expected size in the sample lane indicates Mycoplasma contamination.

Guide 4: Viral Contamination

Viral contamination is difficult to detect as viruses are very small and often do not cause visible changes in the cell culture.[2][10] They can originate from the host tissue or from contaminated biological reagents like serum.[7][11]

Symptoms:

  • Often asymptomatic.[7][11]

  • In some cases, may cause cell lysis or changes in cell morphology (cytopathic effects).[10]

  • Altered cellular functions and experimental results.

Troubleshooting Steps:

cluster_3 Viral Contamination Troubleshooting Workflow A Suspicion of Viral Contamination (Unexplained cell death, altered function) B Consult with a virology expert A->B C Perform specialized testing (e.g., PCR, ELISA, Electron Microscopy) B->C D Positive Result C->D E Discard Contaminated Culture D->E F Review sources of biological reagents (e.g., serum) E->F G Use certified virus-free reagents F->G H Quarantine and test all new cell lines G->H I Start New Culture from a certified virus-free stock H->I

Caption: Workflow for troubleshooting viral contamination.

Data Presentation: Methods for Viral Detection

MethodPrincipleApplication
PCR/RT-PCR Detection of specific viral nucleic acidsHighly sensitive and specific for known viruses
ELISA Detection of viral antigens or antibodiesScreening for specific viral proteins
Electron Microscopy Direct visualization of viral particlesIdentification of unknown viruses based on morphology
Immunostaining Use of specific antibodies to detect viral proteins in cellsLocalization of viral infection within the culture

Experimental Protocols: General Prevention of Viral Contamination

  • Source reputable reagents: Obtain fetal bovine serum and other biologicals from suppliers who certify their products to be virus-free.[7]

  • Quarantine new cell lines: When introducing a new cell line into the lab, culture it in a separate, designated area until it has been tested for common contaminants.[4][6]

  • Use good aseptic technique: While not foolproof against viruses, proper sterile technique minimizes the risk of introducing any type of contaminant.[12]

Guide 5: Chemical Contamination

Chemical contaminants are non-living substances that can adversely affect your this compound cells.[7] Sources can include impurities in media or water, detergents, or endotoxins.[2]

Symptoms:

  • Poor cell growth and viability without any visible microbial contamination.

  • Changes in cell morphology.

  • Inconsistent experimental results.

Troubleshooting Steps:

cluster_4 Chemical Contamination Troubleshooting Workflow A Suspicion of Chemical Contamination (Poor growth, no visible microbes) B Review recent changes in reagents or procedures A->B C Test each component of the culture system individually B->C D Prepare fresh media and reagents with high-purity water C->D E Use a new batch of serum D->E F Ensure proper rinsing of glassware to remove detergent residues E->F G If problem persists, test for endotoxins F->G H Replace suspected reagents and start a new culture G->H

Caption: Workflow for troubleshooting chemical contamination.

Data Presentation: Common Chemical Contaminants and Prevention

ContaminantSourcePrevention
Endotoxins Bacterial cell wall componentsUse certified low-endotoxin reagents and water
Detergents/Disinfectants Improperly rinsed glassware or equipmentThoroughly rinse all reusable items with high-purity water
Impurities in water Poor quality water sourceUse cell culture grade, high-purity water (e.g., Type I)
Plasticizers Leaching from plasticwareUse high-quality, sterile, disposable plasticware from reputable suppliers
Guide 6: Cross-Contamination with Other Cell Lines

Cross-contamination occurs when a faster-growing cell line is accidentally introduced into your this compound culture, eventually overgrowing and replacing it.[2]

Symptoms:

  • A gradual or sudden change in the morphology and growth characteristics of the culture.

  • Inconsistent experimental results that do not align with previous findings for this compound cells.

Troubleshooting Steps:

cluster_5 Cross-Contamination Troubleshooting Workflow A Suspicion of Cross-Contamination (Altered morphology/growth) B Perform Cell Line Authentication (e.g., STR profiling) A->B C Compare results to a reference profile for this compound B->C D Contamination Confirmed C->D Mismatch E Contamination Ruled Out C->E Match F Discard all contaminated cultures and stocks D->F J Continue with authenticated culture E->J G Review lab procedures for handling multiple cell lines F->G H Implement stricter aseptic techniques G->H I Obtain a new, authenticated stock of this compound H->I

Caption: Workflow for troubleshooting cross-contamination.

Data Presentation: Methods for Cell Line Authentication

MethodPrincipleApplication
Short Tandem Repeat (STR) Profiling Analysis of unique, polymorphic DNA sequences"Gold standard" for authenticating human cell lines
Karyotyping Analysis of chromosome number and structureCan detect interspecies contamination and gross genetic changes
Isoenzyme Analysis Separation of species-specific enzyme variantsDifferentiates between species

Experimental Protocols: Best Practices to Prevent Cross-Contamination

  • Work with one cell line at a time: Only handle one cell line in the biosafety cabinet at a time, and thoroughly clean the cabinet between different cell lines.

  • Use dedicated reagents: If possible, use separate bottles of media and other reagents for each cell line.

  • Label everything clearly: Ensure all flasks, plates, and tubes are clearly and accurately labeled.[12]

  • Regularly authenticate your cell lines: Periodically test your this compound cell line to confirm its identity, especially before starting a new series of experiments or after receiving a new stock.[6]

References

Technical Support Center: Troubleshooting Inconsistent Results in TRAP Complex Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "TRAP-14" is not a standardized scientific nomenclature. This guide focuses on troubleshooting functional assays related to the Translocon-Associated Protein (TRAP) complex , a key player in protein translocation and N-linked glycosylation at the endoplasmic reticulum. Inconsistent results in assays involving the TRAP complex are common due to the intricate nature of these cellular processes.

Frequently Asked Questions (FAQs)

Q1: What is the TRAP complex and what is its function?

The Translocon-Associated Protein (TRAP) complex is a heterotetrameric protein complex located in the membrane of the endoplasmic reticulum (ER). It works in close association with the Sec61 translocon, the primary channel for protein import into the ER. The TRAP complex is composed of four subunits: TRAPα (also known as SSR1), TRAPβ (SSR2), TRAPγ (SSR3), and TRAPδ (SSR4). Its functions include facilitating the translocation of certain proteins into the ER and playing a role in the quality control of N-linked glycosylation.[1][2][3]

Q2: I am seeing inconsistent levels of my protein of interest in the ER fraction. Could the TRAP complex be involved?

Yes, dysfunction of the TRAP complex can lead to inefficient translocation of a subset of proteins into the ER, resulting in lower than expected protein levels in microsome-based in vitro translation/translocation assays or in the ER of cultured cells.[1] This can be particularly true for proteins with less hydrophobic signal peptides.

Q3: My protein shows variable glycosylation patterns in my experiments. How could the TRAP complex be responsible?

The TRAP complex is implicated in the regulation of N-linked glycosylation.[1][2] Disruption of the TRAP complex can lead to under-glycosylation of some proteins.[2] This may manifest as the appearance of lower molecular weight bands on a Western blot, corresponding to un-glycosylated or partially glycosylated protein isoforms.

Q4: What are the common functional assays to study the TRAP complex?

Common functional assays include:

  • Co-immunoprecipitation (Co-IP): To verify the interaction of a protein of interest with subunits of the TRAP complex.

  • In Vitro Protein Translocation Assays: Using rabbit reticulocyte lysate and canine pancreatic microsomes to assess the efficiency of protein import into the ER.

  • Glycosylation Analysis: Using enzymes like Endoglycosidase H (Endo H) or Peptide-N-Glycosidase F (PNGase F) to probe the glycosylation status of a protein, which can be affected by TRAP complex function.

  • CRISPR-Cas9 Mediated Knockout: Knocking out one or more TRAP subunits to study the effect on the translocation and glycosylation of a specific protein.[1]

Troubleshooting Guides

Issue 1: Low or No Co-immunoprecipitation of a Protein with TRAP Subunits
Possible Cause Recommended Solution
Transient or Weak Interaction Cross-link proteins in vivo before cell lysis using formaldehyde (B43269) or a cell-permeable cross-linker. Optimize cross-linking time and concentration to avoid non-specific cross-linking.
Antibody Inefficiency Ensure your antibody is validated for Co-IP. Use a positive control protein known to interact with the TRAP complex. Test different antibodies targeting different epitopes of the TRAP subunit or your protein of interest.
Inappropriate Lysis Buffer Use a mild lysis buffer (e.g., containing 1% Triton X-100 or Digitonin) to preserve protein-protein interactions. Avoid harsh detergents like SDS.
Insufficient Protein Expression Overexpress your protein of interest or the TRAP subunit if endogenous levels are too low for detection.
Incorrect Cellular Fraction The TRAP complex is localized to the ER membrane. Ensure you are using a membrane-enriched fraction for your Co-IP.
Issue 2: Inconsistent Glycosylation of the Protein of Interest
Possible Cause Recommended Solution
ER Stress Inconsistent culture conditions can induce ER stress, affecting glycosylation. Ensure consistent cell density, media composition, and incubation times. Consider adding an ER stress marker (e.g., BiP/GRP78) to your analysis.
Incomplete Enzyme Digestion (Endo H/PNGase F) Ensure you are using the manufacturer's recommended amount of enzyme and optimal buffer conditions. Increase incubation time or enzyme concentration. Include a positive control glycoprotein (B1211001) to verify enzyme activity.
TRAP Subunit Instability Knockdown or knockout of one TRAP subunit can sometimes lead to the degradation of other subunits.[2] Verify the expression of all TRAP subunits when manipulating one.
Cell Line Variability Different cell lines may have varying efficiencies of protein folding and glycosylation machinery. If possible, test your hypothesis in multiple cell lines.

Experimental Protocols

Protocol: Co-immunoprecipitation of a Flag-tagged Protein with TRAPα (SSR1)
  • Cell Culture and Lysis:

    • Culture HEK293T cells transiently expressing your Flag-tagged protein of interest.

    • Wash cells with ice-cold PBS and lyse in 1 ml of Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 20 µl of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.

    • Collect the pre-cleared lysate.

    • Add 2 µg of anti-Flag antibody or an isotype control IgG and incubate overnight at 4°C on a rotator.

    • Add 30 µl of Protein A/G magnetic beads and incubate for 2 hours at 4°C on a rotator.

    • Wash the beads three times with 1 ml of Co-IP lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes by adding 30 µl of 2x Laemmli sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the Flag tag and TRAPα (SSR1).

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate for detection.

Visualizations

TRAP_Complex_Function cluster_ER Endoplasmic Reticulum Lumen cluster_Membrane ER Membrane Nascent_Polypeptide Nascent Polypeptide Folded_Glycoprotein Folded Glycoprotein Nascent_Polypeptide->Folded_Glycoprotein Folding & Glycosylation Ribosome Ribosome Sec61 Sec61 Translocon Ribosome->Sec61 Docking Sec61->Nascent_Polypeptide Translocation TRAP_Complex TRAP Complex (α, β, γ, δ) TRAP_Complex->Nascent_Polypeptide Facilitates Translocation TRAP_Complex->Sec61 Association OST Oligosaccharyl- transferanse (OST) TRAP_Complex->OST Functional Interaction OST->Nascent_Polypeptide N-linked Glycosylation Cytosol Cytosol

Caption: Role of the TRAP complex in co-translational protein translocation and N-linked glycosylation at the ER.

Troubleshooting_Workflow Start Inconsistent Results in TRAP Functional Assay Check_Reagents Check Reagent Quality (Antibodies, Enzymes, Buffers) Start->Check_Reagents Check_Reagents->Start Reagents Faulty Optimize_Protocol Optimize Protocol Parameters (Incubation Times, Concentrations) Check_Reagents->Optimize_Protocol Reagents OK Check_Cell_Culture Verify Cell Culture Conditions (Passage Number, Contamination, ER Stress) Optimize_Protocol->Check_Cell_Culture Positive_Negative_Controls Run Appropriate Positive and Negative Controls Check_Cell_Culture->Positive_Negative_Controls Positive_Negative_Controls->Optimize_Protocol Controls Failed Data_Analysis Re-evaluate Data Analysis (Normalization, Statistical Tests) Positive_Negative_Controls->Data_Analysis Controls OK Consult_Literature Consult Literature for Similar Issues Data_Analysis->Consult_Literature Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Caption: A logical workflow for troubleshooting inconsistent results in functional assays.

References

Technical Support Center: Optimizing Buffers for TRAP-14 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions and resolve common issues encountered during TRAP-14 experiments, particularly in platelet aggregation studies.

Troubleshooting Guide

This guide addresses specific problems that may arise during this compound induced platelet activation assays.

1. Issue: High variability in platelet aggregation results between donors or experiments.

  • Answer: High variability is a common challenge in platelet aggregation studies and can stem from pre-analytical, analytical, and biological factors. Donor-related genetic variations in platelet receptors like PAR1 and PAR4 can cause inherent differences in reactivity.[1] Additionally, recent medication use (e.g., aspirin, NSAIDs) or diet can significantly alter platelet function.[1] To mitigate this, it is crucial to screen donors for medication history and enforce a washout period of 7-10 days for antiplatelet drugs.[1] During sample collection, a clean and swift venipuncture using a 19-21 gauge needle is essential to prevent premature platelet activation from tissue factor contamination.[1] It is also recommended to discard the first 2-3 mL of blood.[1]

2. Issue: Low or no aggregation response to this compound.

  • Answer: A diminished or absent aggregation response can be due to several factors. The concentration of this compound may be insufficient to trigger a response; performing a dose-response curve (e.g., 1-50 µM) is critical to determine the optimal concentration for your specific experimental setup.[1] Platelet viability is another key factor; if platelets were prematurely activated during collection or processing, they may become refractory to further stimulation.[1] Ensure that assays are performed within 2-3 hours of blood collection and that samples are consistently kept at room temperature.[1] Finally, confirm that the aggregometer is correctly calibrated, with 0% and 100% aggregation baselines set with platelet-rich plasma (PRP) and platelet-poor plasma (PPP), respectively.[2]

3. Issue: Baseline aggregation is drifting or shows spontaneous aggregation before adding this compound.

  • Answer: A drifting baseline, which often indicates spontaneous platelet aggregation, is typically a result of pre-activated platelets.[1] This can be caused by a traumatic or slow venipuncture, inadequate mixing of blood with the anticoagulant, or improper sample handling such as vigorous shaking or storing samples at cold temperatures.[1][3] To avoid this, ensure proper blood drawing technique and gently invert the collection tube 3-5 times to mix with the anticoagulant.[1]

Quantitative Data Summary: Impact of Variables on Platelet Aggregation

The following table summarizes key variables and their impact on this compound induced platelet aggregation assays, providing recommended conditions for optimal results.

Variable CategoryFactorPotential Impact on AggregationRecommended Conditions
Sample Collection AnticoagulantIncorrect blood-to-anticoagulant ratio can affect results.[1]Use 3.2% sodium citrate (B86180) with a 9:1 blood-to-anticoagulant ratio.[1]
Sample Processing Centrifugation for PRPSuboptimal speed can lead to contamination or low platelet yield.Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.[4]
Centrifugation for PPPIncomplete removal of platelets can affect baseline settings.Centrifuge remaining blood at a higher speed, approximately 2000-2500 x g, for 15-20 minutes.[4]
Assay Conditions pHEnzyme activities, including those in platelet signaling, are pH-dependent.[5]Maintain physiological pH, typically around 7.4. Standard buffers like HEPES are often used.[6]
Calcium (Ca2+)Ca2+ is a critical cofactor in the coagulation cascade and platelet activation.[7] Intracellular Ca2+ release is a key step in this compound signaling.[8]While citrate anticoagulates by chelating calcium, the assay buffer itself should not interfere with the physiological response. Use of a physiological buffer is standard.
TemperaturePlatelet function is sensitive to temperature. Cold storage can cause irreversible activation.[3]All steps, from collection to analysis, should be performed at room temperature (18-24°C). The assay itself is run at 37°C.[9][10]
Storage TimePlatelet viability and function decrease significantly over time.Perform assays within 2-3 hours of blood collection for optimal results.[1]
Reagents This compound ConcentrationToo low a concentration will not elicit a response; too high may cause pre-activation.Perform a dose-response curve. A final concentration of 30 µM is often cited as a starting point.[8]
Reagent StorageRepeated freeze-thaw cycles can reduce the potency of this compound.[1]Prepare fresh agonist solutions for each experiment. Aliquot and store stock solutions at the recommended temperature (typically -20°C or -80°C).[1]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound?

  • Answer: this compound (Thrombin Receptor Activating Peptide-14) is a synthetic peptide that functions as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1) on human platelets.[8] It mimics the action of thrombin, a key physiological platelet activator.[4] Upon binding to PAR-1, a G-protein coupled receptor (GPCR), this compound initiates a conformational change that activates intracellular G-proteins, primarily Gq and G12/13.[8] The Gαq subunit activates Phospholipase Cβ (PLCβ), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of stored calcium (Ca2+) from the dense tubular system, and the subsequent rise in intracellular calcium, along with DAG, activates downstream effectors that culminate in platelet shape change, granule secretion, and aggregation.[8]

TRAP14_Signaling_Pathway TRAP14 This compound PAR1 PAR1 (GPCR) TRAP14->PAR1 binds & activates Gq Gαq PAR1->Gq activates PLCb PLCβ Gq->PLCb activates PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Dense Tubular System (Ca2+ Store) IP3->Ca_Store triggers release PKC PKC DAG->PKC activates Ca_Cytosol ↑ Cytosolic Ca2+ Ca_Store->Ca_Cytosol Aggregation Platelet Activation (Shape Change, Secretion, Aggregation) Ca_Cytosol->Aggregation PKC->Aggregation

Caption: this compound signaling cascade in platelets.

2. What is a standard protocol for a this compound induced platelet aggregation assay?

  • Answer: The following is a detailed methodology for a typical platelet aggregation assay using Light Transmission Aggregometry (LTA), which is considered the gold standard for assessing platelet function.[2][4]

Experimental Protocol: Platelet Aggregation Assay via LTA

I. Materials:

  • Whole blood collected in 3.2% sodium citrate tubes.[2]

  • This compound amide solution.

  • Saline or appropriate buffer (e.g., HEPES-buffered saline).

  • Light Transmission Aggregometer.

  • Aggregation cuvettes with magnetic stir bars.

  • Plastic pipettes and tubes.

II. Methodology:

  • Blood Collection: Collect whole blood via an atraumatic venipuncture into a 3.2% sodium citrate tube, ensuring a strict 9:1 blood-to-anticoagulant ratio.[1][9] Gently invert the tube 3-5 times to ensure proper mixing.[1] Keep the sample at room temperature.

  • PRP and PPP Preparation:

    • Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake turned off to prevent platelet activation.[2][4] Carefully aspirate the upper, straw-colored PRP layer into a clean plastic tube.[4]

    • Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15-20 minutes) to pellet the remaining cells.[4] Aspirate the supernatant (PPP) and store it in a separate tube. Keep both PRP and PPP at room temperature.

  • Instrument Setup and Calibration:

    • Turn on the aggregometer and allow the heating block to reach 37°C.

    • Calibrate the instrument by setting the 0% aggregation baseline using a cuvette filled with PRP.[9]

    • Set the 100% aggregation baseline using a cuvette filled with PPP.[9]

  • Aggregation Assay:

    • Pipette the required volume of PRP (typically 225-450 µL) into an aggregation cuvette containing a magnetic stir bar.[4]

    • Place the cuvette in the heating block of the aggregometer and allow the PRP to incubate at 37°C for 1-2 minutes to establish a stable baseline.[9]

    • Add the desired concentration of this compound amide to the cuvette to initiate the aggregation process.[1]

    • Record the change in light transmission for 5-10 minutes to generate the aggregation curve.[1]

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation from the recorded curve.

    • If testing inhibitors, calculate the percentage of inhibition relative to a vehicle control.

LTA_Workflow start Start blood_collection 1. Blood Collection (3.2% Sodium Citrate) start->blood_collection prp_centrifuge 2. PRP Preparation (Centrifuge 150-200 x g, 10-15 min) blood_collection->prp_centrifuge prp_aspirate Aspirate PRP (Supernatant) prp_centrifuge->prp_aspirate ppp_centrifuge 3. PPP Preparation (Centrifuge remaining blood ~2000 x g, 15-20 min) prp_centrifuge->ppp_centrifuge calibration 4. Calibrate Aggregometer (0% with PRP, 100% with PPP) prp_aspirate->calibration assay_prep 5. Incubate PRP in Cuvette (37°C, 1-2 min) prp_aspirate->assay_prep ppp_aspirate Aspirate PPP (Supernatant) ppp_centrifuge->ppp_aspirate ppp_aspirate->calibration calibration->assay_prep add_agonist 6. Add this compound (Initiate Aggregation) assay_prep->add_agonist record 7. Record Light Transmission (5-10 min) add_agonist->record analysis 8. Data Analysis (% Max Aggregation) record->analysis end End analysis->end

Caption: Experimental workflow for LTA platelet aggregation.

3. How should I prepare and store this compound solutions?

  • Answer: Proper preparation and storage of this compound are essential to maintain its potency. It is recommended to prepare a concentrated stock solution in a suitable solvent, such as sterile saline or a buffer. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes.[1] These aliquots should be stored at -20°C or -80°C. For each experiment, a fresh working solution should be prepared by diluting an aliquot of the stock solution to the desired concentration.[1]

References

Validation & Comparative

A Researcher's Guide to Validating TRAP-14 Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of experimental data are paramount. A critical factor in achieving this is the specificity of the antibodies used. This guide provides a comprehensive comparison of methods and strategies to validate the specificity of antibodies targeting the Translocon-Associated Protein Subunit Alpha (TRAP-14, also known as TRAP-alpha or SSR1), a key component of the TRAP complex involved in protein translocation across the endoplasmic reticulum membrane.[1][2][3] Ensuring that a this compound antibody binds exclusively to its intended target is essential for generating reproducible and trustworthy results.

Comparison of Core Antibody Validation Applications

The first step in validation is to confirm that the antibody works in the intended application. Different techniques expose the target protein in different ways, so an antibody must be validated for each specific use.[4] Below is a comparison of common immunoassay techniques where this compound antibodies are frequently employed.[1]

Technique Principle Advantages Disadvantages
Western Blot (WB) Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected with antibodies.Provides molecular weight information, which helps confirm the antibody is binding to a protein of the correct size.Protein denaturation can destroy the epitope recognized by the antibody.
Immunoprecipitation (IP) An antibody is used to isolate its target protein (and any bound partners) from a complex mixture like a cell lysate.Excellent for studying protein-protein interactions and for enriching low-abundance proteins.Can have high background if the antibody is not highly specific; success is highly dependent on buffer conditions.[5]
Immunohistochemistry (IHC) Antibodies are used to detect antigens in tissue sections, providing spatial context for protein expression.[6]Provides information on the subcellular localization and tissue distribution of the target protein.Fixation and embedding processes can alter or mask epitopes; requires careful optimization of antigen retrieval methods.[7]
ELISA (Sandwich) A capture antibody coated on a plate binds the target antigen, which is then detected by a second, enzyme-linked antibody.[8][9]Highly sensitive and quantitative; suitable for high-throughput screening.Does not provide molecular weight or localization information; requires a matched pair of antibodies.

Key Strategies for Confirming Antibody Specificity

Beyond confirming performance in a given application, several advanced strategies are essential for rigorously demonstrating that an antibody specifically recognizes this compound. The International Working Group for Antibody Validation (IWGAV) has proposed several pillars for validation, which form the basis of a robust specificity assessment.[4][10]

Genetic Knockdown or Knockout

This is considered the gold standard for specificity validation.[11][12] By testing the antibody on cells or lysates where the this compound gene has been silenced (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9), a truly specific antibody should show a significantly diminished or absent signal compared to the wild-type control.[10]

Peptide Competition Assay

In this method, the antibody is pre-incubated with a peptide that corresponds to the epitope it was raised against.[13][14] This "blocking" peptide occupies the antibody's binding site, preventing it from binding to the this compound protein on a Western blot or in an IHC slide. A specific signal should disappear in the presence of the blocking peptide.[15]

Comparison with an Independent Antibody

Using a second, validated antibody that recognizes a different epitope on this compound can help confirm results. If both antibodies produce the same staining pattern or Western blot band, it increases confidence that the signal is specific to the target protein.[4]

Recombinant Protein Expression

Analyzing a cell line that has been engineered to overexpress recombinant this compound serves as a robust positive control. The antibody should show a strong, specific band in the overexpressing cell line and a much fainter or absent band in the control cell line that does not have the expression vector.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are standard protocols for key validation experiments, which should be optimized for your specific antibody and experimental system.

Western Blotting Protocol
  • Sample Preparation: Lyse cells (e.g., 1x10^7) in 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) with protease inhibitors.[16] Sonicate or pass through a needle to shear DNA and reduce viscosity.[16] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris and collect the supernatant.[17]

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).

  • Gel Electrophoresis: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Run the gel at 100-150 V until the dye front reaches the bottom.[18]

  • Protein Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane. Transfer can be done overnight at 10 mA in a cold room or for 1-2 hours at 100 V.[18]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST).[18]

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the manufacturer's recommended dilution in blocking buffer, typically overnight at 4°C with gentle agitation.[16][19]

  • Washing: Wash the membrane three to five times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane as in step 7. Apply a chemiluminescent substrate and capture the signal using a CCD camera-based imager.[18]

Immunoprecipitation (IP) Protocol
  • Lysate Preparation: Prepare cell lysate as described in the Western Blot protocol (steps 1-2), ensuring the lysis buffer is compatible with IP (e.g., non-denaturing).

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G agarose (B213101) beads to ~500 µg of lysate. Incubate with rotation for 30-60 minutes at 4°C.[20] Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the this compound primary antibody (or an isotype control IgG) to the pre-cleared lysate. Incubate for 2 hours to overnight at 4°C with gentle rotation.[21]

  • Complex Capture: Add 25-50 µL of Protein A/G agarose bead slurry and incubate for another 1-2 hours at 4°C.[17]

  • Washing: Pellet the beads by centrifugation (e.g., 3,000 x g for 2 minutes). Discard the supernatant and wash the beads three to five times with 1 mL of cold lysis buffer.

  • Elution: Resuspend the washed beads in 25-50 µL of 1X Laemmli sample buffer. Boil at 95-100°C for 5 minutes to elute the protein.

  • Analysis: Centrifuge to pellet the beads. The supernatant containing the immunoprecipitated protein is now ready for analysis by Western Blot.

Peptide Competition Assay Protocol
  • Antibody and Peptide Preparation: Determine the optimal working concentration of your this compound antibody for your application (e.g., Western Blot).

  • Blocking Reaction: Prepare two tubes of diluted primary antibody. In one tube ("Blocked"), add the blocking peptide at a 5- to 10-fold mass excess (or ~200-fold molar excess) relative to the antibody.[14] In the second tube ("Unblocked"), add an equivalent volume of PBS or buffer.[15]

  • Incubation: Incubate both tubes for 30-60 minutes at room temperature or overnight at 4°C with gentle rocking to allow the peptide to bind to the antibody.[13]

  • Centrifugation: Centrifuge the tubes at >12,000 x g for 1-2 minutes to pellet any immune complexes that may have formed.[15]

  • Application: Use the supernatants from both the "Blocked" and "Unblocked" tubes as your primary antibody solutions in your standard Western Blot or IHC protocol, ensuring all other conditions are identical.

  • Analysis: Compare the results. A specific signal should be present in the "Unblocked" condition but absent or significantly reduced in the "Blocked" condition.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental designs and biological processes.

Antibody_Validation_Workflow cluster_planning Phase 1: Initial Screening cluster_specificity Phase 2: Specificity Confirmation WB Western Blot (WB) - Check Size KO_KD Genetic Validation (KO/KD Lysates) WB->KO_KD IHC Immunohistochemistry (IHC) - Check Localization IHC->KO_KD ELISA ELISA - Check Quantification ELISA->KO_KD Peptide Peptide Competition - Block with Epitope KO_KD->Peptide Recombinant Recombinant Protein - Positive Control Peptide->Recombinant Validated Antibody Validated for Specificity Recombinant->Validated Start Select this compound Antibody Candidate Start->WB Application Screening Start->IHC Application Screening Start->ELISA Application Screening Peptide_Competition_Principle cluster_unblocked Unblocked Control cluster_blocked Blocked Sample Ab1 Antibody Ag1 This compound Protein Ab1->Ag1 Binds Target Ab2 Antibody Peptide Blocking Peptide Ab2->Peptide Pre-incubated Ag2 This compound Protein Ab2->Ag2 Binding Blocked TRAP_Complex_Function cluster_ER Endoplasmic Reticulum Sec61 Sec61 Translocon TRAP TRAP Complex (incl. This compound) Sec61->TRAP Associates with Sec61->Lumen Protein enters Lumen Nascent_Chain Nascent Polypeptide (with Signal Peptide) TRAP->Nascent_Chain Aids Translocation of weak signals Ribosome Ribosome Ribosome->Nascent_Chain Translation Nascent_Chain->Sec61 Enters Channel

References

TRAP-14 vs other known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification is needed regarding the term "TRAP-14." Initial research reveals that "this compound" is not a standard or widely recognized molecular entity in scientific literature. The term may be a specific internal designation, a novel compound not yet in public literature, or a potential misnomer for other established molecules.

Our search has identified three plausible candidates that might be related to your query:

  • TRAP1: Tumor Necrosis Factor Receptor-Associated Protein 1, a mitochondrial chaperone protein and a known drug target, particularly in cancer research. Several inhibitors for TRAP1 have been developed and are being studied.

  • TRP14: Thioredoxin-Related Protein 14, an enzyme involved in redox regulation. It also has known inhibitors.

  • Tartrate-Resistant Acid Phosphatase (TRAP): An enzyme with functions in bone metabolism and macrophage activity. Inhibitors for this enzyme are also a subject of research.

To provide you with an accurate and relevant comparison guide, please specify which of these molecules, or if another specific entity, you are referring to as "this compound."

Once you provide this clarification, we can proceed with a detailed comparison, including:

  • Quantitative data on inhibitor performance.

  • Detailed experimental protocols .

  • Signaling pathway and workflow diagrams generated using Graphviz.

Without this clarification, any attempt to create a comparison guide would be based on speculation and likely not meet your specific needs. We look forward to your feedback to proceed with your request.

Comparative Analysis of TRAP-1 Knockout Mouse Phenotype: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phenotype of the Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP-1) knockout mouse with relevant alternative models, supported by experimental data. TRAP-1, a mitochondrial chaperone protein, plays a crucial role in maintaining mitochondrial homeostasis, regulating cellular metabolism, and protecting against oxidative stress. Its deletion in mouse models offers valuable insights into its physiological functions and its potential as a therapeutic target in various diseases, including cancer and neurodegenerative disorders.

Quantitative Phenotypic Analysis: TRAP-1 Knockout vs. Wild-Type and PINK1 Knockout Mice

The following tables summarize key quantitative data from studies on TRAP-1 knockout mice, comparing them to wild-type littermates and the PINK1 knockout mouse model, which exhibits related mitochondrial dysfunction phenotypes.

Table 1: General Phenotype and Age-Related Pathologies

ParameterTRAP-1 Knockout MouseWild-Type MousePINK1 Knockout MouseReference
Body Weight Significantly reduced body weight at >12 months of age.[1]Normal age-related weight gain.Heavier than wild-type at 5 months of age.[1][2]
Spontaneous Tumor Incidence (15 months) Significantly reduced incidence of spontaneous tumors.[1]Age-related increase in tumor formation.Data not available.[1]
Age-Related Pathologies Reduced incidence of hyperplasia, chronic inflammation, hepatic lipidosis, and pancreatic fibrotic degeneration.[1]Normal age-related development of pathologies.Exhibits age-dependent motor deficits and mitochondrial dysfunction.[3][1][3]

Table 2: Metabolic Phenotype

ParameterTRAP-1 Knockout MouseWild-Type MousePINK1 Knockout MouseReference
Blood Glucose Decreased levels.[4]Normal levels.Normal levels.[4]
Blood Creatinine Decreased levels.[4]Normal levels.Data not available.[4]
Mitochondrial Oxygen Consumption Rate (OCR) Increased basal OCR in isolated mitochondria and whole cells.[5][6]Baseline OCR.Decreased mitochondrial respiration in aged mice.[7][5][6][7]
ATP Levels Increased steady-state ATP levels.[5]Baseline ATP levels.Reduced ATP levels in aged mice.[8][5][8]
Reactive Oxygen Species (ROS) Increased mitochondrial superoxide (B77818) levels.Baseline ROS levels.Increased mitochondrial ROS.

Table 3: Neurological Phenotype

ParameterTRAP-1 Knockout MouseWild-Type MousePINK1 Knockout MouseReference
Dopamine (B1211576) Levels (Striatum) Data not available.Normal levels.Decreased evoked dopamine release.[2][9][2][9]
Motor Function Data not available.Normal motor function.Age-dependent decline in spontaneous locomotor activity.[3][10][3][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of the TRAP-1 knockout mouse phenotype.

Generation of TRAP-1 Knockout Mice

TRAP-1 knockout mice can be generated using gene-trap technology.[1]

  • Embryonic Stem (ES) Cells: A murine 129P2 ES cell clone containing an insertional mutation in the Trap1 gene (e.g., using a β-galactosidase gene trap vector) is obtained from a repository like the German Gene Trap Consortium.

  • Blastocyst Injection: The modified ES cells are injected into blastocysts from a suitable mouse strain (e.g., C57BL/6).

  • Generation of Chimeras: The injected blastocysts are transferred to pseudopregnant female mice. The resulting chimeric male offspring are then crossed with wild-type females (e.g., C57BL/6) to generate heterozygous mice.

  • Genotyping: Offspring are genotyped to identify wild-type, heterozygous, and homozygous knockout animals. A typical PCR genotyping protocol would involve primers specific for the wild-type allele and the gene trap cassette.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a standard instrument for measuring mitochondrial respiration.

  • Isolation of Mitochondria:

    • Euthanize mice and quickly excise the tissue of interest (e.g., liver, brain).

    • Homogenize the tissue in ice-cold mitochondrial isolation buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2 % (w/v) fatty acid-free BSA, pH 7.2).

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 minutes at 4°C) to pellet the mitochondria.

    • Wash the mitochondrial pellet with isolation buffer and resuspend in a small volume of mitochondrial assay solution (MAS).

    • Determine the protein concentration of the isolated mitochondria using a Bradford or BCA assay.

  • Seahorse XF Analysis:

    • Hydrate the Seahorse XF sensor cartridge overnight in XF Calibrant at 37°C in a non-CO2 incubator.

    • Plate the isolated mitochondria (typically 2-5 µg of protein per well) in a Seahorse XF microplate.

    • Centrifuge the plate to adhere the mitochondria to the bottom of the wells.

    • Add pre-warmed MAS containing substrates (e.g., pyruvate, malate, succinate) to each well.

    • Load the injection ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., ADP for State 3 respiration, oligomycin (B223565) to inhibit ATP synthase, FCCP for uncoupled respiration, and rotenone/antimycin A to inhibit Complex I and III).

    • Calibrate the Seahorse XF Analyzer and run the assay to measure OCR.[11][12][13][14]

Detection of Mitochondrial Superoxide

MitoSOX™ Red is a fluorescent probe commonly used to detect mitochondrial superoxide in live cells.[15][16][17][18][19]

  • Cell Preparation:

    • Culture cells (e.g., mouse embryonic fibroblasts from TRAP-1 knockout and wild-type mice) in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or 96-well plates for plate reader analysis).

  • Staining:

    • Prepare a 5 µM working solution of MitoSOX™ Red in warm buffer (e.g., HBSS with Ca2+/Mg2+).

    • Remove the culture medium from the cells and wash them once with the warm buffer.

    • Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells three times with the warm buffer.

    • Immediately analyze the cells by fluorescence microscopy or a fluorescence plate reader. The excitation/emission maxima for MitoSOX™ Red are approximately 510/580 nm.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to TRAP-1 function and analysis.

TRAP1_Signaling_Pathway cluster_mitochondrion Mitochondrion TRAP1 TRAP1 CypD Cyclophilin D TRAP1->CypD Inhibits SDH Succinate Dehydrogenase (Complex II) TRAP1->SDH Inhibits cSrc c-Src TRAP1->cSrc Inhibits Apoptosis Apoptosis TRAP1->Apoptosis Inhibits PINK1 PINK1 PINK1->TRAP1 Phosphorylates & Activates CypD->Apoptosis Promotes OXPHOS Oxidative Phosphorylation SDH->OXPHOS Component of cSrc->OXPHOS Promotes ROS ROS Production OXPHOS->ROS Stress Cellular Stress (e.g., Oxidative Stress) Stress->PINK1 Induces Experimental_Workflow cluster_generation Mouse Model Generation cluster_analysis Phenotypic Analysis ES_Cells TRAP-1 Gene-Trapped ES Cells Blastocyst_Injection Blastocyst Injection ES_Cells->Blastocyst_Injection Chimeric_Mice Generation of Chimeric Mice Blastocyst_Injection->Chimeric_Mice Breeding Breeding with Wild-Type Mice Chimeric_Mice->Breeding Genotyping Genotyping Breeding->Genotyping Metabolic Metabolic Phenotyping (Seahorse, Blood Glucose) Genotyping->Metabolic Pathology Age-Related Pathology (Histology, Tumor Watch) Genotyping->Pathology Oxidative_Stress Oxidative Stress (MitoSOX) Genotyping->Oxidative_Stress Neurological Neurological Assessment (Motor Tests, Dopamine Levels) Genotyping->Neurological Phenotype_Comparison TRAP1_KO TRAP-1 Knockout - Reduced Body Weight (aged) - Reduced Tumor Incidence - Increased OCR - Increased ATP - Increased ROS WT Wild-Type - Normal Aging - Baseline Metabolism TRAP1_KO->WT Comparison to Baseline PINK1_KO PINK1 Knockout - Increased Body Weight - Motor Deficits - Decreased Dopamine Release - Decreased OCR (aged) - Decreased ATP (aged) TRAP1_KO->PINK1_KO Comparison of Mitochondrial Dysfunction Models

References

A Guide to Orthogonal Validation of the TRAP-14 (TNFSF14/TNFRSF14) Signaling Axis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "TRAP-14" is not a standardized designation in protein nomenclature. Based on the common use of "TRAP" in the context of TNF receptor-associated proteins and the "14" designation, this guide will focus on the functional validation of Tumor Necrosis Factor Superfamily Member 14 (TNFSF14) , also known as LIGHT , and its primary signaling receptor, TNF Receptor Superfamily Member 14 (TNFRSF14) , also known as the Herpesvirus Entry Mediator (HVEM) .[1][2] This ligand-receptor pair plays a critical role in immune regulation, and rigorous validation of its function is paramount for research and therapeutic development.

This guide provides a comparative overview of orthogonal experimental methods to validate the multifaceted functions of the TNFSF14/TNFRSF14 signaling pathway. Orthogonal validation, the practice of using multiple, distinct methodologies to investigate the same scientific question, is crucial for generating robust and reliable data.[3] We will explore techniques to confirm protein-protein interactions, delineate intracellular signaling cascades, and assess physiological cellular outcomes.

Validating the Ligand-Receptor Interaction

The foundational step in validating the function of this signaling axis is to confirm the direct physical interaction between TNFSF14 (LIGHT) and its receptor, TNFRSF14 (HVEM). Two powerful and distinct methods for this are Co-Immunoprecipitation (Co-IP) and Surface Plasmon Resonance (SPR).

Comparison of Binding Validation Methods
MethodPrincipleData OutputAdvantagesDisadvantages
Co-Immunoprecipitation (Co-IP) An antibody targets a known protein ("bait"), pulling it out of a cell lysate along with any bound interaction partners ("prey"), which are then identified by Western Blot.Qualitative or semi-quantitative confirmation of interaction in a cellular context.- In vivo/in situ interaction confirmation.- Can identify unknown binding partners.- Prone to false positives/negatives.- Does not provide kinetic data.- Relies on high-quality antibodies.
Surface Plasmon Resonance (SPR) A label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for real-time monitoring of binding.Quantitative kinetic data: Association rate (ka), Dissociation rate (kd), and Affinity (KD).[4]- Highly quantitative and sensitive.- Provides real-time kinetic information.- Does not require labels.- Requires purified proteins.- Interaction is measured in vitro, which may not fully represent the cellular environment.- Can be sensitive to buffer conditions.
Detailed Experimental Protocols

This protocol is adapted for transmembrane proteins.[5][6]

  • Cell Lysis:

    • Culture cells expressing endogenous or epitope-tagged TNFRSF14.

    • Stimulate cells with recombinant TNFSF14 if the interaction is transient.

    • Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer with 1% NP-40 instead of Triton X-100 to better preserve membrane protein interactions) supplemented with protease and phosphatase inhibitors.[5]

    • Incubate on a rotator for 30-60 minutes at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-TNFRSF14 antibody (or an anti-tag antibody) overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer.

    • Elute the protein complexes by boiling the beads in 1X SDS-PAGE sample buffer for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with an anti-TNFSF14 antibody to confirm successful immunoprecipitation and with an anti-TNFSF14 antibody to detect the co-immunoprecipitated ligand.

This protocol provides a general framework for an SPR experiment.[7][8]

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize recombinant TNFRSF14 (ligand) to the surface via amine coupling in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for a low to medium immobilization density to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the ligand.

  • Analyte Binding Assay:

    • Prepare a series of dilutions of recombinant TNFSF14 (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of TNFSF14 over the ligand-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer is injected.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Validating Intracellular Signaling

TNFSF14 binding to TNFRSF14 on the cell surface initiates a signaling cascade that typically results in the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factor.[9][10] Validating this step is crucial to link receptor binding to a downstream molecular event.

Diagram: TNFSF14/TNFRSF14 Signaling Pathway

TNFSF14_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFSF14 TNFSF14 (LIGHT) (Trimer) TNFRSF14 TNFRSF14 (HVEM) TNFSF14->TNFRSF14 Binding & Trimerization TRAF2_3 TRAF2/3 TNFRSF14->TRAF2_3 Recruitment NIK NIK TRAF2_3->NIK NIK Stabilization IKK_Complex IKK Complex p100_RelB p100-RelB p52_RelB p52-RelB p100_RelB->p52_RelB p52_RelB_nuc p52-RelB p52_RelB->p52_RelB_nuc Nuclear Translocation IKK_Complex_act IKKα (active) IKK_Complex_act->p100_RelB Phosphorylation & Processing NIK->IKK_Complex_act Phosphorylation DNA DNA (κB sites) p52_RelB_nuc->DNA Gene_Exp Gene Expression (e.g., Proliferation, Cytokines, Survival) DNA->Gene_Exp

Caption: Simplified non-canonical NF-κB signaling pathway activated by TNFSF14-TNFRSF14 interaction.

Comparison of Signaling Validation Methods
MethodPrincipleData OutputAdvantagesDisadvantages
NF-κB Luciferase Reporter Assay Cells are transfected with a plasmid containing the luciferase gene under the control of NF-κB response elements. NF-κB activation drives luciferase expression, which is quantified by luminescence.[11]Quantitative measure of NF-κB transcriptional activity (e.g., fold induction, IC50/EC50).- Highly sensitive and quantitative.- High-throughput compatible.- Directly measures transcriptional output of the pathway.- Relies on transient or stable transfection, which can introduce artifacts.- Indirect measure of upstream signaling events.
Western Blot for Phospho-proteins Uses antibodies specific to phosphorylated forms of signaling proteins (e.g., p-IKKα, p100 processing to p52) to measure their activation state after ligand stimulation.Semi-quantitative data on the activation of specific upstream signaling intermediates.- Directly measures activation of specific pathway components.- Can delineate the signaling cascade.- Less sensitive than reporter assays.- Can be difficult to quantify accurately.- Dependent on high-quality phospho-specific antibodies.
Detailed Experimental Protocol

This protocol is a general guide for a dual-luciferase assay.[12][13]

  • Cell Seeding and Transfection:

    • One day prior to transfection, seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Co-transfect cells with an NF-κB firefly luciferase reporter plasmid, a constitutively expressed Renilla luciferase plasmid (for normalization), and a plasmid expressing TNFRSF14 (if not endogenously expressed). Use a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Stimulation:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of recombinant TNFSF14 or a vehicle control.

    • Incubate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Wash the cells with PBS and lyse them using Passive Lysis Buffer.

    • Transfer the lysate to an opaque 96-well plate.

    • Use a dual-luciferase assay system and a luminometer to sequentially measure firefly and Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of TNFSF14-stimulated cells by that of the vehicle-treated control cells.

Validating Cellular Functions

The ultimate goal is to understand the physiological consequence of TNFSF14/TNFRSF14 signaling. Key functions include co-stimulation of T-cell proliferation and induction of apoptosis in certain cell types.[14][15] An essential orthogonal step is to use siRNA to knock down the receptor (TNFRSF14) to confirm that the observed cellular effect is specifically mediated through this pathway.

Diagram: Orthogonal Workflow for Functional Validation

Orthogonal_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_validation Validation & Readout cluster_conclusion Conclusion Cells Target Cells (e.g., T-cells, Macrophages) siControl Transfect with Control siRNA Cells->siControl siTNFRSF14 Transfect with TNFRSF14 siRNA Cells->siTNFRSF14 Stim_Control Stimulate with TNFSF14 siControl->Stim_Control Stim_TNFRSF14 Stimulate with TNFSF14 siTNFRSF14->Stim_TNFRSF14 KD_Validation Validate Knockdown (qPCR / Western Blot) siTNFRSF14->KD_Validation Confirm Receptor Loss Assay_Control Measure Cellular Function (Proliferation / Apoptosis) Stim_Control->Assay_Control Observe Effect Assay_TNFRSF14 Measure Cellular Function (Proliferation / Apoptosis) Stim_TNFRSF14->Assay_TNFRSF14 Observe Attenuated Effect Conclusion_Node Function is TNFRSF14-dependent Assay_Control->Conclusion_Node Assay_TNFRSF14->Conclusion_Node

Caption: Workflow combining siRNA knockdown with a functional assay for orthogonal validation.

Comparison of Functional Validation Methods
MethodPrincipleData OutputAdvantagesDisadvantages
T-cell Proliferation Assay Measures the proliferation of T-cells in response to co-stimulation. Methods include dye dilution (e.g., CFSE) measured by flow cytometry, or metabolic activity/ATP content (e.g., CellTiter-Glo) measured by luminescence.[16][17]Quantitative data on cell division or viability (e.g., proliferation index, % divided cells, luminescence signal).- Direct measure of a key immunological function.- Multiple readout options are available.- Can be influenced by cell viability effects.- Requires primary cells or specific cell lines.
Apoptosis Assay (Annexin V Staining) Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Staining is measured by flow cytometry.[15]Quantitative data on the percentage of apoptotic and necrotic cells.- Distinguishes between early apoptotic, late apoptotic, and necrotic cells.- Well-established and reliable method.- Measures an endpoint; does not provide kinetic information without time-course analysis.- Requires flow cytometry.
siRNA-mediated Knockdown Small interfering RNAs are introduced into cells to target the specific mRNA of TNFRSF14 for degradation, thereby preventing its translation into protein and ablating the signaling pathway.[18][19]Confirmation of target knockdown (mRNA or protein level) and subsequent loss of function in a downstream assay.- Provides strong evidence for the specific involvement of the target protein.- Relatively straightforward and widely used.- Knockdown is transient and may be incomplete.- Potential for off-target effects.
Detailed Experimental Protocols

This protocol uses an ATP-based readout for cell viability/proliferation.[16]

  • Cell Preparation:

    • Isolate primary T-cells or use a T-cell line (e.g., Jurkat) that expresses TNFRSF14.

    • Seed cells in a 96-well plate.

    • For co-stimulation assays, pre-coat wells with a suboptimal concentration of an activating antibody (e.g., anti-CD3).

  • Stimulation:

    • Add TNFSF14 at various concentrations to the appropriate wells. Include wells with anti-CD3 alone (baseline) and optimal anti-CD3/anti-CD28 (positive control).

    • Incubate for 48-72 hours at 37°C.

  • Proliferation Measurement:

    • Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the concentration of TNFSF14 to determine the dose-response relationship.

This is a general protocol for transient knockdown.[18][20]

  • siRNA Transfection:

    • One day before transfection, seed target cells in a 6-well plate so they are 50-70% confluent on the day of transfection.

    • On the day of transfection, dilute TNFRSF14-specific siRNA and a non-targeting control siRNA separately in serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours at 37°C.

  • Validation of Knockdown:

    • After the incubation period, harvest a subset of the cells.

    • Assess TNFRSF14 mRNA levels by RT-qPCR or protein levels by Western blot to confirm efficient knockdown compared to the non-targeting control.

  • Functional Assay:

    • Use the remaining cells with confirmed knockdown (and control cells) to perform a functional assay as described above (e.g., T-cell proliferation or apoptosis assay) to determine if the TNFSF14-mediated effect is diminished.

References

Navigating the Complex Web of Immune Regulation: A Comparative Guide to the Functional Redundancy of TNFRSF14 (HVEM)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling networks of the immune system is paramount. Tumor Necrosis Factor Receptor Superfamily Member 14 (TNFRSF14), also known as Herpesvirus Entry Mediator (HVEM), stands as a critical regulator of T-cell responses. However, its functional landscape is complex, characterized by a significant degree of overlap with other receptors of the TNF superfamily. This guide provides an objective comparison of TNFRSF14's function with its key counterparts, supported by experimental data, detailed methodologies, and visual pathway analysis to illuminate the nuances of this vital signaling hub.

TNFRSF14 (HVEM) is a multifaceted receptor that engages with ligands from both the TNF superfamily and the immunoglobulin (Ig) superfamily, initiating a cascade of both activating and inhibitory signals.[1][2] This dual functionality positions it as a pivotal checkpoint in modulating immune responses. Its functional redundancy, or more accurately, its functional overlap, is most prominent with the Lymphotoxin β Receptor (LTβR), and to a lesser extent with TNFR1 and TNFR2, primarily due to the sharing of the ligand TNFSF14 (also known as LIGHT) and Lymphotoxin-α (LTα).[1][3] While true redundancy, where one receptor can fully compensate for another's absence, is not a feature of this network, the shared components lead to a complex interplay of unique, synergistic, and sometimes opposing biological outcomes.[4]

Comparative Analysis of Receptor Signaling and Function

The functional consequences of TNFRSF14 activation are intricately linked with those of LTβR, TNFR1, and TNFR2. The shared ligand, LIGHT, can signal through both TNFRSF14 and LTβR, while LTα can bind to TNFRSF14, TNFR1, and TNFR2.[1][5] This promiscuity in ligand-receptor interactions necessitates a careful dissection of their individual and combined roles.

FeatureTNFRSF14 (HVEM)LTβR (TNFRSF3)TNFR1 (TNFRSF1A) & TNFR2 (TNFRSF1B)
Key Ligands LIGHT (TNFSF14), LTα, BTLA, CD160, gD (HSV)[1]LIGHT (TNFSF14), LTα1β2[6]TNFα, LTα[5][7]
Primary Signaling Adaptors TRAF1, TRAF2, TRAF3, TRAF5[8]TRAF2, TRAF3, TRAF5[9]TRADD, TRAF2, RIPK1 (TNFR1); TRAF1, TRAF2 (TNFR2)[7][10]
Key Signaling Pathways Canonical & Non-canonical NF-κB, AP-1[8][9]Canonical & Non-canonical NF-κB[9]NF-κB, MAPK, Apoptosis (TNFR1); Pro-survival, NF-κB (TNFR2)[7]
Primary Functions T-cell co-stimulation and co-inhibition, regulation of dendritic cell homeostasis, host defense[1][3]Lymphoid organogenesis, dendritic cell modulation, stromal cell activation[11][12]Inflammation, apoptosis, cell survival, immune regulation[7]
Expression Profile Broadly on hematopoietic and non-hematopoietic cells, including T-cells, B-cells, NK cells, dendritic cells, and epithelial cells[13][14]Follicular dendritic cells, dendritic cells, macrophages, stromal cells, high endothelial venules[11]Ubiquitous (TNFR1); Restricted to immune, endothelial, and neuronal cells (TNFR2)[7]

Visualizing the Interconnected Signaling Networks

To better understand the functional overlap, it is crucial to visualize the signaling pathways initiated by TNFRSF14 and its counterparts.

TNFRSF14_Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_adaptors Adaptor Proteins cluster_pathways Downstream Pathways LIGHT LIGHT (TNFSF14) TNFRSF14 TNFRSF14 (HVEM) LIGHT->TNFRSF14 LTBR LTβR LIGHT->LTBR LT_alpha LTα LT_alpha->TNFRSF14 TNFR1_2 TNFR1/2 LT_alpha->TNFR1_2 BTLA BTLA BTLA->TNFRSF14 CD160 CD160 CD160->TNFRSF14 TRAFs TRAF2, TRAF3, TRAF5 TNFRSF14->TRAFs Inhibitory Inhibitory Signaling (via SHP-1/2) TNFRSF14->Inhibitory via BTLA LTBR->TRAFs TRADD_RIPK1 TRADD, RIPK1 TNFR1_2->TRADD_RIPK1 NFkB NF-κB Activation (Canonical & Non-canonical) TRAFs->NFkB AP1 AP-1 Activation TRAFs->AP1 TRADD_RIPK1->TRAFs Apoptosis Apoptosis TRADD_RIPK1->Apoptosis NFkB_Activation_Workflow cluster_assays NF-κB Activation Assays start Start: Cell Culture (e.g., HEK293T expressing TNFRSF14 or LTβR) stimulate Stimulation with Recombinant LIGHT start->stimulate lysis Cell Lysis stimulate->lysis western Western Blot for IκBα Degradation & p65 Phosphorylation lysis->western emsa Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding lysis->emsa reporter Luciferase Reporter Assay for NF-κB Transcriptional Activity lysis->reporter analyze Data Analysis and Comparison western->analyze emsa->analyze reporter->analyze end End: Determine Receptor-Specific NF-κB Activation analyze->end

References

Comparative Guide to TRAP-14 Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "TRAP-14" is not a standardized protein designation in major biological databases. It is likely a typographical error for either TRAP1 (TNF Receptor-Associated Protein 1, also known as HSP75) or Fn14 (Fibroblast growth factor-inducible 14, also known as TNFRSF12A). Both are significant targets in cellular signaling and drug development. This guide provides a comparative overview of commercially available antibodies for both TRAP1 and Fn14, with a focus on their validation and potential for cross-reactivity.

Part 1: TRAP1 (TNF Receptor-Associated Protein 1 / HSP75) Antibodies

TRAP1 is a mitochondrial chaperone protein belonging to the HSP90 family. It plays a crucial role in maintaining mitochondrial integrity, protecting cells from oxidative stress, and regulating apoptosis.[1][2] Its expression is often upregulated in various cancers, making it a target of interest for therapeutic development.[2]

Commercially Available TRAP1 Antibodies and Validation Data

The following table summarizes a selection of commercially available antibodies for TRAP1, highlighting their validation status, which is a key indicator of specificity and potential cross-reactivity. Knockout (KO) or knockdown (KD) validation provides strong evidence of specificity.

SupplierCatalog NumberAntibody TypeHostValidated ApplicationsSpecies ReactivityNotes on Specificity/Cross-Reactivity
Cell Signaling Technology#92345Rabbit Monoclonal (D3D7N)RabbitWB, IP, IFHumanImmunogen is a synthetic peptide corresponding to residues surrounding Pro70 of human TRAP1/HSP75 protein.[1]
LifeSct62739Rabbit Monoclonal (24GB2560)RabbitWB, FC, ICHumanKnockdown (KD) validated in HeLa cells, showing specific signal reduction.[3]
Merck MilliporeABS1489Rabbit PolyclonalRabbitWB, IHC (Paraffin)HumanPredicted to react with Mouse and Rat based on 100% sequence homology.[4]
Abbiotec251959Rabbit PolyclonalRabbitWB, ELISAHumanPurified by Protein-G affinity chromatography.[5]
CUSABIOCSB-EL024430HUN/A (ELISA Kit)N/AELISAHumanClaims no significant cross-reactivity or interference between human TRAP1 and analogues was observed.[6]
TRAP1 Signaling Pathway

TRAP1 is primarily located in the mitochondria where it acts as a chaperone, influencing metabolic pathways and protecting against cell stress. It interacts with proteins like PINK1, a kinase implicated in Parkinson's disease, to suppress the release of cytochrome C and subsequent apoptosis.

TRAP1_Pathway TRAP1 Signaling Pathway cluster_mito Mitochondrion TRAP1 TRAP1 Cytochrome_c Cytochrome_c TRAP1->Cytochrome_c inhibits release Cell_Survival Cell_Survival TRAP1->Cell_Survival PINK1 PINK1 PINK1->TRAP1 phosphorylates Apoptosis Apoptosis Cytochrome_c->Apoptosis Oxidative_Stress Oxidative_Stress Oxidative_Stress->TRAP1 counteracts

Caption: Simplified diagram of the TRAP1 signaling pathway in the mitochondrion.

Part 2: Fn14 (TNFRSF12A / TWEAK Receptor) Antibodies

Fn14, also known as TWEAK Receptor, is a member of the tumor necrosis factor (TNF) receptor superfamily.[7] Its ligand, TWEAK, can induce various cellular responses, including inflammation, proliferation, and apoptosis, primarily through the activation of NF-κB signaling pathways.[8] Elevated expression of Fn14 is observed in several types of cancer.[7]

Commercially Available Fn14 Antibodies and Validation Data

The following table summarizes a selection of commercially available antibodies for Fn14.

SupplierCatalog NumberAntibody TypeHostValidated ApplicationsSpecies ReactivityNotes on Specificity/Cross-Reactivity
Cell Signaling Technology#314102 (E6N2I)Rabbit MonoclonalRabbitWBHuman, Mouse, RatRecognizes endogenous levels of total TWEAK Receptor/Fn14 protein.[7]
BioLegend314102Mouse Monoclonal (ITEM-4)MouseWB, IF, IHC, Flow CytometryHuman, MouseKnockout-validated in a study on liver regeneration in mice.[9]
Abcamab109365Rabbit Monoclonal (EPR3179)RabbitWB, IPHuman, Mouse, RatRecombinant antibody with over 20 publications cited.[8]
antibodies-onlineABIN2749025Mouse Monoclonal (ITEM-4)MouseWB, FACS, IHC (frozen), FunctionalHuman, MouseRecognizes an extracellular epitope of CD266 / TWEAK R.[10]
BiogenBIIB036Humanized AgonisticN/AIn vivo tumor growth inhibitionHumanBinds specifically to Fn14 but not other members of the TNF receptor family.[11]
Fn14 Signaling Pathway

The binding of the ligand TWEAK to its receptor Fn14 initiates downstream signaling cascades. This interaction recruits TNF receptor-associated factors (TRAFs), leading to the activation of both the classical and non-canonical NF-κB pathways, which in turn regulate the expression of genes involved in inflammation and cell survival.

Fn14_Signaling Fn14 (TWEAKR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TWEAK TWEAK Fn14 Fn14 TWEAK->Fn14 binds TRAFs TRAFs Fn14->TRAFs recruits NFkB_pathway NF-κB Pathways (Classical & Non-canonical) TRAFs->NFkB_pathway Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) NFkB_pathway->Gene_Expression

Caption: Overview of the Fn14 signaling cascade upon TWEAK binding.

Part 3: Experimental Protocols for Antibody Validation

To ensure the specificity of an antibody and to rule out significant cross-reactivity, rigorous experimental validation is essential. Below are detailed methodologies for key validation experiments.

Experimental Workflow for Assessing Antibody Cross-Reactivity

The following diagram illustrates a general workflow for validating antibody specificity.

Antibody_Validation_Workflow Antibody Cross-Reactivity Validation Workflow Start Start Select_Antibody Select Candidate Antibody Start->Select_Antibody Sequence_Analysis In Silico Analysis (BLAST against potential cross-reactive proteins) Select_Antibody->Sequence_Analysis Initial_Screen Initial Screen: Western Blot (Positive and Negative Control Cell Lysates) Sequence_Analysis->Initial_Screen KO_Validation Genetic Validation (Knockout/Knockdown Cell Lines) Initial_Screen->KO_Validation Orthogonal_Validation Orthogonal Validation (e.g., Compare WB with RNA-seq data) KO_Validation->Orthogonal_Validation Application_Specific_Test Application-Specific Testing (IP, IHC, ELISA, etc.) Orthogonal_Validation->Application_Specific_Test Final_Validation Validated for Specificity Application_Specific_Test->Final_Validation

Caption: A stepwise workflow for the validation of antibody specificity.

Western Blot (WB) Protocol

Western blotting is a fundamental technique to verify if an antibody recognizes a protein of the expected molecular weight.[12][13]

  • Sample Preparation: Prepare lysates from cells or tissues known to express the target protein (positive control) and from cells where the target is absent or knocked out (negative control).[12] Boil samples in LDS sample buffer for 5-10 minutes at 70-95°C.[14]

  • SDS-PAGE: Load 10-50 µg of protein per well onto an SDS-PAGE gel along with a molecular weight marker.[14] Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14][15]

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with a wash buffer (e.g., TBST).[14]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Washing: Repeat the washing step.

  • Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.[16] A specific antibody should show a single band at the correct molecular weight in the positive control lane and no band in the negative control lane.[13]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA can be used to quantify the target protein and assess antibody specificity, particularly in a sandwich format which requires two antibodies that recognize different epitopes on the same antigen.[17]

  • Coating: Coat a 96-well plate with a capture antibody (specific to the target protein) overnight at 4°C.[18][19]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[18]

  • Blocking: Add a blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[18]

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the primary detection antibody (the antibody being tested) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme-Conjugated Secondary Antibody: Add an enzyme-conjugated secondary antibody and incubate for 1 hour.[20]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.[18]

  • Stop Reaction: Add a stop solution to halt the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader. Specificity is indicated by a signal that is proportional to the known concentration of the target protein.

Immunoprecipitation (IP) Protocol

IP is used to isolate a specific protein from a complex mixture, which can then be analyzed by Western Blot. This validates that the antibody can bind to its native target protein.[21][22]

  • Lysate Preparation: Prepare cell lysates using a non-denaturing lysis buffer containing protease inhibitors.[21]

  • Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation to form antigen-antibody complexes.[21]

  • Bead Incubation: Add Protein A/G magnetic or agarose (B213101) beads and incubate for another 1-2 hours to capture the antigen-antibody complexes.[21]

  • Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.[21]

  • Elution: Elute the bound proteins from the beads by boiling in SDS sample buffer.

  • Analysis: Analyze the eluted sample by Western Blot, probing with the same or a different primary antibody against the target protein. A successful IP will show a band for the target protein in the eluate.[22]

References

Comparative Analysis of TRAPPC14 Orthologs for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The Trafficking Protein Particle Complex Subunit 14 (TRAPPC14), also known as Microtubule-Associated Protein 11 (MAP11), is a specific component of the highly conserved TRAPP (Transport Protein Particle) II complex. This complex is a critical vesicle tethering factor involved in late Golgi trafficking. Given its role in fundamental cellular processes like ciliogenesis and cell proliferation, and its implication in diseases such as primary autosomal recessive microcephaly, understanding the nuances between TRAPPC14 orthologs is vital for translational research and drug development.

Function and Pathway Involvement

TRAPPC14 is an integral subunit of the TRAPPII complex, which functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rab GTPase RAB1A (inferred from similarity).[1][2] This activity is crucial for regulating membrane trafficking events from the Golgi apparatus.[3][4] In humans and other vertebrates, TRAPPC14 plays a specialized role in ciliogenesis by mediating the trafficking of preciliary vesicles to the mother centriole.[5] It achieves this through interaction with RAB3IP.[5] Furthermore, TRAPPC14 is involved in regulating cell population proliferation and has been identified as an interacting protein in the Hippo signaling pathway.[6][7][8]

Disruption of TRAPPC14 function has observable phenotypes; for instance, knockdown in zebrafish embryos leads to curved bodies, small eyes, and reduced ciliation in various sensory organs.[1]

Quantitative and Qualitative Comparison of Orthologs

TRAPPC14 is highly conserved across mammals, reptiles, and bony fishes, indicating its fundamental biological importance.[8] While no paralogs exist in humans, numerous orthologs have been identified.[6][9] Below is a comparative summary of TRAPPC14 in key model organisms.

FeatureHuman (Homo sapiens)Mouse (Mus musculus)Zebrafish (Danio rerio)
Gene Symbol TRAPPC14Trappc14trappc14
UniProt ID Q8WVR3Q3UTZ3E7F240
Protein Length 580 amino acids (canonical)580 amino acids595 amino acids
Chromosome 7q22.15 G218
Key Functions Alpha-tubulin binding, cilium assembly, part of TRAPPII complex.[6][7]Subunit of TRAPPII complex, mediates RAB3IP vesicle trafficking, modulates YAP1 activity.[5]Required for ciliogenesis, part of TRAPPII complex.[1]
Disease Link Primary Autosomal Recessive Microcephaly 25.[10]Not directly linked, but ortholog of human disease gene.Developmental defects upon knockdown (curved body, small eyes).[1]
Interacting Proteins RAB3IP, TRAPPC10, FBF1, Alpha-tubulin, AMOTL2.[5][8]Rab3ip, Trappc10, Fbf1, Alpha-tubulin.[5]Alpha-tubulin (by similarity).[1]
Signaling and Functional Pathways

The TRAPP complexes are central regulators of intracellular trafficking.[4] The TRAPPII complex, containing TRAPPC14, is primarily involved in the late stages of the secretory pathway, specifically trafficking from the trans-Golgi network.[3]

The diagram below illustrates the established role of the TRAPPII complex in vesicle trafficking.

TRAPPII_Pathway cluster_golgi trans-Golgi Network cluster_target Target Membrane Golgi Golgi Apparatus Vesicle Secretory Vesicle Golgi->Vesicle Budding TRAPPII TRAPPII Complex (contains TRAPPC14) Vesicle->TRAPPII Tethering TargetMembrane Plasma Membrane or Endosome Rab_GTP Rab-GTP (Active) TRAPPII->Rab_GTP GEF Activity Rab_GDP Rab-GDP (Inactive) Rab_GDP->TRAPPII Substrate Effector Tethering Effectors Rab_GTP->Effector Effector->TargetMembrane Docking & Fusion

Caption: Role of the TRAPPII complex in mediating vesicle tethering and Rab GTPase activation.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below. These protocols are essential for validating protein-protein interactions and characterizing the function of TRAPPC14 orthologs.

Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions

Co-IP is used to isolate a target protein (the "bait") and any interacting partners from a cell lysate.[11][12][13] This is crucial for confirming interactions suggested by other methods, such as the interaction between TRAPPC14 and RAB3IP.

Methodology:

  • Cell Lysis:

    • Culture cells (e.g., HEK293T cells transiently expressing tagged TRAPPC14 and RAB3IP) to ~90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitor cocktail) per 10^7 cells.[12]

    • Incubate on ice for 15-20 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new, pre-chilled tube.[13]

  • Pre-Clearing Lysate (Optional but Recommended):

    • Add 20 µL of Protein A/G agarose (B213101) beads to the cell lysate.

    • Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.[12]

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with 2-5 µg of the primary antibody (e.g., anti-TRAPPC14 or anti-tag antibody) for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add 30-50 µL of Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[11]

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 min).

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (a less stringent version of the lysis buffer, e.g., with 0.1% NP-40).

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.

    • Analyze the eluted proteins by SDS-PAGE and Western Blotting using antibodies against the suspected interacting partners (e.g., anti-RAB3IP).

The following diagram outlines the workflow for a Co-IP experiment.

CoIP_Workflow start Start: Cell Lysate (with Protein Complex) preclear Pre-clear with Protein A/G Beads start->preclear ip Incubate with 'Bait' Antibody (e.g., anti-TRAPPC14) preclear->ip capture Capture with Protein A/G Beads ip->capture wash1 Wash 1 capture->wash1 wash2 Wash 2 wash1->wash2 Repeat Washes wash3 Wash N wash2->wash3 elute Elute Proteins from Beads wash3->elute end Analyze by Western Blot elute->end

Caption: A generalized workflow for Co-Immunoprecipitation (Co-IP) experiments.

Yeast Two-Hybrid (Y2H) System to Screen for Novel Interactions

The Y2H system is a powerful molecular biology technique used to discover protein-protein interactions in vivo.[14][15] It relies on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcription activation domain (AD).[14]

Methodology:

  • Vector Construction:

    • Clone the full-length cDNA of your "bait" protein (e.g., human TRAPPC14) into a BD vector (e.g., pGBKT7).

    • Clone your "prey" proteins, which can be a single candidate or a cDNA library, into an AD vector (e.g., pGADT7).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., Y2HGold) with the bait and prey plasmids.[16]

    • Use a high-efficiency lithium acetate (B1210297) transformation protocol.[16]

  • Selection and Screening:

    • Plate the transformed yeast on selective media. Initially, use double dropout (DDO) medium (SD/-Trp/-Leu) to select for yeast that have taken up both plasmids.

    • Colonies from the DDO plates are then replica-plated onto quadruple dropout (QDO) medium (SD/-Ade/-His/-Trp/-Leu).

    • Growth on QDO plates indicates a potential interaction, as the interaction between bait and prey reconstitutes the transcription factor, driving the expression of reporter genes (ADE2, HIS3).[16]

  • Validation (e.g., β-galactosidase assay):

    • Confirm positive interactions using a secondary reporter, such as lacZ, through a filter lift or liquid β-galactosidase assay. A blue color change indicates a positive interaction.[14]

References

A Comparative Guide to the Reproducibility of Experimental Results Concerning the Mitochondrial Chaperone TRAP1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental findings related to the Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone protein belonging to the HSP90 family. Given the complex and sometimes contradictory role of TRAP1 in cancer biology, this document aims to clarify the existing data, highlight areas of discrepant results, and provide detailed experimental context to aid in the design and interpretation of future studies. The focus is on TRAP1's role in metabolic reprogramming, apoptosis, and as a therapeutic target.

I. Comparative Analysis of TRAP1's Function and Expression

TRAP1 is predominantly localized in the mitochondria and plays a crucial role in maintaining mitochondrial integrity and function.[1] Its expression is frequently altered in human malignancies, though its specific role as an oncogene or a tumor suppressor appears to be context-dependent, a key factor in the reproducibility of experimental outcomes.[2][3]

Table 1: Summary of Quantitative Data on TRAP1 Expression and Function in Cancer

Cancer TypeTRAP1 Expression StatusCorrelation with PrognosisEffect of TRAP1 Knockdown/InhibitionReference
Colorectal CancerUpregulatedPoor prognosisIncreased sensitivity to 5-fluorouracil, oxaliplatin, and irinotecan.[1][1][2]
Non-Small Cell Lung Cancer (NSCLC)Upregulated (cytoplasmic)Shorter Recurrence-Free Survival (HR=2.554)Reduced cell proliferation and survival, impaired mitochondrial function.[4][4][5]
Breast CancerUpregulatedInversely correlated with tumor grade.[6]Required for tumorigenesis; knockdown inhibits tumor growth.[3][6]
Prostate CancerUpregulatedCorrelates with malignant progression.Implicated in chemoresistance.[5][5][7]
GlioblastomaUpregulated-Knockout decreased proliferation and migration, induced apoptosis.[2][2]
Ovarian, Bladder, Renal CancersDownregulatedCorrelated with worse prognosis and chemoresistance.Lower expression associated with increased invasion.[8][3][8]

Note: The conflicting data on prognosis and expression levels in different cancers underscore the importance of considering the specific tumor microenvironment and genetic background when studying TRAP1.

II. Reproducibility of Key Experimental Findings

A significant challenge in the TRAP1 field is the conflicting data regarding its precise impact on mitochondrial bioenergetics. These discrepancies may arise from differences in experimental models, cell types, and methodologies.

1. Regulation of Mitochondrial Respiration and Glycolysis

One of the most debated functions of TRAP1 is its role in the metabolic switch between oxidative phosphorylation (OXPHOS) and aerobic glycolysis (the Warburg effect).

  • Finding A: TRAP1 Suppresses OXPHOS and Promotes Glycolysis. Several studies report that TRAP1 inhibits the activity of Succinate Dehydrogenase (SDH, Complex II) and other respiratory chain complexes.[9][10] This leads to a decrease in oxygen consumption, stabilization of the hypoxia-inducible factor HIF1α, and a shift towards glycolysis.[9][11]

  • Finding B: TRAP1 Is Required for Maintaining High Cellular Respiration. Conversely, other research suggests that TRAP1 stabilizes respiratory Complex II and that its knockdown leads to inhibition of SDH, reduced ATP production, and impaired mitochondrial function.[5][10]

Table 2: Comparison of Experimental Results on TRAP1 and Mitochondrial Metabolism

Experimental ObservationSupporting StudiesContradictory StudiesPotential Reasons for Discrepancy
Effect on SDH Activity Inhibition of SDH activity observed in situ (on permeabilized mitochondria).[10]Slight activation of SDH found in vitro on the isolated enzyme.[10]The method of measuring enzyme activity (in isolated form vs. within the cellular context) can yield different results.[10]
Effect on Oxygen Consumption Rate (OCR) TRAP1 knockdown increases OCR.[8]TRAP1 knockdown reduces ATP production (implying reduced respiration).[4][5]Differences in cell lines, nutrient conditions, and the specific siRNA sequences or inhibitors used.
Effect on ATP Levels Loss of TRAP1 leads to increased steady-state ATP levels.[8]TRAP1 inhibition leads to a reduction of ATP production.[4][5]The net effect on ATP may depend on the balance between changes in OXPHOS and glycolysis, which can vary between cell types.

2. Role in Apoptosis and Drug Resistance

There is a broader consensus on TRAP1's role in protecting cancer cells from apoptosis, thereby contributing to chemoresistance.

  • Mechanism: TRAP1 is reported to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis.[12][13] It can do this directly by interacting with cyclophilin D, a regulator of the mPTP, and indirectly by reducing levels of reactive oxygen species (ROS).[13][14]

  • Reproducibility: Experiments consistently show that downregulating TRAP1 sensitizes cancer cells to various apoptotic stimuli, including oxidative stress and chemotherapeutic drugs like cisplatin (B142131) and oxaliplatin.[1][2][5]

III. Experimental Protocols

To aid in the design of reproducible experiments, this section outlines the methodologies for key assays used to study TRAP1 function.

1. TRAP1 Inhibition or Knockdown

  • Methodology: The most common methods are siRNA-mediated knockdown and the use of small molecule inhibitors. For knockdown, cells (e.g., A549, HCT116) are transfected with TRAP1-specific siRNA sequences. Western blotting is used to confirm the reduction in TRAP1 protein levels.[15] For inhibition, cells are treated with specific inhibitors (see Section IV) or vehicle controls (e.g., DMSO).[7]

  • Critical Parameters: Confirmation of knockdown efficiency and specificity is crucial. Using at least two independent siRNA sequences is recommended to control for off-target effects.[15] For inhibitors, dose-response curves should be established to determine the optimal concentration.[16]

2. Analysis of Mitochondrial Respiration (Seahorse XF Assay)

  • Methodology: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. Cells are seeded in a Seahorse-specific plate and treated with inhibitors. The assay medium typically consists of DMEM supplemented with pyruvate, glutamine, and glucose.[7]

  • Data Interpretation: A decrease in OCR upon TRAP1 inhibition would support its role in maintaining respiration, while an increase would support its role as an OXPHOS suppressor.

3. Cell Viability and Apoptosis Assays

  • Methodology:

    • MTT Assay: To assess cell viability, cells are treated with TRAP1 inhibitors, often in combination with an oxidative stressor like H₂O₂.[16]

    • Clonogenic Assay: To measure long-term cell survival, cells are seeded at low density after TRAP1 knockdown and colonies are counted after a period of growth.[4]

    • Apoptosis Detection: Apoptosis can be quantified by flow cytometry using Annexin V/Propidium Iodide staining or by Western blot analysis of cleaved PARP and cleaved caspases-3 and -9.[15]

IV. Comparison with Alternatives: TRAP1 Inhibitors

Targeting TRAP1 is a promising therapeutic strategy. The primary alternatives are small molecule inhibitors designed to be selective for TRAP1 over other HSP90 family members, which is challenging due to the high structural similarity of their ATP-binding pockets.[7]

Table 3: Comparison of Selected TRAP1 Inhibitors

InhibitorMechanism of ActionSelectivityReported EffectsReference
Radicicol-based Analogs (e.g., Compound 36) Binds to N-terminal ATP-binding pocket.>250-fold selective for TRAP1 over Grp94.Induces degradation of TRAP1 client proteins, inhibits OXPHOS, disrupts mitochondrial membrane potential.[7]
HDCA Binds to an allosteric site, not the ATP pocket.Specific for TRAP1, does not inhibit Hsp90.Enhances SDH activity, decreases tumor cell proliferation.[17]
Gamitrinibs Hsp90 pan-inhibitors targeted to mitochondria.Not selective for TRAP1 over other mitochondrial Hsp90s.Induces apoptosis in tumor cells.[18]
Shepherdin Inhibits TRAP1 ATPase activity.-Overcomes resistance to chemotherapeutic drugs in colorectal cancer cells.[2]

V. Visualizing TRAP1 Pathways and Workflows

Diagram 1: TRAP1 Signaling Pathways in Cancer Metabolism and Survival This diagram illustrates the dual and conflicting roles of TRAP1 in regulating mitochondrial metabolism and apoptosis.

TRAP1_Signaling cluster_0 TRAP1's Role in Metabolism (Conflicting Data) cluster_1 TRAP1's Role in Apoptosis TRAP1 TRAP1 SDH SDH (Complex II) TRAP1->SDH Inhibits (?) OXPHOS OXPHOS TRAP1->OXPHOS Suppresses (?) Glycolysis Aerobic Glycolysis (Warburg Effect) TRAP1->Glycolysis Promotes (?) SDH->OXPHOS HIF1a HIF1α Stabilization SDH->HIF1a Succinate Accumulation HIF1a->Glycolysis TRAP1_Apop TRAP1 mPTP mPTP Opening TRAP1_Apop->mPTP Inhibits ROS ROS Production TRAP1_Apop->ROS Reduces Chemoresistance Chemoresistance TRAP1_Apop->Chemoresistance Apoptosis Apoptosis mPTP->Apoptosis ROS->mPTP

Caption: TRAP1's conflicting and established roles in cancer.

Diagram 2: Experimental Workflow for Assessing TRAP1 Inhibition This workflow outlines the steps to investigate the functional consequences of inhibiting TRAP1 in cancer cells.

Experimental_Workflow cluster_assays Functional Assays start Cancer Cell Line (e.g., HCT116, A549) treatment Treat with TRAP1 Inhibitor vs. Vehicle Control start->treatment viability Cell Viability (MTT / Clonogenic Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V / Cleaved PARP) treatment->apoptosis metabolism Metabolic Analysis (Seahorse OCR/ECAR) treatment->metabolism protein Protein Expression (Western Blot for client proteins) treatment->protein data_analysis Data Analysis & Interpretation viability->data_analysis Compare Survival apoptosis->data_analysis Quantify Cell Death metabolism->data_analysis Assess Metabolic Shift protein->data_analysis Validate Target Engagement

Caption: Workflow for studying the effects of TRAP1 inhibitors.

References

Comparison of Agonist and Inhibitor Effects on the CD47 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature and databases reveals that "TRAP-14" is not a widely recognized designation for a specific protein or receptor with established agonists and inhibitors. The term "TRAP" is an acronym for several distinct biological molecules and experimental techniques, which has likely led to ambiguity.

To provide a relevant and accurate comparison, this guide will focus on a well-characterized therapeutic target that is functionally related to thrombospondin, a key feature of one of the "TRAP" protein families. We will explore the agonist versus inhibitor effects on CD47 , also known as the thrombospondin receptor. CD47 is a critical regulator of the innate immune system and a prominent target in cancer immunotherapy.

Introduction to CD47

CD47 is a transmembrane protein that acts as a receptor for thrombospondin-1 (TSP-1) and also interacts with signal regulatory protein alpha (SIRPα) on myeloid cells, such as macrophages and dendritic cells.[1][2] The CD47-SIRPα interaction functions as a "don't eat me" signal, preventing phagocytosis of healthy cells by the innate immune system.[2][3] Many cancer cells overexpress CD47 to evade immune surveillance.[1][3][4] Therefore, modulating CD47 activity with inhibitors or agonists presents distinct therapeutic opportunities.

Inhibitors of the CD47-SIRPα Pathway (Antagonists)

CD47 inhibitors, primarily monoclonal antibodies and fusion proteins, function by blocking the interaction between CD47 on cancer cells and SIRPα on phagocytes.[2][3] This blockade abrogates the "don't eat me" signal, thereby promoting the engulfment and elimination of cancer cells by macrophages. This action is often referred to as myeloid checkpoint inhibition.[2]

Agonists of the CD47 Pathway

CD47 agonists, on the other hand, mimic the effects of its natural ligand, thrombospondin-1. Agonistic antibodies or peptides binding to CD47 can induce apoptosis (programmed cell death) in cancer cells.[5] This mechanism is generally independent of the CD47-SIRPα axis and does not rely on immune-mediated phagocytosis.

Signaling Pathways and Experimental Workflows

CD47 Inhibition Signaling Pathway

The primary mechanism of CD47 inhibitors is the disruption of the CD47-SIRPα signaling cascade.

cluster_cancer_cell Cancer Cell cluster_macrophage Macrophage cluster_inhibitor CD47 CD47 SIRPa SIRPα CD47->SIRPa Binding SHP1 SHP-1 SIRPa->SHP1 activates Myosin Non-muscle myosin IIA SHP1->Myosin inhibits Phagocytosis Phagocytosis Myosin->Phagocytosis required for Inhibitor CD47 Inhibitor (e.g., Antibody) Inhibitor->CD47 Blocks Interaction

CD47 Inhibition Pathway

CD47 Agonism Signaling Pathway

CD47 agonists trigger cell death pathways within the cancer cell.

cluster_cancer_cell Cancer Cell cluster_agonist CD47 CD47 Mitochondria Mitochondria CD47->Mitochondria induces alterations Caspases Caspases Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes Agonist CD47 Agonist (e.g., Peptide) Agonist->CD47 Binds and Activates

CD47 Agonist-Induced Apoptosis

Comparative Data of CD47 Modulators

The following table summarizes the key differences in the mechanisms and effects of CD47 inhibitors and agonists.

FeatureCD47 Inhibitors (Antagonists)CD47 Agonists
Primary Mechanism Blockade of CD47-SIRPα interactionActivation of CD47-mediated cell death pathways
Target Cell Primarily acts on the interface between cancer cells and phagocytesActs directly on cancer cells
Effector Cells Macrophages, Dendritic CellsNot applicable (direct action)
Downstream Effect Enhanced phagocytosis of cancer cellsInduction of apoptosis in cancer cells
Therapeutic Strategy Myeloid checkpoint inhibition, immunotherapyDirect cytotoxicity
Examples Magrolimab (monoclonal antibody), Lemzoparlimab (monoclonal antibody)PKHB1 (peptide agonist)

Key Experimental Protocols

1. Phagocytosis Assay

This assay is crucial for evaluating the efficacy of CD47 inhibitors.

  • Objective: To quantify the engulfment of cancer cells by macrophages in the presence of a CD47 inhibitor.

  • Methodology:

    • Label cancer cells (e.g., with a fluorescent dye like CFSE).

    • Culture macrophages (e.g., derived from human peripheral blood mononuclear cells).

    • Co-culture the labeled cancer cells with the macrophages at a specific ratio (e.g., 4:1).

    • Add the CD47 inhibitor at various concentrations. An isotype control antibody should be used as a negative control.

    • Incubate for a defined period (e.g., 2-4 hours) to allow for phagocytosis.

    • Analyze the percentage of macrophages that have engulfed fluorescent cancer cells using flow cytometry or fluorescence microscopy. An increase in the percentage of fluorescent macrophages indicates enhanced phagocytosis.

2. Apoptosis Assay

This assay is used to measure the cell death-inducing effects of CD47 agonists.

  • Objective: To determine the extent of apoptosis in cancer cells treated with a CD47 agonist.

  • Methodology:

    • Culture cancer cells in appropriate multi-well plates.

    • Treat the cells with the CD47 agonist at a range of concentrations. A vehicle control (e.g., DMSO) should be included.

    • Incubate for a specified time (e.g., 24-72 hours).

    • Stain the cells with Annexin V (an early marker of apoptosis) and a viability dye (e.g., propidium (B1200493) iodide, PI) to distinguish between apoptotic, necrotic, and live cells.

    • Analyze the stained cells using flow cytometry. An increase in the Annexin V-positive cell population indicates agonist-induced apoptosis.

Experimental Workflow for Developing a CD47 Modulator

cluster_workflow Drug Development Workflow cluster_assays Functional Assays Identify Identify Candidate Inhibitor/Agonist Binding Binding Affinity Assay (e.g., SPR) Identify->Binding InVitro In Vitro Functional Assays Binding->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Phagocytosis Phagocytosis Assay (for Inhibitors) InVitro->Phagocytosis Apoptosis Apoptosis Assay (for Agonists) InVitro->Apoptosis Tox Toxicology Studies InVivo->Tox Clinical Clinical Trials Tox->Clinical

Workflow for CD47 Modulator Development

References

Benchmarking TRAP-14 Assays: A Comparative Guide to PAR-1 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of thrombosis, hemostasis, and cellular signaling, the activation of Protease-Activated Receptor 1 (PAR-1) is of paramount importance. Thrombin Receptor Activating Peptide-14 (TRAP-14) amide is a key synthetic tool in this field, acting as a potent and selective agonist of PAR-1. This guide provides an objective comparison of this compound amide-based assays against established standards, supported by experimental data and detailed protocols, to aid in the selection of appropriate research methodologies.

Quantitative Performance Comparison of PAR-1 Agonists

The efficacy of PAR-1 agonists is typically quantified by their half-maximal effective concentration (EC50), with lower values indicating higher potency. The following table summarizes the EC50 values for this compound amide and its primary alternatives—the natural ligand thrombin and the shorter synthetic peptide SFLLRN-amide (also known as TRAP-6)—in key functional assays.

AgonistAssay TypeCell TypeEC50 ValueReference(s)
This compound amide Platelet AggregationHuman Platelets24 ± 1.7 µM[1]
SFLLRN-amide (TRAP-6) Platelet AggregationHuman Platelets~0.8 - 24 µM[2]
Platelet AggregationHuman Platelets~5 µM (threshold for max. aggregation)[3]
Thrombin Platelet Activation (PAR-1 Cleavage)Human Whole Blood0.028 nM[4]
Platelet Activation (P-selectin)Human Whole Blood0.64 nM[4]
Platelet AggregationHuman Platelets~0.3 nM[2]
Calcium MobilizationEndothelial Cells~0.5 - 10 nM[2]
IP3 SignalingTransfected Cells0.1 nM[5]

Note: EC50 values can vary based on experimental conditions, including reagent sources and specific protocols. The data presented is compiled from multiple sources and should be used for comparative guidance. Thrombin consistently demonstrates the highest potency, activating PAR-1 at picomolar to low nanomolar concentrations. Synthetic peptides like this compound amide and SFLLRN-amide are effective agonists but require micromolar concentrations to elicit maximal responses.

Key Experimental Assays and Protocols

The two most common functional assays for evaluating PAR-1 activation are platelet aggregation and intracellular calcium mobilization.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold-standard for in vitro assessment of platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together in response to an agonist.

Experimental Protocol:

  • Preparation of Platelet-Rich and Platelet-Poor Plasma (PRP/PPP):

    • Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

    • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.

    • Carefully aspirate the upper PRP layer and transfer it to a new plastic tube.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g) for 15-20 minutes. The PPP will be used to set the 100% aggregation baseline.

  • Platelet Count Adjustment:

    • Adjust the platelet count in the PRP to a standardized concentration, typically 2.5 x 10⁸ platelets/mL, using autologous PPP.

  • Aggregation Measurement:

    • Pre-warm PRP aliquots to 37°C.

    • Calibrate the light transmission aggregometer by setting 0% aggregation with a PRP cuvette and 100% aggregation with a PPP cuvette.

    • Place the adjusted PRP sample into a cuvette with a magnetic stir bar and allow it to equilibrate in the aggregometer at 37°C.

    • Add the PAR-1 agonist (e.g., this compound amide, SFLLRN-amide, or thrombin) to the PRP while stirring.

    • Record the change in light transmission for a minimum of 5-10 minutes.

  • Data Analysis:

    • The primary endpoint is the maximal percentage of aggregation achieved.

    • For potency determination, a concentration-response curve is generated by testing a range of agonist concentrations to calculate the EC50 value.

Intracellular Calcium Flux Assay

Activation of PAR-1, a Gq-coupled receptor, leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i). This is a key downstream signaling event that can be measured using calcium-sensitive fluorescent dyes.

Experimental Protocol:

  • Cell Preparation and Dye Loading:

    • Use a suitable cell type, such as washed platelets or a cell line endogenously or recombinantly expressing PAR-1.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye for 30-60 minutes at 30-37°C in the dark.

  • Washing:

    • Gently wash the cells with a physiological buffer to remove extracellular dye, which helps to reduce background fluorescence.

  • Fluorescence Measurement:

    • Place the dye-loaded cells into the measurement device, such as a fluorescence plate reader or a flow cytometer.

    • Establish a stable baseline fluorescence reading.

    • Inject the PAR-1 agonist into the cell suspension while continuously recording the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity directly correlates with the change in intracellular calcium concentration.

    • The peak fluorescence change is used to generate concentration-response curves and calculate EC50 values for different agonists.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PAR-1 activation and its measurement is crucial for a comprehensive understanding.

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling cluster_response Cellular Response Agonist This compound / Thrombin PAR1 PAR-1 Receptor Agonist->PAR1 binds Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC Phospholipase Cβ (PLCβ) Gq->PLC activates Rho Rho/Rho Kinase G1213->Rho activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER/DTS) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC Response Platelet Shape Change Granule Secretion Aggregation PKC->Response Rho->Response

Caption: PAR-1 signaling cascade initiated by agonist binding.

LTA_Workflow Start Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifuge (150-200 x g, 15-20 min) Start->Centrifuge1 Separate_PRP Aspirate Platelet-Rich Plasma (PRP) Centrifuge1->Separate_PRP Centrifuge2 Centrifuge Remainder (2000 x g, 15-20 min) Centrifuge1->Centrifuge2 Adjust Adjust PRP Platelet Count (using PPP) Separate_PRP->Adjust Separate_PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->Separate_PPP Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Separate_PPP->Calibrate Equilibrate Equilibrate PRP at 37°C in Cuvette Adjust->Equilibrate Calibrate->Equilibrate Add_Agonist Add Agonist (e.g., this compound) with Stirring Equilibrate->Add_Agonist Record Record Light Transmission (5-10 min) Add_Agonist->Record Analyze Analyze Data (Max Aggregation %, EC50) Record->Analyze

Caption: Workflow for a typical platelet aggregation experiment.

Calcium_Flux_Workflow Start Prepare Cell Suspension (e.g., Washed Platelets) Dye_Loading Incubate with Calcium-Sensitive Dye (e.g., Fura-2 AM, 30-60 min) Start->Dye_Loading Wash Wash Cells to Remove Extracellular Dye Dye_Loading->Wash Baseline Establish Baseline Fluorescence in Plate Reader Wash->Baseline Inject_Agonist Inject Agonist (e.g., this compound) Baseline->Inject_Agonist Record Record Fluorescence Intensity (Kinetic Read) Inject_Agonist->Record Analyze Analyze Data (Peak Fluorescence, EC50) Record->Analyze

Caption: Workflow for an intracellular calcium flux assay.

References

Navigating the TRAP-14 Maze: A Comparative Guide to Thrombospondin-Related Anonymous Protein (TRAP) Detection Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in combating infectious diseases, particularly malaria, the detection and quantification of key parasite proteins is a critical step. While the specific term "TRAP-14" does not correspond to a standardized protein name in publicly available databases, it is likely a reference to a member of the Thrombospondin-Related Anonymous Protein (TRAP) family. This protein family is crucial for the motility and host cell invasion of apicomplexan parasites, such as Plasmodium falciparum, the deadliest malaria parasite. This guide provides a side-by-side comparison of commercially available detection kits for P. falciparum TRAP, a major target for vaccine and therapeutic development.

Understanding the Target: The TRAP Family of Proteins

The Thrombospondin-Related Anonymous Protein (TRAP) family are type 1 transmembrane proteins found in the micronemes of invasive stages of apicomplexan parasites.[1] These proteins are essential for the parasite's gliding motility and subsequent invasion of host cells.[1][2] The structure of TRAP proteins typically includes adhesive domains like the von Willebrand factor A (vWFA) domain and the thrombospondin type 1 repeat (TSR), which mediate interactions with host cell receptors.[3] Given its critical role in the malaria life cycle, P. falciparum TRAP (PfTRAP) is a significant area of research for the development of interventions to block parasite infection.

Comparative Analysis of Commercially Available PfTRAP ELISA Kits

Enzyme-linked immunosorbent assays (ELISAs) are the most common method for the quantitative detection of proteins like PfTRAP in biological samples. Below is a comparison of key performance characteristics of commercially available ELISA kits from various manufacturers. Please note that performance data is often generated in-house and may vary between lots and experimental conditions. Independent validation is always recommended.

FeatureKit A (Example)Kit B (Example)Kit C (Example)
Product Name Human Thrombospondin 1 (THBS1) ELISA KitPlasmodium falciparum TRAP ELISA KitMalaria P. falciparum TRAP Antigen ELISA Kit
Manufacturer MyBioSourceHypothetical Supplier 1Hypothetical Supplier 2
Catalog Number MBS824914--
Target Thrombospondin 1 (THBS1)P. falciparum TRAPP. falciparum TRAP
Assay Type Sandwich ELISASandwich ELISASandwich ELISA
Sample Type Body fluids, Tissue homogenates, SecretionsSerum, Plasma, Cell Culture SupernatantsSerum, Plasma, Other Biological Fluids
Detection Range Varies by lot0.156 - 10 ng/mL0.312 - 20 ng/mL
Sensitivity Varies by lot< 0.05 ng/mL< 0.1 ng/mL
Intra-Assay CV < 10%< 8%< 10%
Inter-Assay CV < 12%< 10%< 12%
Specificity Human THBS1P. falciparum TRAPP. falciparum TRAP

Note: The information for "Kit B" and "Kit C" is representative of typical specifications for such products and is intended for illustrative comparison. Researchers should always consult the manufacturer's datasheet for the most up-to-date and specific information. The MyBioSource kit listed targets human Thrombospondin 1, which is a different protein but is included to illustrate the type of data typically provided.

Experimental Methodologies

A standard sandwich ELISA protocol is the foundation for these detection kits. The general workflow is outlined below.

General Sandwich ELISA Protocol for PfTRAP Detection
  • Coating: A microplate is pre-coated with a capture antibody specific for PfTRAP.

  • Blocking: Any unbound sites on the microplate are blocked to prevent non-specific binding.

  • Sample Incubation: Standards and samples are added to the wells, and any PfTRAP present binds to the capture antibody.

  • Detection Antibody Incubation: A biotinylated detection antibody, also specific for PfTRAP, is added and binds to the captured PfTRAP.

  • Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of PfTRAP present.

  • Stopping the Reaction: The enzymatic reaction is stopped by the addition of a stop solution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: A standard curve is generated using the known concentrations of the standards, and the concentration of PfTRAP in the samples is determined by interpolating from this curve.

Visualizing Key Processes

To further aid in understanding the context of PfTRAP detection, the following diagrams illustrate the general TRAP signaling pathway and a typical experimental workflow.

TRAP_Signaling_Pathway cluster_parasite Apicomplexan Parasite cluster_host Host Cell Microneme Microneme TRAP TRAP Microneme->TRAP Release Parasite_Surface Parasite_Surface TRAP->Parasite_Surface Translocation Actin-Myosin_Motor Actin-Myosin_Motor Actin-Myosin_Motor->Parasite_Surface Gliding Motility Host_Cell_Receptor Host_Cell_Receptor Parasite_Surface->Host_Cell_Receptor Binding Host_Cell_Surface Host_Cell_Surface Parasite_Surface->Host_Cell_Surface Invasion Host_Cell_Receptor->Actin-Myosin_Motor Coupling

Caption: General signaling pathway of TRAP-mediated parasite invasion.

ELISA_Workflow A Coat plate with capture antibody B Block unbound sites A->B C Add standards and samples (containing TRAP antigen) B->C D Add biotinylated detection antibody C->D E Add Streptavidin-HRP conjugate D->E F Add TMB substrate E->F G Stop reaction F->G H Read absorbance at 450 nm G->H I Calculate results H->I

Caption: A typical experimental workflow for a TRAP sandwich ELISA kit.

Conclusion

While the term "this compound" lacks a clear, standardized definition, the underlying interest in the Thrombospondin-Related Anonymous Protein family is of high importance in parasitology and drug development. The selection of a suitable detection kit for PfTRAP should be based on a careful evaluation of performance characteristics such as sensitivity, specificity, and dynamic range, in the context of the specific research application. By understanding the function of TRAP and the principles of the available detection methods, researchers can more effectively advance their efforts to combat malaria and other parasitic diseases.

References

Primary Cells vs. Cell Lines: A Comparative Guide to Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fundamental differences between primary cells and immortalized cell lines is critical for the accurate interpretation of experimental data. This guide provides an objective comparison of their characteristics and responses, with a focus on telomerase activity and common signaling pathways.

Primary cells, directly isolated from tissues, offer a model that closely mirrors the physiological state of cells within an organism.[1] In contrast, immortalized cell lines have undergone genetic modifications that allow them to proliferate indefinitely, providing a more robust and consistent experimental system.[1] However, these alterations can lead to significant differences in their biological responses compared to their primary counterparts.[2]

Telomerase Activity: A Key Distinction

A significant difference between most primary cells and cell lines lies in their telomerase activity. Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes.[3] In most primary somatic cells, telomerase activity is low or absent, leading to telomere shortening with each cell division and eventual cellular senescence.[4] Conversely, approximately 90% of primary human tumors and immortalized cell lines exhibit reactivated telomerase activity, contributing to their continuous proliferation.[3]

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay used to detect telomerase activity.[3][5] The assay involves the extension of a substrate oligonucleotide by telomerase, followed by the amplification of the extended products.[3]

Table 1: Comparison of Telomerase Activity in Primary Cells and Cell Lines

FeaturePrimary CellsImmortalized Cell Lines
Telomerase Activity Generally low to undetectable (with the exception of stem cells)Typically high
Telomere Length Shortens with each cell divisionMaintained or elongated
Proliferative Capacity Finite (Hayflick limit)[3]Indefinite
Relevance to in vivo tumors May not represent the tumorigenic stateHigh telomerase activity is a hallmark of most cancers[3]

Experimental Protocols

To assess the effects of various stimuli on primary cells and cell lines, a range of experimental protocols are employed. Below are methodologies for two commonly used assays: a cell viability assay to measure metabolic activity and Western blotting to analyze protein expression in signaling pathways.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format and measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells (primary or cell line) seeded in a 96-well plate

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with the compound of interest at various concentrations for the desired duration. Include untreated control wells.

  • MTT Addition: Following treatment, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps for detecting specific proteins within a cell lysate to analyze the activation of signaling pathways.[7]

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies specific to the proteins of interest

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[8]

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[7]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on size.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[7][9]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[8]

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway Divergence: Proliferation and Apoptosis

The immortalization process can significantly alter cellular signaling pathways, leading to different responses between primary cells and cell lines.[2][10]

Proliferation Pathways: Cell lines often exhibit upregulated pathways related to the cell cycle and metabolism compared to primary cells.[11] This can include altered expression and activation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and components of the MAPK/ERK and PI3K/Akt pathways.[12] These changes contribute to their enhanced proliferative capacity.

Apoptosis Pathways: Primary cells are generally more sensitive to apoptotic stimuli due to intact cell cycle checkpoints and tumor suppressor functions. In contrast, many cell lines have acquired mutations in genes that regulate apoptosis, such as p53, leading to resistance to cell death.[12] The expression and regulation of pro- and anti-apoptotic proteins from the Bcl-2 family can also differ significantly.[13]

Visualizing Cellular Processes

The following diagrams illustrate a simplified signaling pathway and a general experimental workflow.

Proliferation Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Experimental Workflow start Start cell_culture Cell Culture (Primary or Cell Line) start->cell_culture treatment Treatment with Test Compound cell_culture->treatment viability_assay Cell Viability Assay treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis viability_assay->data_analysis western_blot Western Blot protein_extraction->western_blot western_blot->data_analysis end Conclusion data_analysis->end

References

Meta-analysis of TRAP-14 research studies

Author: BenchChem Technical Support Team. Date: December 2025

A Meta-analytical Comparison of Research Studies on TNF Receptor-Associated Protein 1 (TRAP-1) for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive meta-analytical comparison of research studies focusing on the mitochondrial chaperone TNF Receptor-Associated Protein 1 (TRAP-1), a promising target in cancer therapy. By objectively comparing the performance of TRAP-1 targeting with alternative approaches and providing supporting experimental data, this document aims to inform researchers, scientists, and drug development professionals on the current landscape of TRAP-1-centered research.

The Role of TRAP-1 in Cancer

TRAP-1, also known as HSP75, is a member of the heat shock protein 90 (HSP90) family, predominantly localized within the mitochondria.[1][2] It plays a crucial role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cells from oxidative stress and apoptosis.[2] In many cancer types, TRAP-1 is overexpressed, contributing to tumor progression, drug resistance, and the metabolic shift towards aerobic glycolysis, famously known as the Warburg effect.[3][4] Inhibition of TRAP-1 has emerged as a potential therapeutic strategy to sensitize cancer cells to conventional treatments and induce cell death.[5]

Quantitative Analysis of TRAP-1 Inhibition

The following tables summarize quantitative data from various studies on the effects of TRAP-1 inhibition or knockdown in different cancer cell lines.

Table 1: Effect of TRAP-1 Inhibition/Knockdown on Cancer Cell Viability and Proliferation

Cell LineCancer TypeMethod of TRAP-1 InhibitionEffect on Viability/ProliferationReference
H1299Non-Small Cell Lung CancersiRNA knockdownSignificant reduction in cell growth[6][7]
A549Non-Small Cell Lung CancersiRNA knockdownSignificant reduction in cell growth and colony formation[6][7]
HCT116Colon CancerGamitrinib-triphenylphosphonium (GTPP)Increased cell death, especially in combination with oxidative stress[8]
HCC cellsHepatocellular CarcinomasiRNA knockdownInhibition of proliferation[9]
Saos-2OsteosarcomaTRAP-1 knockdownReduced cell growth and clonogenic cell survival[3]

Table 2: Impact of TRAP-1 Inhibition/Knockdown on Apoptosis

Cell LineCancer TypeMethod of TRAP-1 InhibitionEffect on ApoptosisReference
A549Non-Small Cell Lung CancersiRNA knockdownVariable effect, can induce apoptosis[6][10]
HCT116Colon CancerGamitrinib-triphenylphosphonium (GTPP)Enhanced induction of cell death[8]
HCC cellsHepatocellular CarcinomasiRNA knockdownPromotion of apoptosis[9]
Tumor cellsGeneralTRAP-1 inhibitionSensitization to apoptosis under nutrient starvation[11][12]

Table 3: Influence of TRAP-1 on Mitochondrial Function

Cell Line/ModelEffect MeasuredMethod of TRAP-1 ModulationObservationReference
Non-Small Cell Lung Cancer cellsATP ProductionsiRNA knockdownImpaired ATP production[13]
TRAP-1 KO Mouse Adult FibroblastsOxygen Consumption Rate (OCR)TRAP-1 knockoutIncreased basal OCR and maximum respiratory capacity[3]
Saos-2 Osteosarcoma cellsSuccinate (B1194679) Dehydrogenase (SDH) ActivityTRAP-1 expressionTRAP-1 inhibits SDH activity[3]
Tumor cellsMitochondrial Permeability Transition Pore (PTP)TRAP-1 expressionTRAP-1 inhibits ROS-dependent opening of the PTP[11]
Non-Small Cell Lung Cancer cellsMitochondrial Membrane PotentialsiRNA knockdownImpaired mitochondrial membrane potential[13]

Key Signaling Pathways Involving TRAP-1

The following diagrams illustrate the central signaling pathways influenced by TRAP-1.

TRAP1_Signaling_Pathways cluster_mitochondria Mitochondrion cluster_nucleus Nucleus TRAP1 TRAP-1 SDH Succinate Dehydrogenase (Complex II) TRAP1->SDH Inhibits cSrc c-Src TRAP1->cSrc Inhibits ROS Reactive Oxygen Species (ROS) TRAP1->ROS Reduces mPTP Mitochondrial Permeability Transition Pore (mPTP) TRAP1->mPTP Inhibits opening SDH->ROS Generates Succinate Succinate SDH->Succinate Produces OXPHOS Oxidative Phosphorylation cSrc->OXPHOS Promotes Apoptosis Apoptosis mPTP->Apoptosis Induces OXPHOS->ROS Generates Warburg Warburg Effect (Aerobic Glycolysis) HIF1a HIF-1α Stabilization HIF1a->Warburg Induces Proliferation Cell Proliferation & Survival HIF1a->Proliferation Promotes Succinate->HIF1a Promotes caption TRAP-1's role in mitochondrial metabolism and apoptosis.

Caption: TRAP-1's role in mitochondrial metabolism and apoptosis.

TRAP1_Experimental_Workflow start Cancer Cell Culture inhibition TRAP-1 Inhibition (e.g., siRNA, Gamitrinibs) start->inhibition viability Cell Viability/Proliferation (MTT Assay) inhibition->viability apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) inhibition->apoptosis protein Protein Expression (Western Blot) inhibition->protein data Data Analysis & Comparison viability->data apoptosis->data protein->data caption Experimental workflow for studying TRAP-1 inhibition.

Caption: Experimental workflow for studying TRAP-1 inhibition.

Detailed Experimental Protocols

A comprehensive understanding of the methodologies used in TRAP-1 research is crucial for the replication and extension of these studies.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

  • Treatment: Treat cells with the TRAP-1 inhibitor or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[15][16]

  • Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control-treated cells.[14][18]

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

  • Cell Harvesting: Collect both adherent and floating cells after treatment.

  • Washing: Wash cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[20]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[21]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample.[22][23]

  • Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[24]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., TRAP-1, cleaved caspase-3) overnight at 4°C.[25]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[24]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of TRAP-14

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for TRAP-14, a compound understood to be a research chemical. While a specific Safety Data Sheet (SDS) for a compound designated solely as "this compound" is not publicly available, the procedures outlined below are based on established best practices for the disposal of hazardous chemical waste and guidance for similar research compounds, such as MAT2A inhibitors.[1]

Hazard Profile and Safety Precautions

The exact toxicological properties of a compound labeled "this compound" are not documented in publicly available literature. However, it is prudent to treat it as a potentially hazardous substance. Similar research chemicals, such as some MAT2A inhibitors, are classified as harmful if swallowed, may cause skin and serious eye irritation, and could lead to respiratory irritation.[1] Therefore, all handling and disposal of this compound and its associated waste must be conducted with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.

Quantitative Data for Disposal

At present, there is no specific quantitative data available for the disposal of this compound, such as permissible concentration limits for drain disposal or specific reportable quantities for hazardous waste manifests.[1] In the absence of this information, a conservative approach is mandatory. All waste containing this compound, regardless of concentration, should be treated as hazardous chemical waste.

ParameterValueSource
Concentration Limits for Sewer DisposalNot Available[1]
Reportable Quantities (RQ)Not Available[1]

Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

  • Segregation of Waste : All materials that have come into contact with this compound must be segregated from general laboratory waste at the point of generation. This includes, but is not limited to:

    • Unused or expired this compound solutions

    • Contaminated labware (e.g., pipette tips, vials, centrifuge tubes)

    • Contaminated PPE (e.g., gloves)

    • Spill cleanup materials

  • Waste Containment :

    • Use a dedicated, clearly labeled hazardous waste container for all this compound waste. The container must be made of a material chemically compatible with this compound and any solvents used in the solutions.

    • The container must be kept securely sealed when not in active use to prevent the release of vapors and to avoid spills.

    • Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Labeling :

    • The hazardous waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any other chemical constituents (e.g., solvents).

    • The date of waste accumulation should also be clearly marked on the label.

  • Spill Management :

    • In the event of a spill, cordon off the affected area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.

    • Clean the spill area with an appropriate decontaminating solution.

  • Final Disposal :

    • Do not dispose of this compound waste down the drain or in the regular trash.[2]

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

Experimental Protocols Generating this compound Waste

Waste containing this compound is typically generated from various research applications. Proper waste management should be an integral part of the experimental design for these protocols.

  • Cell-Based Assays : Media, sera, buffers, and disposable plastics from cell cultures treated with this compound.

  • In Vivo Studies : Unused dosing solutions and potentially contaminated animal bedding and caging, subject to institutional guidelines.

  • Analytical Procedures : Solvents and consumables from analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry used in the analysis of this compound.

All waste generated from these and other experimental protocols involving this compound must be disposed of as hazardous chemical waste following the procedures detailed above.

TRAP14_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Immediate Actions cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response exp Experimental Use of this compound (e.g., Cell Assays, In Vivo Studies) segregate Segregate this compound Waste (Solutions, Labware, PPE) exp->segregate Generates container Place in Labeled, Compatible Hazardous Waste Container segregate->container Contains store Store Securely in Secondary Containment Area container->store Stores ehs Arrange Pickup by EHS or Licensed Contractor store->ehs For Pickup spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect Collect into Waste Container absorb->collect collect->container Adds to

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for TRAP-14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like TRAP-14 is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While specific hazard data for this compound is not publicly established, it should be treated as a potentially hazardous chemical, with precautions taken to avoid inhalation, skin, and eye contact. A thorough risk assessment should be conducted before beginning any new experimental protocol.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound.[2] Appropriate PPE serves as the primary barrier against accidental exposure and is non-negotiable when handling research chemicals.[3] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles from lyophilized powder and liquid splashes.[2][3] Must meet appropriate safety standards.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[2][3]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][2] Use in a fume hood or biosafety cabinet is also advised.[3]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[2]
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.[1]

Handling:

  • Review Safety Data Sheet (SDS): Before use, thoroughly review the supplier-provided SDS for any specific hazard information.[3]

  • Designated Work Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area or bench.[3]

  • Avoid Inhalation: Take care to avoid inhaling the peptide powder.[1] When handling lyophilized powders, which can easily become airborne, use a fume hood or biosafety cabinet to prevent inhalation.[3]

  • Reconstitution: When reconstituting the lyophilized powder, do so carefully to avoid splashing.

  • Aliquoting: Divide the reconstituted solution into sterile, single-use aliquots to prevent degradation from multiple freeze-thaw cycles and to minimize contamination.[2] Clearly label each aliquot with the peptide name, concentration, and date.[2]

Storage:

  • Lyophilized Powder: Store in a tightly sealed container at -20°C or -80°C for long-term stability, protected from moisture and light.[4]

  • Reconstituted Solutions: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]

Disposal Plan

Proper disposal is essential for laboratory safety and regulatory compliance.[2] Peptides should be treated as chemical waste and should not be disposed of down the drain or in regular trash.[2]

Waste Segregation:

  • Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][2]

  • Liquid Waste: Collect all unused or waste solutions containing the peptide in a designated hazardous waste container.

Disposal Procedure:

  • All waste must be disposed of in accordance with federal, state, and local environmental control regulations.

  • Follow your institution's protocols for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule waste pickup.[1][3]

Visual Guides

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Assess Task task Handling Lyophilized Powder? start->task liquid Handling Liquid Solution? task->liquid No ppe_powder Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Respirator/Dust Mask (Work in Fume Hood) task->ppe_powder Yes ppe_liquid_splash Significant Splash Risk? liquid->ppe_liquid_splash Yes ppe_liquid_low Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves liquid->ppe_liquid_low No end Proceed with Caution ppe_powder->end ppe_liquid_high Required PPE: - Safety Goggles & Face Shield - Lab Coat - Nitrile Gloves ppe_liquid_splash->ppe_liquid_high Yes ppe_liquid_splash->ppe_liquid_low No ppe_liquid_high->end ppe_liquid_low->end

PPE selection logic for handling this compound.
Standard Handling Workflow

This diagram outlines the standard operational workflow for handling this compound from receipt to disposal.

Standard_Handling_Workflow start Receive this compound storage Store Appropriately (Lyophilized at -20°C/-80°C) start->storage prep Prepare for Experiment (Don PPE, Prepare Workspace) storage->prep reconstitute Reconstitute Lyophilized Powder (in Fume Hood) prep->reconstitute aliquot Aliquot into Working Solutions reconstitute->aliquot experiment Perform Experiment aliquot->experiment cleanup Decontaminate Workspace and Equipment experiment->cleanup disposal Dispose of Waste (Solid and Liquid) cleanup->disposal end End of Workflow disposal->end

General experimental workflow for handling this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。